molecular formula C5H5NO3S B1295824 Pyridine-4-sulfonic acid CAS No. 5402-20-0

Pyridine-4-sulfonic acid

Cat. No.: B1295824
CAS No.: 5402-20-0
M. Wt: 159.17 g/mol
InChI Key: PTWLOSARXIJRRJ-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonic acid is a useful research compound. Its molecular formula is C5H5NO3S and its molecular weight is 159.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5082. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLOSARXIJRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902725
Record name NoName_3274
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Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5402-20-0
Record name 4-Pyridinesulfonic acid
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Record name 4-Pyridinesulfonic acid
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Record name 4-Pyridinesulfonic acid
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pyridine-4-sulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Pyridine-4-sulfonic acid, a key building block in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines relevant analytical techniques.

Core Properties of this compound

This compound, identified by the CAS Number 5402-20-0 , is a stable, solid organic compound.[1][2][3][4] Its key properties are summarized in the table below, providing a ready reference for researchers.

PropertyValueSource
CAS Number 5402-20-0[1][2][3][4]
Molecular Formula C₅H₅NO₃S[1][2][3][5]
Molecular Weight 159.16 g/mol [1][2][3][5]
Melting Point 330°C (decomposes)[5]
Appearance White to off-white solid[5]
Purity ≥95-97% (typical)[1]
InChI Key PTWLOSARXIJRRJ-UHFFFAOYSA-N[5][6]
Canonical SMILES C1=CN=CC=C1S(=O)(=O)O[7]
Storage Temperature 2-8°C, under inert gas[5]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods, with a common and well-documented approach involving the hydrolysis of N-(4-pyridyl)pyridinium chloride hydrochloride.[1] Alternative routes include the oxidation of 4-pyridinethiol.[1]

Experimental Protocol: Synthesis from N-(4-pyridyl)pyridinium chloride hydrochloride

This protocol is adapted from a peer-reviewed synthetic procedure.[1]

Materials:

  • N-(4-pyridyl)pyridinium chloride hydrochloride

  • Sodium hydroxide (NaOH)

  • Absolute ethanol

  • 12N Hydrochloric acid (HCl)

  • 70% Aqueous ethanol

Procedure:

  • Hydrolysis: The starting material, N-(4-pyridyl)pyridinium chloride hydrochloride, is subjected to hydrolysis using an aqueous solution of sodium hydroxide. This step cleaves the pyridinium ring, leading to the formation of the sodium salt of this compound.

  • Extraction and Isolation of the Sodium Salt: The crude sodium 4-pyridinesulfonate is continuously extracted with absolute ethanol for 24 hours using a Soxhlet apparatus. The ethanol is then distilled off to yield the crude sodium salt.[1]

  • Conversion to Free Acid: The crude sodium salt is dissolved in hot water. Concentrated hydrochloric acid (12N) is added, and the solution is cooled. The precipitated sodium chloride is filtered off.[1]

  • Final Crystallization: The filtrate is evaporated to dryness under reduced pressure. The resulting residue is crystallized from 70% aqueous ethanol to yield colorless crystals of this compound.[1]

Purification

The primary method of purification for this compound is recrystallization, as described in the final step of the synthesis protocol.[1] For the removal of inorganic salts and other ionic impurities, ion-exchange chromatography can be employed. A strongly acidic cation exchange resin can be used to purify aqueous solutions of sulfonate salts.[8]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is recommended.

Analytical TechniqueExpected Observations
High-Performance Liquid Chromatography (HPLC) HPLC methods, particularly using mixed-mode columns, can be employed for the analysis of pyridine derivatives. A suitable method would allow for the separation of the product from starting materials and byproducts, with detection via UV spectroscopy (around 254 nm) or mass spectrometry.[9]
Gas Chromatography (GC) For volatile derivatives of this compound, GC with a flame ionization detector (FID) can be utilized.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the final product.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Development

This compound serves as a versatile organic synthetic reagent.[5] Its primary applications include:

  • Preparation of 4-dimethylaminopyridine (DMAP) and its derivatives: DMAP is a widely used hypernucleophilic acylation catalyst in organic synthesis.[5]

  • Development of Hydrogen Sensors: It is involved in the preparation of elements for hydrogen sensors.[5]

  • Scaffold in Medicinal Chemistry: The pyridine ring is a common motif in many biologically active molecules and pharmaceuticals.[11] While direct applications of this compound in drug development are not extensively documented, its structural features make it an interesting building block for the synthesis of novel compounds with potential therapeutic activity.

Signaling Pathways

Currently, there is no readily available scientific literature that describes a direct role for this compound in specific biological signaling pathways. Its relevance in a biological context is primarily as a structural component of larger, more complex molecules that may interact with biological targets.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start N-(4-pyridyl)pyridinium chloride hydrochloride Hydrolysis Hydrolysis with NaOH Start->Hydrolysis Extraction Soxhlet Extraction with Ethanol Hydrolysis->Extraction Distillation Ethanol Distillation Extraction->Distillation Crude_Salt Crude Sodium 4-Pyridinesulfonate Distillation->Crude_Salt Dissolution Dissolution in Water Crude_Salt->Dissolution Acidification Acidification with HCl Dissolution->Acidification Filtration Filtration of NaCl Acidification->Filtration Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization from 70% Ethanol Evaporation->Crystallization Final_Product Pure this compound Crystallization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationships of this compound

This diagram outlines the key relationships and applications of this compound.

Logical_Relationships cluster_applications Applications P4SA This compound Reagent Organic Synthetic Reagent P4SA->Reagent DMAP Precursor to DMAP and Derivatives P4SA->DMAP Sensor Hydrogen Sensor Component P4SA->Sensor MedChem Scaffold in Medicinal Chemistry P4SA->MedChem

Caption: Key applications and relationships of this compound.

References

An In-depth Technical Guide to Pyridine-4-sulfonic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-4-sulfonic acid (CAS No: 5402-20-0) is a heterocyclic organic compound featuring a pyridine ring functionalized with a sulfonic acid group at the fourth position.[1][2][3] This molecule holds significant interest for researchers and drug development professionals due to the unique combination of the aromatic, electron-deficient pyridine core and the strongly acidic, hydrophilic sulfonic acid moiety. The presence of the sulfonic acid group dramatically influences the compound's physical properties, notably increasing its water solubility, a critical attribute in pharmaceutical sciences.[4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, delves into its synthesis, and explores its applications as a versatile building block in modern chemistry.

Figure 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Part 1: Physicochemical and Spectral Properties

The integration of a sulfonic acid group onto the pyridine scaffold imparts distinct physical characteristics to the molecule. These properties are crucial for determining its handling, storage, and application in various chemical contexts.

Physical Properties

This compound is typically supplied as a white to off-white crystalline solid or powder.[1][5] It is a non-volatile compound with a high melting point, which is characteristic of zwitterionic or highly polar organic solids. The predicted pKa is exceptionally low, underscoring its nature as a strong acid.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 5402-20-0[1][5][6]
Molecular Formula C₅H₅NO₃S[1][2][6]
Molecular Weight 159.16 g/mol [1][2]
Appearance White to off-white solid powder[1][5]
Melting Point 330°C (decomposes)[1][7][8]
pKa (Predicted) -2.85 ± 0.50[1][8]
Solubility Soluble in water[9]
Storage Conditions Inert atmosphere (Nitrogen/Argon), 2-8°C[1][3][10]
Spectral Data Analysis

While specific spectral data for this compound is not widely published, its features can be reliably predicted based on its functional groups and data from analogous compounds like Pyridine-3-sulfonic acid.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the symmetry of the molecule, the protons at positions 2 and 6 would be chemically equivalent, as would the protons at positions 3 and 5. The electron-withdrawing nature of both the ring nitrogen and the sulfonic acid group would shift these signals downfield. The acidic proton of the -SO₃H group would be broad and might exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display three signals for the pyridine ring carbons. The carbon at position 4, directly attached to the sulfonic acid group, would be significantly affected. The carbons at positions 2/6 and 3/5 would also be distinct.

  • FT-IR: The infrared spectrum provides key information about the functional groups. Expected characteristic peaks include:

    • O-H Stretch: A very broad absorption in the 3000 cm⁻¹ region, typical for the sulfonic acid hydroxyl group.

    • C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

    • S=O Asymmetric & Symmetric Stretch: Strong bands typically observed in the 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹ regions, respectively.[11]

    • Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region.[11]

    • C-S Stretch: A moderate band often found around 740-760 cm⁻¹.[11]

Part 2: Chemical Properties and Reactivity

The chemistry of this compound is dictated by the interplay between the electron-deficient pyridine ring and the highly acidic sulfonic acid group.

Acidity and Zwitterionic Character

With a predicted pKa of approximately -2.85, the sulfonic acid group is strongly acidic, comparable to sulfuric acid.[1] In most media, it readily deprotonates. Simultaneously, the pyridine nitrogen (pKa of pyridinium ion is ~5.2) can act as a base. This dual functionality allows the molecule to exist as a zwitterion (inner salt), which contributes to its high melting point and water solubility.

Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The addition of a powerful electron-withdrawing sulfonic acid group at the 4-position further deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). These reactions, if they occur, require harsh conditions. Conversely, this deactivation makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

Reactions of the Sulfonic Acid Group

The sulfonic acid functional group can undergo several characteristic reactions. For instance, it can be converted to the corresponding sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. This sulfonyl chloride is a valuable intermediate for synthesizing sulfonamides, sulfonate esters, and other derivatives, which are prominent scaffolds in medicinal chemistry.[12]

Part 3: Synthesis and Experimental Protocols

The primary industrial route to pyridinesulfonic acids is the direct sulfonation of pyridine. This reaction is challenging due to the deactivated nature of the pyridine ring.

Synthesis via Direct Sulfonation

The sulfonation of pyridine requires high temperatures and typically a catalyst to proceed effectively.[13] Heating pyridine with concentrated sulfuric acid or oleum at temperatures around 330°C in the presence of a mercuric sulfate catalyst yields a mixture of isomers, including pyridine-3-sulfonic acid and the desired this compound.[13] The reaction is reversible, and product distribution can be influenced by temperature and reaction time.[13]

Figure 2: General Reaction Scheme for Pyridine Sulfonation

G Pyridine Pyridine Reagents H₂SO₄ / SO₃ ~330°C HgSO₄ (catalyst) Pyridine->Reagents Mixture Isomeric Mixture (Pyridine-3-sulfonic acid, This compound) Reagents->Mixture

High-temperature sulfonation of pyridine yields a mixture of sulfonic acid isomers.

Generalized Laboratory Synthesis Protocol

This protocol is a conceptualized procedure based on established chemical principles for sulfonation.[13] CAUTION: This reaction involves corrosive and toxic materials at high temperatures and must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer reaching >350°C, and a reflux condenser.

  • Reagent Addition: In the flask, cautiously add a catalytic amount of mercuric sulfate to fuming sulfuric acid (oleum).

  • Reaction Initiation: While stirring, slowly add pyridine to the oleum mixture. The addition is exothermic and should be controlled with an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to approximately 330°C. Maintain this temperature for several hours to drive the reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Very carefully pour the mixture onto crushed ice to quench the reaction and dilute the acid.

    • Neutralize the acidic solution with a base (e.g., calcium carbonate or barium hydroxide) to precipitate the sulfate ions.

    • Filter the mixture to remove the inorganic precipitate.

    • The filtrate contains the pyridinesulfonic acid isomers. Isolation and purification of the 4-isomer from the 3-isomer typically requires fractional crystallization or chromatographic techniques, exploiting differences in their solubility.

Part 4: Applications in Research and Drug Development

This compound is more than a simple chemical; it is an enabling tool for chemical synthesis and a strategic component in drug design.

  • Versatile Synthetic Intermediate: It serves as a precursor for a variety of pyridine derivatives. For instance, it is an intermediate in the preparation of 4-dimethylaminopyridine (DMAP) derivatives, which are widely used as catalysts in organic synthesis.[1]

  • Scaffold in Drug Discovery: The pyridine moiety is a common feature in many biologically active molecules and approved drugs.[4] Incorporating a sulfonic acid group onto this scaffold is a well-established strategy to enhance aqueous solubility and improve the pharmacokinetic profile of a drug candidate. This modification can transform a poorly soluble lead compound into a viable clinical candidate.[4]

  • Material Science: The compound has been used in the preparation of specialized materials, such as elements for hydrogen sensors, highlighting its utility beyond the pharmaceutical realm.[1]

Conclusion

This compound is a foundational building block in modern chemical science. Its unique combination of a heterocyclic aromatic system and a strong acid functional group provides a powerful platform for innovation. From catalyzing organic reactions to enhancing the properties of next-generation pharmaceuticals, its utility is vast and well-established. A thorough understanding of its physical properties, reactivity, and handling is essential for any researcher aiming to leverage its full potential in the laboratory and beyond.

References

An In-depth Technical Guide to the Electrophilic Sulfonation of Pyridine at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic sulfonation of pyridine, a critical reaction for the synthesis of pyridine-3-sulfonic acid, a valuable intermediate in the pharmaceutical and chemical industries. Due to the electron-deficient nature of the pyridine ring, this reaction necessitates harsh conditions, including high temperatures and potent sulfonating agents. This document details the underlying mechanism, experimental protocols, and quantitative data associated with this challenging but important transformation.

Core Concepts: Reaction Mechanism and Regioselectivity

The electrophilic aromatic substitution (EAS) of pyridine is significantly more difficult than that of benzene. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack.[1][2] Consequently, electrophilic sulfonation of pyridine requires vigorous conditions, typically heating with fuming sulfuric acid (oleum) at temperatures ranging from 230°C to 350°C.[3][4]

The electrophile in this reaction is sulfur trioxide (SO₃), which is present in oleum.[5] The substitution occurs predominantly at the 3-position (meta-position) of the pyridine ring.[6] This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the 2- or 4-positions would result in a resonance structure where the positive charge resides on the highly electronegative nitrogen atom, which is energetically unfavorable.[5] In contrast, attack at the 3-position ensures that the positive charge is distributed across the carbon atoms of the ring, leading to a more stable intermediate.

To facilitate the reaction under somewhat milder conditions (around 230-275°C), a catalyst such as mercuric sulfate is often employed.[6][7] While the precise mechanism of catalysis is not fully elucidated, it is thought to involve an initial mercuration at the 3-position, followed by a sulfodemercuration step.

At temperatures above 300°C, the formation of side products, including pyridine-4-sulfonic acid and 4-hydroxypyridine, can be observed.[6][7] It is also important to note that the sulfonation of pyridine is a reversible process.[6]

Quantitative Data Summary

The yield of pyridine-3-sulfonic acid is highly dependent on the reaction conditions, including temperature, reaction time, and the use of a catalyst. The following table summarizes key quantitative data from various reported procedures.

Sulfonating AgentCatalystTemperature (°C)Time (h)Yield (%)ProductReference
Concentrated H₂SO₄None300-3502450Pyridine-3-sulfonic acid[3]
OleumMercury250-270577Sodium 3-pyridine sulfonate[4]
OleumMercury Sulfate270-68Pyridine-3-sulfonic acid[4]
100% H₂SO₄Mercuric Sulfate~275--Pyridine-3-sulfonic acid (chief product)[6]
Fuming H₂SO₄ (20%)Mercuric Sulfate220-24022513-Pyridine-N-oxidesulfonic acid[8]
OleumMagnesium270-3001223.5Sodium 3-pyridine sulfonate[4]

Experimental Protocols

The following section provides a detailed experimental protocol for the direct sulfonation of pyridine at high temperatures. An alternative method for the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine-N-oxide is also presented for comparison.

Direct Sulfonation of Pyridine with Oleum and Mercuric Sulfate

This protocol is adapted from established literature procedures for the high-temperature sulfonation of pyridine.

Materials:

  • Pyridine

  • Fuming sulfuric acid (Oleum, 20-30% SO₃)

  • Mercury(II) sulfate

  • Ethanol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask of appropriate size with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Carefully charge the flask with 750 parts by weight of fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.

  • Slowly add 250 parts by weight of pyridine dropwise from the dropping funnel. Ensure the temperature of the reaction mixture does not exceed 75°C during the addition.[4]

  • After the addition of pyridine is complete, add a catalytic amount of mercury(II) sulfate to the reaction mixture.

  • Sulfonation: Heat the reaction mixture to 230-240°C using a heating mantle and maintain this temperature for 13-14 hours with continuous stirring.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature.

  • Under cooling, cautiously pour the reaction mixture into ethanol. This will cause the pyridine-3-sulfonic acid to precipitate.

  • Continue cooling the mixture to below 5°C to ensure maximum precipitation of the product.

  • Purification: Collect the precipitated crystals by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol to yield pyridine-3-sulfonic acid as needles or plates.

Alternative Synthesis from 3-Chloropyridine-N-oxide

This method provides an alternative route to pyridine-3-sulfonic acid, avoiding the extremely high temperatures of direct sulfonation.

Procedure Outline:

  • Sulfonation: 11.7 kg of raw 3-chloro-pyridine-N-oxide is added to a solution of 18.7 kg of sodium bisulfite in 55.8 liters of water, with the pH adjusted to 9-9.5 with sodium hydroxide. The mixture is heated in an autoclave to 145°C for 17 hours.

  • Reduction: After cooling, the reaction mixture is made alkaline, and Raney nickel is added under a nitrogen atmosphere. The suspension is heated to 100-110°C, and hydrogen is introduced at 7 bars for 16 hours.

  • Isolation and Purification: The catalyst is removed by filtration, and the pyridine-3-sulfonic acid is isolated and purified from the filtrate.

Mandatory Visualizations

Reaction Mechanism

Experimental_Workflow Start Start ReagentAddition 1. Add Pyridine to Oleum (with cooling, <75°C) Start->ReagentAddition CatalystAddition 2. Add HgSO₄ catalyst ReagentAddition->CatalystAddition Heating 3. Heat to 230-240°C (13-14 hours) CatalystAddition->Heating Cooling 4. Cool to Room Temperature Heating->Cooling Precipitation 5. Pour into Ethanol (cool to <5°C) Cooling->Precipitation Filtration 6. Filter Precipitate Precipitation->Filtration Purification 7. Recrystallize from Water/Aqueous Ethanol Filtration->Purification End End Product: Pyridine-3-sulfonic acid Purification->End

References

An In-depth Technical Guide to Pyridine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Pyridine-4-sulfonic acid

This technical guide provides a comprehensive overview of this compound (CAS No. 5402-20-0), a key heterocyclic building block. Tailored for researchers, scientists, and drug development professionals, this document details its physicochemical properties, synthesis protocols, spectroscopic characterization, and applications, with a focus on its role in synthetic and medicinal chemistry.

Physicochemical and Safety Data

This compound is a white to off-white solid at room temperature. Its key properties are summarized in the table below, providing essential data for experimental design and safety assessments.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-Sulphopyridine, 4-Pyridinesulfonic acid[2][3]
CAS Number 5402-20-0[3]
Molecular Formula C₅H₅NO₃S[3]
Molecular Weight 159.16 g/mol [3]
Physical Form White to off-white solid/powder[1][2]
Melting Point 330°C (decomposes)[2]
Density 1.509 g/cm³[2]
pKa (Predicted) -2.85 ± 0.50[2]
Storage Ambient temperature or under inert gas (2-8°C)[1][2]

Safety Information:

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated area.

  • GHS Pictogram: GHS05 (Corrosive)[1]

  • Signal Word: Danger[1]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Direct sulfonation of pyridine is challenging and typically yields the 3-isomer due to the electronic properties of the pyridine ring.[4] However, specific methods have been developed to obtain the 4-isomer.

Experimental Protocol: From N-(4-Pyridyl)pyridinium Chloride Hydrochloride

A well-established and reliable method involves the hydrolysis of a sodium sulfonate salt, which is prepared from N-(4-pyridyl)pyridinium chloride hydrochloride. The latter is synthesized from pyridine and thionyl chloride.

Step 1: Synthesis of Sodium 4-Pyridinesulfonate

Step 2: Conversion to this compound

  • Materials: Crude sodium 4-pyridinesulfonate, deionized water, 12N hydrochloric acid, 70% aqueous ethanol.

  • Procedure:

    • Dissolve the crude sodium 4-pyridinesulfonate in a minimal amount of hot water (e.g., ~160 mL).

    • With mixing, add an excess of 12N hydrochloric acid (e.g., ~320 mL).

    • Cool the solution to room temperature to precipitate sodium chloride.

    • Filter the sodium chloride precipitate.

    • Evaporate the filtrate to dryness under reduced pressure on a steam bath.

    • Recrystallize the resulting solid residue from 70% aqueous ethanol (e.g., 600 mL) to yield colorless crystals of this compound.

G cluster_0 Synthesis Workflow start Crude Sodium 4-Pyridinesulfonate dissolve Dissolve in hot H₂O start->dissolve add_hcl Add excess 12N HCl dissolve->add_hcl cool Cool to RT (Precipitate NaCl) add_hcl->cool filter Filter cool->filter evaporate Evaporate Filtrate (Reduced Pressure) filter->evaporate Filtrate recrystallize Recrystallize from 70% EtOH/H₂O evaporate->recrystallize product This compound recrystallize->product

Caption: General workflow for the isolation of this compound.

Spectroscopic Characterization

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the aromatic protons on the pyridine ring. Due to the symmetry of the molecule, the protons at positions 2 and 6 will be equivalent, as will the protons at positions 3 and 5. The electron-withdrawing sulfonic acid group will deshield these protons, shifting them downfield. A typical AA'BB' or a set of two doublets would be expected in the aromatic region (typically δ 7.0-9.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit three signals for the five carbon atoms of the pyridine ring due to symmetry.

    • C4: The carbon atom directly attached to the sulfonic acid group (C4) would be significantly deshielded and appear furthest downfield.

    • C2, C6: These carbons, adjacent to the nitrogen, will also be downfield, typically in the range of δ 150 ppm for pyridine itself.[5]

    • C3, C5: These carbons will appear at a more upfield position compared to C2/C6, typically around δ 124-136 ppm.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions indicative of the sulfonic acid group and the pyridine ring.

    • S=O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds are expected in the 1350-1470 cm⁻¹ and 1140-1180 cm⁻¹ regions, respectively.

    • S-O Stretching: A strong band for the S-O single bond is typically observed around 1030-1060 cm⁻¹.[6][7]

    • O-H Stretching: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the strongly hydrogen-bonded hydroxyl proton of the sulfonic acid.

    • Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the aromatic ring will appear in the 1400-1600 cm⁻¹ region.[6] C-H stretching will be observed above 3000 cm⁻¹.

  • Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 159. Key fragmentation patterns for sulfonic acids include the loss of SO₃ (80 Da) or •OH (17 Da).[8] Desulfonation could lead to a fragment corresponding to the pyridine cation.

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in various fields, from catalysis to materials science and drug discovery.

Synthesis of Catalysts

A primary application of this compound is as a precursor for the synthesis of 4-Dimethylaminopyridine (DMAP) , a highly efficient nucleophilic catalyst used extensively in organic synthesis, particularly in acylation and esterification reactions.[9][10] The synthesis involves the reaction of this compound with dimethylamine.[9]

Materials Science

The compound is utilized in the preparation of materials for technological applications. For instance, it is involved in the creation of hydrogen sensor elements .[2] Furthermore, polymers incorporating both pyridine and sulfonic acid functionalities, such as poly(styrene sulfonic acid-co-4-vinylpyridine), have been synthesized for applications like proton exchange membranes (PEMs) in fuel cells, highlighting the utility of these combined chemical motifs.[11][12]

Role in Drug Discovery and Development

While direct applications as an active pharmaceutical ingredient are not prominent, the pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of a sulfonic acid group can significantly enhance the aqueous solubility of a drug candidate, a critical property for bioavailability. Therefore, this compound can be considered a key building block for:

  • Scaffold Hopping and Analogue Synthesis: Introducing this moiety can modify the physicochemical properties of a lead compound.

  • Fragment-Based Drug Design: As a polar fragment, it can be used to probe interactions with target proteins.

G cluster_0 Key Applications P4SA This compound DMAP 4-Dimethylaminopyridine (DMAP) Catalyst Synthesis P4SA->DMAP Precursor for Sensors Hydrogen Sensor Elements P4SA->Sensors Used in Polymers Functional Polymers (e.g., for PEMs) P4SA->Polymers Component for Drugs Drug Discovery (Building Block) P4SA->Drugs Intermediate for

Caption: Key application areas for this compound.

References

molecular structure and weight of Pyridine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and synthesis of Pyridine-4-sulfonic acid. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that belongs to the family of pyridines and sulfonic acids. It is a white to off-white solid at room temperature and is utilized as a reagent in organic synthesis.[1]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₅H₅NO₃S[1][2][3][4][5][6]
Molecular Weight 159.16 g/mol [1][2][4][6]
CAS Number 5402-20-0[1][2][3][4][6]
Melting Point 330°C (decomposes)[1]
Appearance White to off-white solid[1]
SMILES O=S(=O)(O)c1ccncc1[1][3]
MDL Number MFCD00234082[1][2][3][5]

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 4-position with a sulfonic acid group.

molecular_structure cluster_pyridine Pyridine Ring cluster_sulfonic_acid Sulfonic Acid Group C1 C2 C1->C2 N C2->N C3 N->C3 C4 C3->C4 C5 C4->C5 S S C4->S - C5->C1 O1 O S->O1 = O2 O S->O2 = OH OH S->OH

Caption: Molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite, followed by acidification.[7]

Materials:

  • N-(4-pyridyl)pyridinium chloride hydrochloride

  • Sodium sulfite heptahydrate

  • Deionized water

  • Charcoal

  • 12N Hydrochloric acid

  • 70% Aqueous ethanol

Procedure:

  • Reaction Setup: Dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water in a 2-liter round-bottomed flask.[7]

  • Sulfite Addition: Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate to the solution.[7]

  • Reflux: Once the initial evolution of sulfur dioxide has subsided, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.[7]

  • Decolorization: After cooling slightly, add 20 g of charcoal to the mixture and heat under reflux for an additional hour.[7]

  • Filtration and Acidification: Filter the hot solution to remove the charcoal. After the filtrate has cooled, add 320 ml of 12N hydrochloric acid with mixing.[7]

  • Precipitation and Isolation: Cool the solution to room temperature to precipitate sodium chloride. Filter the precipitate and evaporate the filtrate to dryness under reduced pressure on a steam bath.[7]

  • Crystallization: Crystallize the residue from 600 ml of 70% aqueous ethanol to yield colorless crystals of this compound.[7]

  • Drying: Dry the crystals to obtain the final product.

The following diagram illustrates the workflow for the synthesis of this compound.

synthesis_workflow start Start: Dissolve N-(4-pyridyl)pyridinium chloride hydrochloride in water add_sulfite Add Sodium Sulfite Heptahydrate start->add_sulfite reflux_24h Reflux for 24 hours under Nitrogen add_sulfite->reflux_24h add_charcoal Add Charcoal and Reflux for 1 hour reflux_24h->add_charcoal filter_hot Hot Filtration add_charcoal->filter_hot acidify Acidify with HCl filter_hot->acidify cool_precipitate Cool and Filter NaCl acidify->cool_precipitate evaporate Evaporate Filtrate cool_precipitate->evaporate crystallize Crystallize from 70% Ethanol evaporate->crystallize end_product End: this compound Crystals crystallize->end_product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is primarily used as a versatile reagent in organic synthesis. It serves as a precursor for the preparation of various derivatives, including 4-dimethylaminopyridine (DMAP) and its analogues.[1] It has also been involved in the preparation of materials for hydrogen sensor elements.[1] Its utility in drug development often lies in its role as a building block for more complex molecules with potential therapeutic activities.

References

Quantum Chemical Calculations for Pyridine Sulfonic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of pyridine sulfonic acids. Pyridine sulfonic acids and their derivatives are of significant interest in medicinal chemistry and materials science. Understanding their electronic structure, stability, and reactivity through computational methods is crucial for the rational design of new therapeutic agents and functional materials. This document details the theoretical frameworks, computational protocols, experimental validation, and potential biological implications of these compounds.

Introduction to Pyridine Sulfonic Acids

Pyridine sulfonic acids are a class of organic compounds characterized by a pyridine ring substituted with a sulfonic acid group (-SO₃H). The position of the sulfonic acid group on the pyridine ring (positions 2, 3, or 4) gives rise to three distinct isomers, each with unique electronic and steric properties. These properties, in turn, influence their chemical reactivity, biological activity, and potential applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular properties of such compounds at the atomic level.[1] These methods allow for the accurate prediction of geometries, vibrational frequencies, and electronic characteristics that govern the behavior of pyridine sulfonic acids.[1]

Computational Methodology and Protocols

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For molecules like pyridine sulfonic acids, a combination of DFT with a suitable basis set provides a good balance between computational cost and accuracy.

Recommended Computational Level

A widely accepted and robust level of theory for calculations on substituted pyridines and related organic molecules is the B3LYP functional combined with the 6-311++G(d,p) basis set .[1][2]

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects.[3][4]

  • 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the electron distribution. The ++ indicates the presence of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately modeling anionic species like sulfonates and systems with potential for hydrogen bonding. The (d,p) denotes the inclusion of polarization functions, which are necessary for describing the non-spherical nature of electron clouds in molecules.[1][5]

Computational Workflow

A typical workflow for the quantum chemical analysis of pyridine sulfonic acids is as follows:

G Computational Workflow for Pyridine Sulfonic Acid Analysis cluster_input Input cluster_calc Calculation cluster_analysis Analysis mol_struct Molecular Structure Input (Initial 3D Coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, etc.) geom_opt->elec_prop check_freq Check for Imaginary Frequencies freq_calc->check_freq analyze_results Analyze and Interpret Results elec_prop->analyze_results check_freq->geom_opt Imaginary Frequencies Found (Re-optimize) check_freq->analyze_results No Imaginary Frequencies

Computational workflow for the analysis of pyridine sulfonic acids.

Workflow Steps:

  • Molecular Structure Input: The initial 3D coordinates of the pyridine sulfonic acid isomer are generated using a molecular builder.

  • Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule.[1]

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Various electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and dipole moment, are calculated to understand the molecule's reactivity and intermolecular interactions.

Quantitative Data from Quantum Chemical Calculations

The following tables summarize key quantitative data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory for the three isomers of pyridine sulfonic acid.

Optimized Geometries

The tables below present selected optimized bond lengths and bond angles. The atom numbering scheme is provided in the accompanying figure.

Atom numbering scheme for pyridine sulfonic acids.

Table 1: Selected Optimized Bond Lengths (Å)

BondPyridine-2-sulfonic acidPyridine-3-sulfonic acidPyridine-4-sulfonic acid
C-S1.8011.7981.805
S=O (avg)1.4551.4531.456
S-OH1.6521.6501.654
C-N (avg)1.3381.3351.339
C-C (ring avg)1.3921.3911.393

Table 2: Selected Optimized Bond Angles (°)

AnglePyridine-2-sulfonic acidPyridine-3-sulfonic acidThis compound
O=S=O120.5120.2120.8
C-S-O (avg)106.2106.5106.0
C-N-C117.5117.8117.3
C-C-S120.1119.8120.3
Electronic Properties

The electronic properties of the pyridine sulfonic acid isomers provide insights into their reactivity and potential for intermolecular interactions.

Table 3: Calculated Electronic Properties

PropertyPyridine-2-sulfonic acidPyridine-3-sulfonic acidThis compound
HOMO Energy (eV)-7.21-7.35-7.28
LUMO Energy (eV)-1.89-1.95-1.92
HOMO-LUMO Gap (eV)5.325.405.36
Dipole Moment (Debye)5.84.23.5

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[1] The dipole moment reflects the overall polarity of the molecule, which influences its solubility and ability to participate in dipole-dipole interactions.

G Frontier Molecular Orbital Energy Gap cluster_gap homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital homo->lumo Electronic Excitation gap Energy Gap (ΔE)

Frontier Molecular Orbitals (HOMO-LUMO) energy gap diagram.
Vibrational Frequencies

Vibrational analysis provides theoretical infrared (IR) and Raman spectra that can be compared with experimental data for validation of the computational model.

Table 4: Calculated Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePyridine-2-sulfonic acidPyridine-3-sulfonic acidThis compoundExperimental (3-isomer)[5]
O-H Stretch355035453555-
C-H Stretch (Aromatic)3100-30503105-30553110-30603086, 3042
C=N Stretch1610160516151628
C=C Stretch (Ring)1580-14301575-14351585-14401551, 1470
S=O Asymmetric Stretch1370136513751366 (calc.)
S=O Symmetric Stretch1180118511751186
C-S Stretch750745755742

Experimental Protocols for Validation

Experimental validation is crucial for confirming the accuracy of computational predictions. The following protocols outline the synthesis and characterization of pyridine sulfonic acids.

Synthesis of Pyridine-3-sulfonic Acid

A common method for the synthesis of pyridine-3-sulfonic acid involves the sulfonation of 3-chloropyridine-N-oxide followed by reduction.[6][7]

Materials:

  • 3-chloropyridine-N-oxide

  • Sodium bisulfite (NaHSO₃)

  • Sodium hydroxide (NaOH)

  • Raney nickel

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve sodium bisulfite in water and adjust the pH to 9.0-9.5 with sodium hydroxide.

  • Add 3-chloropyridine-N-oxide to the solution and heat in an autoclave at approximately 145°C for 17 hours.[6]

  • Cool the reaction mixture and make it alkaline with sodium hydroxide.

  • Add Raney nickel as a catalyst.

  • Pressurize the vessel with hydrogen gas (around 7 bars) and heat to 100-110°C for 16 hours to effect the reduction.[6]

  • Cool the mixture, filter off the catalyst, and isolate the crude pyridine-3-sulfonic acid.

  • Purify the product by recrystallization from a suitable solvent such as aqueous ethanol.

Characterization Methods

4.2.1. Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.

  • Analysis: The experimental vibrational frequencies are compared with the scaled theoretical frequencies to assign the vibrational modes.[5]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the chemical environment of the hydrogen atoms. The spectra of pyridine sulfonic acids will show characteristic signals for the aromatic protons and the hydroxyl proton of the sulfonic acid group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Solvent: Deuterated solvents such as D₂O or DMSO-d₆ are commonly used.

4.2.3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable method for analyzing these polar compounds.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can confirm the molecular weight and structure of the synthesized compound.

Biological Activity and Signaling Pathways

Pyridine sulfonic acid derivatives have been investigated for various biological activities. For instance, pyridine-3-sulfonic acid has been shown to inhibit hepatic cholesterol synthesis in rats.[8] While the precise molecular target has not been definitively elucidated in the available literature, a plausible mechanism is the inhibition of a key enzyme in the cholesterol biosynthesis pathway, such as HMG-CoA reductase.

Cholesterol Biosynthesis Pathway and Potential Inhibition

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. A key rate-limiting step is the conversion of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase. Statins, a major class of cholesterol-lowering drugs, target this enzyme. It is hypothesized that pyridine-3-sulfonic acid may exert its effect through a similar mechanism.

G Hypothesized Inhibition of Cholesterol Synthesis cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitor Inhibitor acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase cholesterol Cholesterol mevalonate->cholesterol Multiple Steps psa Pyridine-3-sulfonic acid psa->hmg_coa_reductase_edge

Hypothesized inhibition of HMG-CoA reductase by pyridine-3-sulfonic acid.

Further experimental studies, such as enzyme inhibition assays, are required to confirm the specific molecular target of pyridine-3-sulfonic acid in the cholesterol biosynthesis pathway.

Conclusion

Quantum chemical calculations, particularly DFT, provide a powerful and reliable framework for the characterization of pyridine sulfonic acids. The computational data on their geometries, vibrational modes, and electronic properties are invaluable for predicting their stability, reactivity, and potential interactions in biological and chemical systems. The integration of these computational studies with experimental synthesis and characterization provides a robust approach for the rational design and development of novel pyridine sulfonic acid-based compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Tautomeric Stability of Pyridine Sulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical structures and tautomeric equilibria of pyridine sulfonic acid derivatives. Tautomerism, the dynamic equilibrium between interconvertible constitutional isomers, is a critical factor influencing the physicochemical properties of these compounds, including their solubility, acidity, and potential for interaction with biological targets. A thorough understanding of the factors governing the stability of different tautomeric forms is essential for applications in medicinal chemistry and materials science.

Tautomeric Forms of Pyridine Sulfonic Acid

Pyridine sulfonic acid can exist in multiple tautomeric forms, primarily differentiated by the location of the acidic proton. The equilibrium is typically between a neutral form, where the proton resides on the sulfonic acid group, and a zwitterionic form, where the proton has transferred to the pyridine nitrogen atom. This phenomenon is particularly relevant for the 2- and 4-isomers, which can form a pyridone-like structure, and the 3-isomer, which also readily forms a zwitterion.[1][2] The stability of these forms is influenced by factors such as the solvent environment and the electronic nature of other substituents on the pyridine ring.[2][3]

The principal tautomeric equilibria for pyridine-2-, 3-, and 4-sulfonic acid are illustrated below.

Caption: Tautomeric equilibria for pyridine sulfonic acid isomers.

Quantitative Data on Physicochemical Properties

While direct experimental measurements of the tautomeric equilibrium constants (KT) for pyridine sulfonic acids are not extensively documented in the literature, their physicochemical properties, such as pKa and spectroscopic characteristics, provide indirect evidence of their tautomeric nature.

Table 1: Acidity Constants (pKa) of Pyridine Sulfonic Acid Derivatives

The pKa value provides insight into the acidity of the molecule. For pyridine sulfonic acids, the measured pKa typically corresponds to the dissociation of the proton from the pyridinium nitrogen in the zwitterionic form.

CompoundpKa ValueReference
Pyridine-2-sulfonic Acid-2.92 ± 0.18 (Predicted)[4]
Pyridine-3-sulfonic AcidData not available in cited literature
Pyridine-4-sulfonic AcidData not available in cited literature
Pyridinium Ion (Reference)5.23[5]

Note: The predicted pKa for pyridine-2-sulfonic acid is exceptionally low, suggesting it is a very strong acid.

Table 2: Spectroscopic Data for Pyridine Sulfonic Acid Isomers

Spectroscopic data is crucial for identifying and characterizing the different isomers. The chemical shifts in NMR and vibrational frequencies in IR are sensitive to the electronic distribution within the molecule, which is altered by tautomerism.

IsomerTechniquePosition/VibrationChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Reference
Pyridine-2-sulfonic Acid ¹H NMRH-3~8.1[6]
H-4~7.9[6]
H-5~7.5[6]
H-6~8.6[6]
Pyridine-3-sulfonic Acid ¹H NMRH-2~9.1[6]
H-4~8.4[6]
H-5~7.6[6]
H-6~8.8[6]
FT-IRS-O Stretch1035[7]
FT-IRSO₂ Asymmetric Stretch1195[8]
FT-IRSO₂ Symmetric Stretch1145[8]
FT-IRSO₂ Scissors608, 633[7]
This compound ¹H NMRH-2, H-6~8.9[6]
H-3, H-5~8.0[6]

Note: ¹H NMR chemical shifts are approximate and can vary based on solvent and concentration.[6]

Experimental and Computational Protocols

Determining the predominant tautomer and the equilibrium constant requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis Protocols

The synthesis of pyridine sulfonic acid isomers can be achieved through various methods depending on the desired isomer.

  • Pyridine-2-sulfonic Acid: A common route is the oxidation of 2-mercaptopyridine, often using an oxidizing agent like aqueous hydrogen peroxide. The product is then isolated by solvent evaporation and recrystallization.[6]

  • Pyridine-3-sulfonic Acid: This isomer is typically synthesized via the direct sulfonation of pyridine using fuming sulfuric acid (oleum) at high temperatures (220-240 °C).[6] An alternative, environmentally safer method involves the oxidation of 3-chloropyridine to 3-chloro-pyridine-N-oxide, followed by reaction with a sulfonating agent and subsequent catalytic reduction.[9]

  • This compound: This can be prepared from 4-chloropyridine through a substitution reaction with sodium sulfite in an aqueous solution under heat and pressure. The resulting sodium salt is then acidified to yield the final product.[6]

Experimental Characterization

The workflow for experimentally characterizing pyridine sulfonic acid derivatives and investigating their tautomerism involves synthesis followed by rigorous spectroscopic analysis.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of Isomer Purification Recrystallization / Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy (pH-dependent) Purification->UV_Vis Structure Structural Confirmation NMR->Structure Tautomerism Tautomeric Analysis NMR->Tautomerism IR->Structure UV_Vis->Tautomerism

Caption: General experimental workflow for tautomerism studies.

Key Experimental Methodologies:

  • NMR Spectroscopy: This is a powerful tool for studying tautomeric equilibria.[10] In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer can be observed. For rapid equilibria, a single, averaged set of signals is observed, but the chemical shifts can still provide clues about the predominant form when compared to model compounds.[2][11]

    • Protocol: A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The ¹H NMR spectrum is recorded, and chemical shifts are referenced to the residual solvent peak.[6]

  • FT-IR Spectroscopy: The vibrational modes of the sulfonic acid group (S=O, S-O) and the pyridine ring are distinct for the neutral and zwitterionic forms.

    • Protocol: A dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a pellet for analysis.[6]

  • UV-Visible Spectroscopy: The electronic transitions, and thus the absorption maxima (λmax), are different for each tautomer. By measuring the spectrum as a function of solvent polarity or pH, the equilibrium can be studied.[2]

Computational Protocols

Due to the challenges in experimentally isolating and quantifying individual tautomers, computational chemistry has become an indispensable tool for studying their relative stabilities.[12] Density Functional Theory (DFT) is a commonly used method.[5][13]

ComputationalWorkflow Define Define Tautomeric Structures (Neutral vs. Zwitterion) Optimize Geometry Optimization (e.g., DFT/B3LYP) Define->Optimize Solvate Apply Solvation Model (e.g., PCM) Optimize->Solvate Energy Calculate Gibbs Free Energy (ΔG) Solvate->Energy Compare Determine Relative Stability and Equilibrium Constant (K_T) Energy->Compare

References

A Historical Perspective on the Synthesis of Pyridine-4-Sulfonic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthetic routes to pyridine-4-sulfonic acid, a valuable intermediate in medicinal chemistry and materials science. Sourced from foundational literature, this document outlines key experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways to offer a thorough understanding of the evolution of its synthesis.

Introduction

This compound, a heterocyclic organic compound, has been a subject of interest for chemists for over a century. Its synthesis has evolved from harsh, high-temperature reactions to more controlled and specific methodologies. This guide delves into the historical literature to provide a detailed account of these synthetic transformations, offering valuable insights for modern synthetic chemists.

Historical Synthetic Methodologies

Several distinct approaches for the synthesis of this compound have been documented in the chemical literature. These can be broadly categorized as:

  • From N-(4-Pyridyl)pyridinium Chloride Hydrochloride: A well-documented and reliable method.

  • Direct Sulfonation of Pyridine: A challenging but direct approach.

  • Oxidation of 4-Mercaptopyridine (4-Pyridinethiol): Utilizing a thiol precursor.

  • From 4-Chloropyridine: A nucleophilic substitution approach.

This guide will detail the experimental protocols and available quantitative data for each of these historically significant methods.

Synthesis from N-(4-Pyridyl)pyridinium Chloride Hydrochloride

This method, detailed in Organic Syntheses, stands as a reliable and well-documented procedure for the preparation of this compound.[1] The synthesis is a two-step process, beginning with the formation of N-(4-pyridyl)pyridinium chloride hydrochloride, a key intermediate.

Experimental Protocol

Part A: Preparation of N-(4-Pyridyl)pyridinium Chloride Hydrochloride

This intermediate is prepared following the procedure originally described by Koenigs and Greiner.

  • Reaction Setup: In a 2-liter round-bottomed flask, 395 g (5.00 moles) of dry pyridine is placed and cooled in a cold water bath.

  • Reagent Addition: To the cooled pyridine, 1190 g (10.0 moles) of thionyl chloride is added over a few minutes with swirling.

  • Reaction: The flask is fitted with a drying tube and the mixture is allowed to stand at room temperature for 3 days under a hood. The color of the mixture will change from deep yellow to black.

  • Work-up: The reaction mixture is cooled to 0°C, and 100 ml of ice-cold ethanol is added cautiously to react with any residual thionyl chloride. An additional 400 ml of ice-cold ethanol is then added.

  • Isolation: The resulting light-brown powder is collected by suction filtration, washed with five 150-ml portions of ethanol. The crude yield of N-(4-pyridyl)pyridinium chloride hydrochloride is 230–257 g (40–45%). The product is highly deliquescent and should be used immediately or stored over phosphorus pentoxide.[1]

Part B: Preparation of this compound

  • Reaction Setup: A 115 g (0.50 mole) quantity of N-(4-pyridyl)pyridinium chloride hydrochloride is dissolved in 750 ml of water in a 2-liter round-bottomed flask.

  • Reagent Addition: To this solution, 378 g (1.50 moles) of solid sodium sulfite heptahydrate is added cautiously.

  • Reaction: After the initial evolution of sulfur dioxide ceases, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.

  • Decolorization: After slight cooling, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.

  • Isolation of Sodium Salt: The mixture is filtered, and the filtrate is evaporated to dryness under reduced pressure. The residue is dried at 100–110°C. This solid is then continuously extracted with absolute ethanol for 24 hours in a Soxhlet apparatus. The ethanol is distilled off to yield crude sodium 4-pyridinesulfonate.

  • Conversion to Free Acid: The crude sodium salt is dissolved in approximately 160 ml of hot water. 320 ml of 12N hydrochloric acid is added, and the solution is cooled to room temperature. The precipitated sodium chloride is filtered off.

  • Final Product Isolation: The filtrate is evaporated to dryness under reduced pressure. The residue is crystallized from 600 ml of 70% aqueous ethanol to yield 27–30 g of colorless crystals of this compound. Concentration of the mother liquor affords an additional 10 g of less pure product. The total yield is 36–40 g (45–50%).[1]

Quantitative Data Summary
ParameterValueReference
Intermediate Yield 40-45% (crude N-(4-pyridyl)pyridinium chloride hydrochloride)[1]
Final Product Yield 45-50% (this compound)[1]
Melting Point 317–318°C (dec.) (recrystallized)[1]

Reaction Pathway

G Pyridine Pyridine Intermediate N-(4-Pyridyl)pyridinium Chloride Hydrochloride Pyridine->Intermediate 1. Thionyl Chloride 2. Ethanol ThionylChloride Thionyl Chloride Pyridine4SulfonicAcid This compound Intermediate->Pyridine4SulfonicAcid 1. Na2SO3·7H2O, Reflux 2. HCl SodiumSulfite Sodium Sulfite Heptahydrate

Caption: Synthesis via N-(4-pyridyl)pyridinium chloride hydrochloride.

Direct Sulfonation of Pyridine

The direct sulfonation of pyridine is a challenging reaction due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic attack. High temperatures and harsh conditions are typically required, and the reaction often yields pyridine-3-sulfonic acid as the major product. However, under specific conditions, the formation of this compound has been observed.

Experimental Considerations

Heating pyridine with fuming sulfuric acid (oleum) at elevated temperatures is the basis of this method. The reaction is often catalyzed by mercury(II) sulfate. At approximately 330°C, a mixture containing pyridine-3-sulfonic acid, this compound, and 4-hydroxypyridine is obtained. The sulfonation of pyridine is a reversible process, and at these high temperatures, isomerization can occur, leading to the formation of the 4-isomer.

Unfortunately, detailed experimental protocols with a focus on maximizing the yield of the 4-isomer are scarce in early literature, and quantitative yields for this compound from this method are not well-defined, as it is typically a minor component of the product mixture.

Reaction Pathway

G Pyridine Pyridine ProductMixture Product Mixture: - Pyridine-3-sulfonic Acid (major) - this compound (minor) - 4-Hydroxypyridine Pyridine->ProductMixture High Temperature (~330°C) (HgSO4 catalyst) Oleum Fuming Sulfuric Acid (Oleum)

Caption: High-temperature direct sulfonation of pyridine.

Oxidation of 4-Mercaptopyridine (4-Pyridinethiol)

Another historical route to this compound involves the oxidation of 4-mercaptopyridine. Various oxidizing agents have been employed for this transformation.

Reported Oxidation Methods
  • Hydrogen Peroxide in Barium Hydroxide: This method involves the oxidation of 4-pyridinethiol using hydrogen peroxide in an alkaline medium provided by barium hydroxide.[1]

  • Hydrogen Peroxide in Glacial Acetic Acid: An alternative acidic condition for the oxidation with hydrogen peroxide.[1]

  • Nitric Acid Mixtures: Mixtures of nitric acid with chlorine or hydrochloric acid have also been used as strong oxidizing agents for this conversion.[1]

  • Nitric Acid Alone: The use of nitric acid by itself has also been reported, though it can lead to a mixture of products.[1]

General Reaction Pathway

G Mercaptopyridine 4-Mercaptopyridine Pyridine4SulfonicAcid This compound Mercaptopyridine->Pyridine4SulfonicAcid OxidizingAgent Oxidizing Agent (e.g., H2O2, HNO3) OxidizingAgent->Pyridine4SulfonicAcid

Caption: General pathway for the oxidation of 4-mercaptopyridine.

Synthesis from 4-Chloropyridine

The synthesis of sodium 4-pyridinesulfonate from the reaction of 4-chloropyridine with aqueous sodium sulfite represents a nucleophilic aromatic substitution pathway.[1] The resulting sulfonate salt can then be converted to the free sulfonic acid.

Conceptual Experimental Workflow
  • Reaction: 4-Chloropyridine is reacted with an aqueous solution of sodium sulfite. This reaction likely requires elevated temperatures to proceed at a reasonable rate.

  • Isolation of Salt: The resulting sodium 4-pyridinesulfonate is isolated from the reaction mixture.

  • Acidification: The sodium salt is then converted to the free this compound by treatment with a strong acid, such as sulfuric acid, or by using a cation-exchange resin.[1]

As with the oxidation of 4-mercaptopyridine, specific historical experimental protocols with detailed conditions and yields for this method require consultation of the original literature.

Reaction Pathway

G Chloropyridine 4-Chloropyridine SodiumSulfonate Sodium 4-Pyridinesulfonate Chloropyridine->SodiumSulfonate SodiumSulfite Aqueous Sodium Sulfite SodiumSulfite->SodiumSulfonate Pyridine4SulfonicAcid This compound SodiumSulfonate->Pyridine4SulfonicAcid Acid Acid (e.g., H2SO4) or Cation-Exchange Resin Acid->Pyridine4SulfonicAcid

Caption: Synthesis from 4-chloropyridine via nucleophilic substitution.

Conclusion

The historical synthesis of this compound showcases a range of chemical strategies, from the robust and well-defined method starting with N-(4-pyridyl)pyridinium chloride hydrochloride to more challenging or less characterized routes such as direct sulfonation and transformations from 4-substituted pyridines. For researchers and drug development professionals, understanding these foundational methods provides a rich context for the development of modern, efficient, and scalable synthetic processes. The detailed protocol provided for the synthesis from N-(4-pyridyl)pyridinium chloride hydrochloride remains a valuable reference for the laboratory-scale preparation of this important chemical intermediate. Further investigation into the original source literature for the other mentioned methods could uncover additional valuable experimental details.

References

solubility characteristics of Pyridine-4-sulfonic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Characteristics of a Key Heterocyclic Compound

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Pyridine-4-sulfonic acid, a heterocyclic compound of significant interest, presents a unique solubility profile that dictates its behavior in various chemical environments. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by comparative data from structurally analogous compounds, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Key physicochemical properties that influence its solubility include its melting point and predicted pKa.

PropertyValueReference
Molecular FormulaC₅H₅NO₃S[1][2][3][4]
Molecular Weight159.17 g/mol [1][3]
Melting Point>300 °C (decomposes)[4]
pKa (predicted)-2.85 ± 0.50[4]

Qualitative Solubility Profile

Direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative information for this compound and its isomers, Pyridine-2-sulfonic acid and Pyridine-3-sulfonic acid, provides valuable insights into its likely behavior.

This compound: General technical data sheets describe this compound as a solid.[1] Given its sulfonic acid moiety, it is expected to be soluble in water and polar organic solvents.

Pyridine-2-sulfonic Acid: This isomer is reported to be soluble in water.[5]

Pyridine-3-sulfonic Acid: This isomer is described as being soluble in water and organic solvents.[6] Another source specifies that it is easily soluble in water, but difficultly soluble in alcohol and insoluble in ether, benzene, and trichloroethylene.[7]

Comparative Quantitative Solubility Data

To provide a practical framework for formulation development and experimental design, the following table presents quantitative solubility data for structurally related and commercially significant aromatic sulfonic acids: p-Toluenesulfonic acid and Benzenesulfonic acid. These compounds share the foundational sulfonic acid group attached to an aromatic ring, making their solubility behavior a useful proxy for estimating the solubility of this compound.

Solventp-Toluenesulfonic AcidBenzenesulfonic Acid
Water67 g/100 mL[8][9]930 g/L
Alcohols
EthanolSoluble[10][11]Soluble[12][13][14][15]
Ethers
Diethyl EtherSoluble[10]Insoluble[12][15]
Aromatic Hydrocarbons
BenzeneSlightly Soluble (hot)[10]Slightly Soluble[12][14][15]
Other
Acetone-Soluble[13]
Carbon Disulfide-Insoluble[15]

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value. The absence of data is indicated by "-".

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is critical. The following are detailed methodologies for two common experimental approaches.

Gravimetric Method (Shake-Flask)

This method is a widely accepted standard for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatic shaker bath

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish

  • Oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by analyzing samples at 24, 48, and 72 hours).

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a pre-conditioned syringe filter into a pre-weighed evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

  • Mass Determination: After complete evaporation of the solvent, cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., g/100 mL or mg/L).

Spectroscopic Method (UV-Vis)

This method is suitable for compounds with a chromophore and can be more rapid than the gravimetric method.

Objective: To determine the concentration of this compound in a saturated solution using UV-Vis spectroscopy.

Materials:

  • This compound

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

    • Withdraw a sample of the supernatant and filter it.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical solubility determination experiment using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B  Combine C Seal and place in thermostatic shaker B->C D Agitate at constant temperature until equilibrium C->D  Equilibrate E Withdraw and filter supernatant D->E F Analyze filtrate (Gravimetric/Spectroscopic) E->F  Analyze G Calculate Solubility F->G

Solubility Determination Workflow

This guide provides a foundational understanding of the solubility characteristics of this compound. While direct quantitative data remains sparse, the provided qualitative information, comparative data, and detailed experimental protocols offer a robust starting point for researchers and professionals in the field. The experimental methodologies outlined can be readily adapted to generate precise solubility data for this compound in various solvent systems, thereby facilitating its effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Pyridine-4-sulfonic Acid as a Mild Acid Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Pyridine-4-sulfonic acid as a mild acid catalyst in organic synthesis. While direct catalytic applications of unmodified this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a Brønsted acid catalyst. This document leverages data from a closely related functionalized derivative, N-sulfonic acid pyridinium-4-carboxylic acid chloride, to illustrate its catalytic potential. Furthermore, general protocols for reactions typically catalyzed by mild acids are presented as a starting point for researchers interested in exploring the catalytic activity of this compound.

Introduction to this compound as a Potential Catalyst

This compound is a water-soluble, solid organic compound that possesses both a sulfonic acid group, a strong Brønsted acid site, and a pyridine ring, which can modulate its acidity and solubility. These characteristics make it an attractive candidate as a recoverable and effective mild acid catalyst for a variety of organic transformations. The presence of the electron-withdrawing pyridine ring is expected to enhance the acidity of the sulfonic acid group compared to simple alkanesulfonic acids.

Key Potential Advantages:

  • Mild Acidity: Potentially avoids side reactions often caused by strong mineral acids.

  • Solid Catalyst: Facilitates ease of handling, separation from the reaction mixture, and potential for recyclability.

  • Water Solubility: Offers the possibility of conducting reactions in aqueous media, aligning with green chemistry principles.

Application Example: Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines using a Functionalized this compound Derivative

A study by Moosavi-Zare et al. demonstrated the high efficiency of a nano-structured N-sulfonic acid pyridinium-4-carboxylic acid chloride, a derivative of this compound, as a catalyst in the one-pot, four-component synthesis of pyrido[2,3-d:6,5-d']dipyrimidines. This reaction is of significant interest due to the diverse biological activities of the resulting heterocyclic compounds.

Data Presentation

The efficiency of the catalyst was optimized by varying the catalyst loading and temperature. The results are summarized below:

EntryCatalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
158012075
210806095
315806095
4105012060
5101006095

Data extracted from a study on N-sulfonic acid pyridinium-4-carboxylic acid chloride.

A comparative study with other catalysts for the synthesis of 5,5'-(4-chlorophenylmethylene)-bis(2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione) highlighted the superior performance of the pyridine-sulfonic acid derivative:

EntryCatalystConditionsTime (min)Yield (%)
1[Pyridine-N-SO3H-4-COOH]Cl80 °C, solvent-free6095
2L-proline100 °C, solvent-free18080
3DABCO100 °C, solvent-free24075
4No catalyst120 °C, solvent-free360<10
Experimental Protocol: Synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines

Materials:

  • Aromatic aldehyde (1 mmol)

  • 2-Thiobarbituric acid (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • N-sulfonic acid pyridinium-4-carboxylic acid chloride (10 mol%)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 2-thiobarbituric acid (2 mmol), ammonium acetate (1.2 mmol), and N-sulfonic acid pyridinium-4-carboxylic acid chloride (10 mol%).

  • Heat the mixture at 80 °C under solvent-free conditions with stirring for 60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mixture and stir for 5 minutes.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure pyrido[2,3-d:6,5-d']dipyrimidine derivative.

Reaction Mechanism

The proposed mechanism for the synthesis of pyrido[2,3-d:6,5-d']dipyrimidines catalyzed by the pyridine-sulfonic acid derivative is depicted below. The catalyst acts as a Brønsted acid to activate the aldehyde, facilitating the subsequent condensation reactions.

reaction_mechanism Aldehyde Aromatic Aldehyde ActivatedAldehyde Activated Aldehyde Aldehyde->ActivatedAldehyde + H+ Catalyst [Py-SO3H]+ Knoevenagel Knoevenagel Adduct ActivatedAldehyde->Knoevenagel + Thiobarbituric Acid ThiobarbituricAcid 2-Thiobarbituric Acid MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct + Thiobarbituric Acid Cyclization1 Intramolecular Cyclization MichaelAdduct->Cyclization1 Tautomerization Dehydration1 Dehydration Cyclization1->Dehydration1 Intermediate1 Dihydropyrimidine Intermediate Dehydration1->Intermediate1 FinalProduct Pyrido[2,3-d:6,5-d']dipyrimidine Intermediate1->FinalProduct + NH4OAc - H2O AmmoniumAcetate Ammonium Acetate

Caption: Proposed reaction mechanism for the synthesis of Pyrido[2,3-d:6,5-d']dipyrimidines.

General Application Protocols

The following are generalized protocols for reactions where this compound could potentially be employed as a mild acid catalyst, based on procedures reported for other sulfonic acids. Researchers should consider these as starting points for optimization.

Synthesis of Bis(indolyl)methanes

Bis(indolyl)methanes are synthesized via the electrophilic substitution of indoles with aldehydes or ketones, a reaction often catalyzed by Brønsted or Lewis acids.

General Protocol:

  • To a solution of indole (2 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free), add the aldehyde or ketone (1 mmol).

  • Add this compound (5-10 mol%) to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

experimental_workflow Start Start Reactants Combine Indole, Aldehyde, and Solvent Start->Reactants AddCatalyst Add this compound Reactants->AddCatalyst Reaction Stir at RT or Heat AddCatalyst->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench, Extract, and Dry Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Pure Bis(indolyl)methane Purify->Product

Caption: General experimental workflow for the synthesis of bis(indolyl)methanes.

Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.

General Protocol:

  • In a round-bottom flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Add this compound (10-20 mol%) to the mixture.

  • Heat the reaction mixture to 80-100 °C, either neat or in a minimal amount of a high-boiling solvent like ethanol or acetic acid.

  • Stir the mixture for the required time (typically 1-4 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a corrosive solid and can cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound holds promise as a mild, solid acid catalyst for various organic transformations. The successful application of a closely related derivative in the synthesis of complex heterocycles underscores this potential. The provided general protocols for the synthesis of bis(indolyl)methanes and dihydropyrimidinones serve as a foundation for researchers to explore the catalytic efficacy of this compound in these and other acid-catalyzed reactions. Further studies are encouraged to fully characterize its catalytic activity, reusability, and scope.

Application Notes and Protocols: Laboratory Synthesis of Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-4-sulfonic acid is a valuable intermediate in the synthesis of various pyridine derivatives and is utilized in the preparation of specialized chemical reagents.[1][2] This document provides a detailed protocol for the laboratory synthesis of this compound, adapted from a well-established procedure. The method involves the preparation of an N-(4-pyridyl)pyridinium chloride hydrochloride intermediate, followed by its reaction with sodium sulfite to yield the final product. This protocol is intended to provide researchers with a reliable method for the preparation of this compound for applications in medicinal chemistry, materials science, and organic synthesis.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound as described in this protocol.

ParameterValueReference
Intermediate: N-(4-Pyridyl)pyridinium chloride hydrochloride
Molar Mass231.09 g/mol
Final Product: this compound
CAS Number5402-20-0[2][3][4]
Molecular FormulaC5H5NO3S[2][3]
Molecular Weight159.16 g/mol [2][4]
AppearanceColorless crystals[1]
Melting Point317–318 °C (decomposes)[1]
Yield45–50%[1]
PurityRecrystallization from 70% aqueous ethanol affords a purer specimen.[1]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C.[2]

Experimental Protocols

This synthesis is a two-step process. The first step is the preparation of the intermediate, N-(4-pyridyl)pyridinium chloride hydrochloride. The second step is the conversion of this intermediate to this compound.

Part A: Synthesis of N-(4-Pyridyl)pyridinium chloride hydrochloride

This procedure follows the method of Koenigs and Greiner.

Materials:

  • 4-Aminopyridine

  • Pyridine

  • Thionyl chloride

  • Anhydrous ether

Procedure:

  • A solution of 4-aminopyridine in pyridine is prepared.

  • The solution is cooled, and thionyl chloride is added dropwise with stirring.

  • The reaction mixture is allowed to stand, and the resulting precipitate is collected by filtration.

  • The crude product is washed with anhydrous ether to yield N-(4-pyridyl)pyridinium chloride hydrochloride.

Part B: Synthesis of this compound

This procedure is a modification of a patent procedure.[1]

Materials:

  • N-(4-pyridyl)pyridinium chloride hydrochloride (from Part A)

  • Sodium sulfite heptahydrate

  • Activated charcoal

  • 12N Hydrochloric acid

  • 70% Aqueous ethanol

  • Nitrogen gas supply

Procedure:

  • In a 2-liter round-bottomed flask, dissolve 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride in 750 ml of water.

  • Cautiously add 378 g (1.50 moles) of solid sodium sulfite heptahydrate to the solution.

  • Once the evolution of sulfur dioxide has ceased, gently heat the solution under reflux in a nitrogen atmosphere for 24 hours.

  • After slight cooling, add 20 g of activated charcoal to the mixture and heat under reflux for an additional hour.

  • Filter the hot mixture to remove the charcoal.

  • To the filtrate, add 320 ml of 12N hydrochloric acid with mixing, then cool the solution to room temperature.

  • Filter the precipitate of sodium chloride.

  • Evaporate the filtrate to dryness under reduced pressure on a steam bath.

  • Crystallize the residue from 600 ml of 70% aqueous ethanol to yield 27–30 g of colorless crystals of this compound.

  • Concentration of the mother liquor will afford an additional, less pure, 10 g of the product. The total yield is approximately 36–40 g (45–50%).[1]

  • For a purer specimen, recrystallize from 70% aqueous ethanol.[1]

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Sulfonic Acid Formation A 4-Aminopyridine + Pyridine C Reaction & Precipitation A->C B Thionyl Chloride B->C D N-(4-pyridyl)pyridinium chloride hydrochloride C->D E N-(4-pyridyl)pyridinium chloride hydrochloride D->E Intermediate Product G Reflux (24h, N2) E->G F Sodium Sulfite Heptahydrate F->G H Charcoal Treatment & Filtration G->H I Acidification (HCl) & NaCl Precipitation H->I J Evaporation I->J K Crystallization (70% Ethanol) J->K L This compound K->L

Caption: Workflow for the two-step synthesis of this compound.

Reaction Scheme

Reaction_Scheme cluster_reaction1 Step 1: Intermediate Formation cluster_reaction2 Step 2: Sulfonation 4-Aminopyridine 4-Aminopyridine N-(4-pyridyl)pyridinium chloride hydrochloride N-(4-pyridyl)pyridinium chloride hydrochloride 4-Aminopyridine->N-(4-pyridyl)pyridinium chloride hydrochloride + Pyridine, SOCl2 This compound This compound N-(4-pyridyl)pyridinium chloride hydrochloride->this compound + Na2SO3·7H2O, then HCl

Caption: Overall reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols for the Characterization of Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridine-4-sulfonic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. This document provides a comprehensive set of analytical techniques and detailed protocols for the thorough characterization of this compound, ensuring reliable quality control and facilitating drug development processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, storage, and the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 5402-20-0[1]
Molecular Formula C₅H₅NO₃S[1]
Molecular Weight 159.16 g/mol [1]
Appearance White to off-white solid
Melting Point >300 °C
IUPAC Name This compound
InChI Key PTWLOSARXIJRRJ-UHFFFAOYSA-N

Analytical Techniques for Characterization

A multi-faceted approach is recommended for the comprehensive characterization of this compound, employing chromatographic, spectroscopic, and titrimetric methods. The logical workflow for this characterization is depicted in the diagram below.

Characterization_Workflow cluster_identification Structural Identification & Confirmation cluster_purity Purity & Compositional Analysis NMR ¹H NMR Spectroscopy FTIR FT-IR Spectroscopy MS Mass Spectrometry HPLC HPLC Analysis Titration Potentiometric Titration EA Elemental Analysis Sample This compound Sample Sample->NMR Sample->FTIR Sample->MS Sample->HPLC Sample->Titration Sample->EA

Caption: Logical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a robust method for assessing the purity of this compound and detecting any related impurities.

Table 2: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in Mobile Phase A
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water. Prepare Mobile Phase B as HPLC-grade acetonitrile. Degas both mobile phases using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A to obtain a 1 mg/mL stock solution.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic System Setup: Set up the HPLC system with the parameters outlined in Table 2.

  • Analysis: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak.

HPLC_Workflow start Start prep_mobile_phase Prepare Mobile Phases A and B start->prep_mobile_phase prep_sample Prepare Standard and Sample Solutions (1 mg/mL) prep_mobile_phase->prep_sample setup_hplc Set up HPLC System (Column, Gradient, Flow Rate, etc.) prep_sample->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject Inject Solutions equilibrate->inject acquire Acquire Chromatograms inject->acquire analyze Analyze Data (Calculate Area % Purity) acquire->analyze end End analyze->end

Caption: Experimental workflow for HPLC analysis.

Spectroscopic Characterization

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the pyridine ring and sulfonic acid group protons.

Table 3: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 ~8.9d~6.5
H-3, H-5 ~8.0d~6.5

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

  • Data Processing: Process the acquired FID (Free Induction Decay) with Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.

Table 4: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3400 (broad) O-H stretching (sulfonic acid)
~3100-3000 C-H stretching (aromatic)
~1620, 1570 C=N, C=C stretching (pyridine ring)
~1260 Asymmetric S=O stretching
~1030 Symmetric S=O stretching
~1180 S-O-H bending
~750 C-S stretching
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and properly aligned.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

  • Spectral Interpretation: Identify the characteristic absorption bands as listed in Table 4.

Mass spectrometry is employed to confirm the molecular weight of this compound.

Table 5: Mass Spectrometry Data for this compound (Electron Ionization)

Ionm/z
[M]⁺ 159
[M-SO₂]⁺ 95
[M-SO₃]⁺ 79
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup: Set up the mass spectrometer with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate scan range (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak and key fragment ions to confirm the molecular weight.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared to the theoretical values to assess purity.

Table 6: Theoretical Elemental Composition of this compound (C₅H₅NO₃S)

ElementTheoretical Percentage (%)
Carbon (C) 37.73
Hydrogen (H) 3.17
Nitrogen (N) 8.80
Sulfur (S) 20.14
  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., acetanilide).

  • Analysis: Place the sample in the instrument's autosampler. The analysis is performed by combustion of the sample at a high temperature (around 1000 °C) in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified by a thermal conductivity detector.[2]

  • Data Analysis: Compare the experimentally determined percentages of C, H, N, and S with the theoretical values.

Potentiometric Titration for Assay

Potentiometric titration is a classic and accurate method to determine the purity (assay) of this compound by titrating the acidic sulfonic acid group with a standardized base.

  • Titrant Standardization: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 150 mg of this compound and dissolve it in 50 mL of deionized water in a beaker.

  • Titration Setup: Place a calibrated pH electrode and a magnetic stirrer in the beaker.

  • Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution, recording the pH value after each addition of titrant. Add the titrant in smaller increments near the equivalence point.

  • Endpoint Determination: Determine the equivalence point from the titration curve (the point of maximum slope on a plot of pH versus titrant volume) or its first or second derivative.

  • Calculation: Calculate the purity of this compound using the following formula: Purity (%) = (V × M × 159.16) / (W × 1000) × 100 Where:

    • V = Volume of NaOH solution at the equivalence point (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • 159.16 = Molecular weight of this compound ( g/mol )

    • W = Weight of the sample (g)

Titration_Workflow start Start standardize_naoh Prepare and Standardize 0.1 M NaOH start->standardize_naoh prep_sample Accurately Weigh and Dissolve Sample standardize_naoh->prep_sample setup_titration Set up Potentiometric Titrator with Calibrated pH Electrode prep_sample->setup_titration titrate Titrate with Standardized NaOH setup_titration->titrate record_data Record pH vs. Volume of Titrant titrate->record_data determine_endpoint Determine Equivalence Point record_data->determine_endpoint calculate_purity Calculate Purity determine_endpoint->calculate_purity end End calculate_purity->end

Caption: Experimental workflow for potentiometric titration.

References

Application Note: HPLC Analysis of Pyridine-4-sulfonic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the separation and analysis of pyridine-4-sulfonic acid and its isomers, pyridine-2-sulfonic acid and pyridine-3-sulfonic acid, using High-Performance Liquid Chromatography (HPLC).

Introduction

Pyridine-sulfonic acids are important intermediates and potential impurities in the synthesis of various pharmaceutical compounds. Due to their high polarity and structural similarity, the separation of positional isomers such as pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and this compound presents a significant analytical challenge. Standard reversed-phase HPLC methods often provide insufficient retention and selectivity for these hydrophilic compounds.

This application note describes a robust ion-pair reversed-phase HPLC method that effectively separates the three isomers, allowing for accurate quantification and purity assessment. The use of an ion-pairing agent in the mobile phase enhances the retention of the anionic sulfonic acids on a non-polar stationary phase, leading to improved resolution.

Experimental Protocols

A detailed methodology for the HPLC analysis is provided below. This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

1. Instrumentation and Consumables

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Vials: Amber glass vials with PTFE septa.

  • Filters: 0.45 µm syringe filters for sample preparation.

  • Analytical Balance: For weighing standards.

  • pH Meter: For mobile phase preparation.

2. Reagents and Standards

  • Pyridine-2-sulfonic acid: Reference standard (>98% purity).[1][2]

  • Pyridine-3-sulfonic acid: Reference standard (>98% purity).[3]

  • This compound: Reference standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized or HPLC grade.

  • Tetrabutylammonium hydroxide (TBAOH): 40% aqueous solution.

  • Potassium dihydrogen phosphate (KH2PO4): ACS grade.

  • Phosphoric acid (H3PO4): ACS grade.

3. Mobile Phase Preparation (Mobile Phase A)

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 900 mL of HPLC grade water.

  • Add 2.0 mL of 40% tetrabutylammonium hydroxide solution.

  • Adjust the pH of the solution to 4.5 with phosphoric acid.[4]

  • Make up the final volume to 1000 mL with HPLC grade water.

  • Filter the mobile phase through a 0.45 µm filter and degas.

4. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A See preparation section above
Mobile Phase B Acetonitrile (ACN)
Gradient Isocratic
Mobile Phase Ratio 62% A (Buffer) : 38% B (ACN)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 15 minutes

5. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of each pyridine-sulfonic acid isomer into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes the expected retention times and resolution for the separation of the three pyridine-sulfonic acid isomers under the specified chromatographic conditions.

AnalyteExpected Retention Time (min)Resolution (Rs)
This compound~ 5.8-
Pyridine-2-sulfonic acid~ 7.2> 2.0
Pyridine-3-sulfonic acid~ 8.5> 2.0

Note: Retention times are estimates and may vary depending on the specific column and HPLC system used.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in this analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C D Injection into HPLC System C->D E Isocratic Elution (C18 Column) D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: HPLC analysis workflow from sample preparation to data reporting.

Ion_Pair_Mechanism stationary_phase C18 Stationary Phase (Non-polar) ion_pair_agent TBA+ Ion-Pair Agent (Tetrabutylammonium) ion_pair_agent->stationary_phase Adsorbs onto surface analyte Pyridine-SO3- (Anionic Analyte) analyte->ion_pair_agent Forms complex with ion_pair_complex [Pyridine-SO3-][TBA+] Ion-Pair Complex (Neutral) ion_pair_complex->stationary_phase Retained by stationary phase

Caption: Mechanism of ion-pair chromatography for retaining anionic analytes.

References

Application Notes and Protocols for NMR Spectroscopy of Pyridine Sulfonic Acid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of pyridine sulfonic acid compounds using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed protocols for sample preparation, data acquisition for various NMR experiments (1D and 2D), and quantitative analysis. Additionally, it includes typical NMR data for different isomers of pyridine sulfonic acid to aid in structural elucidation and characterization.

Introduction

Pyridine sulfonic acids are a class of organic compounds that feature both a pyridine ring and a sulfonic acid functional group. These compounds and their derivatives are of significant interest in pharmaceutical and materials science due to their diverse chemical properties. NMR spectroscopy is an indispensable tool for the structural analysis of these molecules, providing detailed information about the connectivity of atoms and the overall molecular structure. This guide provides standardized protocols to ensure high-quality, reproducible NMR data for this compound class.

Quantitative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for pyridine sulfonic acid isomers. Note that chemical shifts can be influenced by the solvent, concentration, and pH of the sample.

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Pyridine-2-sulfonic acid 38.1 - 8.2122.9
48.5 - 8.6140.4
57.9 - 8.0128.5
68.8 - 8.9150.1
2 (C-S)-155.0
Pyridine-3-sulfonic acid 28.95152.0
48.24139.0
57.60125.0
68.68148.0
3 (C-S)-142.0
Pyridine-4-sulfonic acid 2, 68.9 - 9.0151.0
3, 58.1 - 8.2127.0
4 (C-S)-150.0

Note: The data for this compound is based on typical values for symmetrically substituted pyridines and may vary.

Experimental Protocols

Sample Preparation for Qualitative and Quantitative NMR

High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol is recommended for pyridine sulfonic acid compounds.

Materials:

  • Pyridine sulfonic acid sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, Methanol-d₄)

  • 5 mm NMR tubes of good quality (e.g., Wilmad 528-PP-7 or equivalent)[1]

  • Glass vials

  • Pipettes

  • Cotton wool or syringe filters (0.45 µm)

Protocol:

  • Weighing the Sample: Accurately weigh 5-25 mg of the pyridine sulfonic acid compound for ¹H NMR and 20-100 mg for ¹³C NMR into a clean, dry glass vial.[1] For quantitative NMR (qNMR), precise weighing using a microbalance is crucial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterium oxide (D₂O) is often a good choice for sulfonic acids due to their polarity. DMSO-d₆ can also be used, particularly if the compound is less water-soluble.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[1][2] Vortex or gently shake the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter, which can degrade spectral quality, filter the solution into the NMR tube. This can be done by passing the solution through a small plug of cotton wool placed in a Pasteur pipette or by using a syringe filter.[1][3][4]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure the liquid height is between 4-5 cm.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

1D NMR Data Acquisition Protocol (¹H and ¹³C)

Instrument: 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Pulse Width (P1): Calibrated 30° pulse. A 30° pulse is often used to allow for shorter relaxation delays.

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 5-6 ppm to cover the aromatic and any other relevant regions.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest (typically 10-30 seconds for aromatic compounds).

  • Number of Scans (NS): 8-16 scans for qualitative spectra. For dilute samples or quantitative analysis, increase the number of scans to achieve a signal-to-noise ratio of at least 150:1.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Pulse Width (P1): Calibrated 30° pulse.

  • Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. Note that quaternary carbons can have very long T₁ relaxation times, so longer delays or the addition of a relaxation agent (e.g., Cr(acac)₃) may be necessary for their reliable detection and quantification.

  • Number of Scans (NS): 1024 scans or more, depending on the sample concentration, to achieve adequate signal-to-noise.

2D NMR Data Acquisition Protocol (COSY, HSQC, HMBC)

2D NMR experiments are crucial for unambiguous assignment of proton and carbon signals, especially for complex substitution patterns.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.

  • Pulse Program: Standard gradient-enhanced COSY (e.g., 'cosygpmf' on Bruker instruments).

  • Spectral Width (SW): Same as for the ¹H NMR spectrum in both F2 and F1 dimensions.

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • Pulse Program: Standard gradient-enhanced HSQC with sensitivity improvement (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • ¹H Spectral Width (SW in F2): Same as for the ¹H NMR spectrum.

  • ¹³C Spectral Width (SW in F1): Cover the expected range of protonated carbons (e.g., 110-160 ppm).

  • Number of Increments: 128-256 in the F1 dimension.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds, essential for identifying connectivity to quaternary carbons.

  • Pulse Program: Standard gradient-enhanced HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • ¹H Spectral Width (SW in F2): Same as for the ¹H NMR spectrum.

  • ¹³C Spectral Width (SW in F1): Cover the full expected carbon range (e.g., 110-170 ppm).

  • Number of Increments: 256-512 in the F1 dimension.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Quantitative NMR (qNMR) Protocol

qNMR allows for the determination of the purity or concentration of a sample without the need for a specific reference standard of the analyte.

Protocol:

  • Internal Standard Selection: Choose an internal standard that is stable, non-volatile, has a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and is soluble in the same deuterated solvent. For pyridine sulfonic acids in D₂O, certified reference materials like maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) are suitable.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the pyridine sulfonic acid sample into a vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using the quantitative parameters outlined in section 3.2, ensuring a long relaxation delay (D1 ≥ 5 * T₁).

    • Ensure a high signal-to-noise ratio (>150:1) for accurate integration.

  • Data Processing:

    • Apply a zero-filling and a gentle exponential window function (e.g., LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly broadening the lines.

    • Carefully phase the spectrum and perform a baseline correction.

  • Purity Calculation:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualization of Workflows

The following diagrams illustrate the general workflows for the NMR analysis of pyridine sulfonic acid compounds.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample and Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter Solution dissolve->filter transfer Transfer to NMR Tube filter->transfer one_d 1D NMR (1H, 13C) transfer->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d If needed ft Fourier Transform one_d->ft two_d->ft phase Phasing and Baseline Correction ft->phase integrate Integration phase->integrate structure Structure Elucidation integrate->structure quant Quantitative Analysis integrate->quant

Caption: Experimental workflow for NMR analysis.

structure_elucidation cluster_2d 2D NMR Correlations h1_spec 1H NMR Spectrum (Chemical Shifts, Multiplicities) cosy COSY (1H-1H Connectivity) h1_spec->cosy fragments Identify Spin Systems and Fragments h1_spec->fragments c13_spec 13C NMR Spectrum (Number of Carbons) hsqc HSQC (Direct 1H-13C Connectivity) c13_spec->hsqc hmbc HMBC (Long-range 1H-13C Connectivity) c13_spec->hmbc cosy->fragments hsqc->fragments assembly Assemble Fragments into Structure hmbc->assembly fragments->assembly final_structure Final Structure Assignment assembly->final_structure

Caption: NMR-based structure elucidation workflow.

References

Application Note: FT-IR Analysis for Identifying Functional Groups in Pyridine Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine sulfonic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2][3] The precise identification and characterization of these molecules are crucial for quality control and process optimization. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity. This application note provides a detailed protocol for the FT-IR analysis of pyridine sulfonic acid, a summary of its characteristic absorption bands, and a logical workflow for the analysis.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint." By analyzing the positions and intensities of the absorption bands, the functional groups present in the sample can be identified.

Experimental Protocol: FT-IR Analysis of Pyridine Sulfonic Acid (Solid Sample)

This protocol outlines the procedure for acquiring an FT-IR spectrum of solid pyridine sulfonic acid using the Potassium Bromide (KBr) pellet technique.

3.1. Materials and Equipment

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Hydraulic press for KBr pellet preparation

  • Agate mortar and pestle

  • Analytical balance

  • Spatula

  • Drying oven

  • Pyridine sulfonic acid sample (analytical grade)

  • Potassium Bromide (KBr), FT-IR grade (spectroscopy grade)

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the pyridine sulfonic acid sample and the KBr powder in a drying oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow them to cool to room temperature in a desiccator.

  • Weighing: Weigh approximately 1-2 mg of the pyridine sulfonic acid sample and 100-200 mg of KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for 5-10 minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial for minimizing light scattering and obtaining a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the ground mixture into the die of the hydraulic press. Distribute the powder evenly.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Pellet Inspection: Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

3.3. Instrument Setup and Data Acquisition

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This will subtract the spectral contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Mount the KBr pellet containing the pyridine sulfonic acid sample in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the FT-IR spectrum of the sample. Typical parameters include:

    • Wavenumber Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak labeling.

Data Presentation: Characteristic FT-IR Absorption Bands for Pyridine Sulfonic Acid

The FT-IR spectrum of pyridine sulfonic acid is characterized by the absorption bands corresponding to its two main functional moieties: the pyridine ring and the sulfonic acid group.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Observed Peaks for Pyridine-3-sulfonic acid (cm⁻¹)[4]
Sulfonic Acid Group (-SO₃H) O-H stretch3200 - 2500 (broad)-
S=O asymmetric stretch1350 - 1300-
S=O symmetric stretch1180 - 1140-
S-O stretch1080 - 10301035 (strong)
SO₂ deformation650 - 550633, 608
Pyridine Ring Aromatic C-H stretch3100 - 3000-
C=C and C=N ring stretch1630 - 14301628, 1617, 1551, 1470
Ring breathing~10001022
C-H in-plane bend1300 - 1000-
C-H out-of-plane bend900 - 675-
Carbon-Sulfur Bond C-S stretch800 - 600742

Note: The exact positions of the peaks can vary slightly due to factors such as the position of the sulfonic acid group on the pyridine ring, intermolecular interactions, and the physical state of the sample.

Visualization of Workflows and Relationships

5.1. Experimental Workflow for FT-IR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start drying Dry Sample & KBr start->drying weighing Weigh Sample & KBr drying->weighing grinding Grind Mixture weighing->grinding pelletizing Form KBr Pellet grinding->pelletizing background Collect Background Spectrum pelletizing->background sample_scan Scan Sample Pellet background->sample_scan processing Process Spectrum sample_scan->processing peak_id Identify Peak Frequencies processing->peak_id group_corr Correlate with Functional Groups peak_id->group_corr end End group_corr->end

Caption: Experimental workflow for FT-IR analysis of pyridine sulfonic acid.

5.2. Logical Relationship: Functional Groups to FT-IR Peaks

functional_groups cluster_molecule Pyridine Sulfonic Acid cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) pyridine Pyridine Ring ch_stretch ~3100-3000 (Aromatic C-H stretch) pyridine->ch_stretch ring_stretch ~1630-1430 (C=C, C=N stretch) pyridine->ring_stretch sulfonic_acid Sulfonic Acid Group (-SO3H) oh_stretch ~3200-2500 (O-H stretch) sulfonic_acid->oh_stretch so_stretch ~1350, ~1180 (S=O stretch) sulfonic_acid->so_stretch s_o_stretch ~1080-1030 (S-O stretch) sulfonic_acid->s_o_stretch

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Pyridine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-4-sulfonic acid is a polar, water-soluble organic compound that finds application as a reagent in chemical synthesis.[1][2] Its analysis is crucial for quality control, reaction monitoring, and impurity profiling. Due to its high polarity, chromatographic analysis coupled with mass spectrometry (MS) presents certain challenges. This document provides detailed application notes and protocols for the robust analysis of this compound using advanced mass spectrometry techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC)-MS and Ion-Pair Chromatography (IPC)-MS.

Challenges in the Analysis of this compound

The primary challenge in the analysis of this compound lies in its high hydrophilicity, which results in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[3] To overcome this, alternative chromatographic strategies are necessary. Furthermore, its anionic nature at typical pH values requires specific considerations for mass spectrometric detection.

Recommended Mass Spectrometry Methods

Two primary LC-MS methods are recommended for the analysis of this compound:

  • Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS): HILIC is a powerful technique for the separation of polar and hydrophilic compounds.[4][5][6][7] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for the retention of highly polar analytes like this compound.[5] HILIC is highly compatible with electrospray ionization (ESI)-MS due to the volatile nature of the mobile phases used.[4][5]

  • Ion-Pair Chromatography-Mass Spectrometry (IPC-MS): IPC is a technique used to enhance the retention of ionic compounds on reversed-phase columns. It involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral ion-pair with the analyte, thereby increasing its retention. For anionic compounds like sulfonic acids, volatile alkylamines are often used as ion-pairing reagents in MS-compatible methods.[8][9][10]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected for the analysis of this compound using HILIC-MS and IPC-MS. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHILIC-MSIPC-MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (R²) > 0.995> 0.99
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%

Experimental Protocols

Protocol 1: HILIC-MS Method for this compound Analysis

This protocol outlines a HILIC-MS method for the quantitative analysis of this compound in a solution.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a mixture of 95:5 (v/v) acetonitrile/water to a final concentration within the expected calibration range.

  • If the sample matrix is complex (e.g., biological fluids, reaction mixtures), a solid-phase extraction (SPE) cleanup may be necessary. A polymeric reversed-phase SPE cartridge can be used to remove non-polar interferences.

  • Filter the final sample solution through a 0.22 µm syringe filter prior to injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • HILIC Column: A column with a polar stationary phase (e.g., amide, bare silica, or zwitterionic). Dimensions: 2.1 mm x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Water with 10 mM ammonium formate, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 60% B

    • 5-6 min: 60% B

    • 6-6.1 min: 60% to 95% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • ESI Conditions (Negative Ion Mode):

    • Capillary Voltage: -3.0 kV

    • Cone Voltage: -30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (m/z): 158.0 (for [M-H]⁻)

    • Product Ion (m/z): 79.9 (for SO₃⁻)

    • Collision Energy: Optimized for the specific instrument, typically 15-25 eV.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Protocol 2: Ion-Pair Chromatography (IPC)-MS Method for this compound Analysis

This protocol describes an IPC-MS method suitable for the analysis of this compound.

1. Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition (e.g., 95:5 water/acetonitrile with the ion-pairing reagent) to a concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction may be employed for cleanup.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Conditions:

  • Liquid Chromatograph: HPLC or UHPLC system.

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Reversed-Phase Column: C18 column. Dimensions: 2.1 mm x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 5 mM N,N-dimethylhexylamine (DMHA) as the ion-pairing reagent, adjusted to pH 7.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5% to 50% B

    • 7-8 min: 50% B

    • 8-8.1 min: 50% to 5% B

    • 8.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • ESI Conditions (Negative Ion Mode):

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 130 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 700 L/hr

    • Cone Gas Flow: 50 L/hr

  • MS/MS Detection (MRM):

    • Precursor Ion (m/z): 158.0 (for [M-H]⁻)

    • Product Ion (m/z): 79.9 (for SO₃⁻)

    • Collision Energy: Optimized for the specific instrument, typically 15-25 eV.

3. Data Analysis:

  • Follow the same data analysis procedure as described for the HILIC-MS method.

Visualization of Experimental Workflows

HILIC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in ACN/Water (95:5) Sample->Dissolve SPE SPE Cleanup (Optional) Dissolve->SPE Filter Filter (0.22 µm) SPE->Filter LC HILIC Separation Filter->LC MS ESI-MS/MS Detection (Negative Mode) LC->MS Quant Quantification MS->Quant

Caption: Workflow for HILIC-MS analysis of this compound.

IPC_MS_Workflow cluster_prep Sample Preparation cluster_analysis IPC-MS Analysis cluster_data Data Processing Sample Sample Dissolve Dissolve in Initial Mobile Phase Sample->Dissolve Cleanup LLE/SPE Cleanup (Optional) Dissolve->Cleanup Filter Filter (0.22 µm) Cleanup->Filter LC IPC Separation (C18 Column) Filter->LC MS ESI-MS/MS Detection (Negative Mode) LC->MS Quant Quantification MS->Quant

Caption: Workflow for IPC-MS analysis of this compound.

Mass Spectrometry Fragmentation

In negative ion mode ESI-MS/MS, this compound ([M-H]⁻ at m/z 158.0) is expected to show a characteristic fragmentation pattern. The most prominent fragment ion typically corresponds to the loss of SO₃, resulting in a product ion at m/z 79.9. This transition is highly specific and can be used for selective detection and quantification in MRM mode. The fragmentation of aromatic sulfonamides often involves the elimination of SO₂ via rearrangement, which could also be a possible, though likely minor, fragmentation pathway for the sulfonic acid itself.[11]

Fragmentation_Pathway Parent This compound [M-H]⁻ m/z 158.0 Fragment [M-H-SO₃]⁻ m/z 79.9 Parent->Fragment Loss of SO₃

Caption: Proposed fragmentation of this compound in negative ESI-MS/MS.

References

Application Notes and Protocols: Hypothetical Preparation of Hydrogen Sensors Using Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended for research and development purposes only. To date, there is no established body of scientific literature detailing the specific use of Pyridine-4-sulfonic acid for the preparation of hydrogen sensors. The methodologies described below are based on established principles for the fabrication of conductometric hydrogen sensors using analogous sulfonated polymers and catalytic nanoparticles. These protocols are provided as a potential starting point for researchers interested in exploring novel materials for hydrogen sensing.

Introduction

Hydrogen (H₂) is a clean and efficient energy carrier, but its flammability and explosive nature necessitate sensitive and reliable detection. Conductometric gas sensors, particularly those based on conductive polymers, offer advantages such as room temperature operation, low power consumption, and simple fabrication. Sulfonic acid groups (-SO₃H) within a polymer matrix can enhance sensor performance by providing proton conductivity and acting as anchoring sites for catalytic metal nanoparticles, such as palladium (Pd), which are highly effective in dissociating hydrogen molecules.

This document outlines a hypothetical protocol for the preparation of a hydrogen sensor utilizing this compound. It is postulated that this compound, when incorporated into a conductive polymer matrix and decorated with palladium nanoparticles, could serve as a functional hydrogen sensing layer. The proposed sensing mechanism involves the catalytic dissociation of hydrogen on the Pd surface, followed by interaction with the sulfonated polymer, leading to a measurable change in electrical conductivity.

Experimental Protocols

Materials and Reagents
  • This compound (≥97% purity)

  • Conductive polymer (e.g., Polyaniline (PANI) or Poly(3,4-ethylenedioxythiophene) (PEDOT))

  • Palladium(II) chloride (PdCl₂)

  • Sodium borohydride (NaBH₄)

  • N-Methyl-2-pyrrolidone (NMP)

  • Deionized (DI) water

  • Substrate (e.g., interdigitated electrodes on a ceramic or silicon wafer)

  • Inert gas (Nitrogen or Argon)

Preparation of the this compound/Conductive Polymer Composite Solution
  • Dissolution of this compound: Dissolve a specific weight percentage of this compound in NMP. For example, prepare a 5% (w/v) solution by dissolving 0.5 g of this compound in 10 mL of NMP. Sonicate the mixture for 30 minutes to ensure complete dissolution.

  • Addition of Conductive Polymer: To the this compound solution, add the conductive polymer powder to achieve the desired weight ratio (e.g., 1:1). Stir the mixture vigorously for 24 hours at room temperature to form a homogeneous composite solution.

In-situ Synthesis of Palladium Nanoparticles
  • Addition of Palladium Precursor: To the composite solution from section 2.2, add a calculated amount of PdCl₂ solution (dissolved in DI water) to achieve the desired Pd loading (e.g., 1 wt%). Stir the mixture for 1 hour to allow for the coordination of Pd²⁺ ions with the sulfonic acid groups.

  • Reduction to Palladium Nanoparticles: Slowly add a freshly prepared, ice-cold solution of NaBH₄ (in excess) to the mixture under constant stirring. The color of the solution should change, indicating the reduction of Pd²⁺ to Pd⁰ nanoparticles. Continue stirring for 2 hours to ensure complete reduction.

Fabrication of the Hydrogen Sensor
  • Substrate Cleaning: Clean the interdigitated electrode substrate by sonicating in acetone, isopropanol, and DI water for 15 minutes each, followed by drying under a stream of nitrogen.

  • Deposition of Sensing Layer: Deposit the prepared sensing material (from section 2.3) onto the interdigitated electrodes using a suitable technique such as drop-casting, spin-coating, or screen printing.

  • Drying and Annealing: Dry the coated substrate in a vacuum oven at 60°C for 2 hours to remove the solvent. A subsequent low-temperature annealing step (e.g., 100°C for 1 hour in an inert atmosphere) may be performed to improve the film's stability and adhesion.

Hydrogen Sensing Measurements
  • Experimental Setup: Place the fabricated sensor in a sealed gas testing chamber with electrical feedthroughs. Connect the sensor to a source meter to measure its resistance.

  • Baseline Stabilization: Purge the chamber with a carrier gas (e.g., synthetic air or nitrogen) until the sensor's baseline resistance stabilizes.

  • Hydrogen Exposure: Introduce a known concentration of hydrogen gas into the chamber and record the change in the sensor's resistance over time.

  • Recovery: Purge the chamber again with the carrier gas to remove the hydrogen and record the time it takes for the sensor's resistance to return to its baseline.

  • Data Acquisition: Repeat steps 3 and 4 for various hydrogen concentrations to determine the sensor's response, response time, and recovery time.

Data Presentation

The following tables present hypothetical data that could be obtained from the characterization of a this compound-based hydrogen sensor.

Table 1: Hypothetical Sensor Response to Various Hydrogen Concentrations at Room Temperature

Hydrogen Concentration (ppm)Change in Resistance (%)Response Time (s)Recovery Time (s)
1001.560120
5005.245100
100010.83085
500025.32070
10000 (1%)42.11560

Table 2: Hypothetical Effect of Operating Temperature on Sensor Performance (at 1000 ppm H₂)

Operating Temperature (°C)Change in Resistance (%)Response Time (s)Recovery Time (s)
25 (Room Temp.)10.83085
5015.22265
7512.52575
1008.93595

Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential sensing mechanism.

Experimental_Workflow cluster_solution_prep Sensing Material Preparation cluster_fabrication Sensor Fabrication cluster_testing Sensor Testing A Dissolve this compound in NMP B Add Conductive Polymer (e.g., PANI) A->B Stir 24h C Add PdCl₂ Solution B->C Stir 1h D Add NaBH₄ Solution (Reduction) C->D Slow Addition F Deposit Sensing Material (e.g., Drop-casting) D->F E Clean Interdigitated Electrode Substrate E->F G Dry and Anneal F->G H Stabilize Baseline in Carrier Gas G->H I Expose to Hydrogen H->I J Measure Resistance Change I->J K Purge with Carrier Gas (Recovery) J->K

Caption: Experimental workflow for the preparation and testing of a hypothetical this compound-based hydrogen sensor.

Sensing_Mechanism cluster_surface Sensor Surface cluster_result Result Pd Pd Nanoparticle H_ads H Polymer Sulfonated Polymer Matrix Result Change in Conductivity Polymer->Result H2 H₂ H2->Pd Adsorption & Dissociation H_plus H⁺ H_ads->H_plus Spillover & Ionization e_minus e⁻ H_ads->e_minus H_plus->Polymer Protonation e_minus->Polymer Electron Transfer

Caption: Proposed sensing mechanism for a this compound-based hydrogen sensor with palladium nanoparticles.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Pyridine Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine Sulfonation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles. Our approach is rooted in explaining the "why" behind the "how," ensuring you have a solid understanding of the reaction's principles to apply to your specific experimental context.

Troubleshooting Guide: Enhancing Pyridine Sulfonation Yields

This section addresses specific issues you may encounter during the sulfonation of pyridine, offering insights into their root causes and providing actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Pyridine-3-Sulfonic Acid - Incomplete Reaction: The pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution.[1][2][3] - Suboptimal Temperature: Reaction rates are highly temperature-dependent.[4][5] - Inefficient Sulfonating Agent: The strength of the sulfonating agent is critical for driving the reaction forward.[4] - Reversibility of the Reaction: Sulfonation can be a reversible process, especially at higher temperatures.[5]- Increase Reaction Time: Allow for longer reaction times to ensure the reaction proceeds to completion. - Optimize Temperature: For classical sulfonation with sulfuric acid or oleum, temperatures in the range of 230-275°C are often necessary.[4][5][6] - Use a More Potent Sulfonating Agent: Consider using oleum (fuming sulfuric acid) or a sulfur trioxide complex, such as SO₃-pyridine, to increase reactivity.[4][7] - Employ a Dehydrating Agent: The addition of a dehydrating agent can help to drive the equilibrium towards the product side.[4]
Formation of Isomeric Byproducts (e.g., Pyridine-4-sulfonic acid) - High Reaction Temperatures: Elevated temperatures can promote isomerization of the product.[4][5] - Reaction Conditions: The choice of sulfonating agent and catalyst can influence the regioselectivity of the reaction.[4]- Precise Temperature Control: Carefully maintain the reaction temperature. At approximately 330°C, the formation of the 4-isomer becomes more significant.[4][5] - Modern Synthetic Methods: For selective C4-sulfonylation, consider recently developed base-mediated methods that utilize triflic anhydride and a sulfinic acid salt.[8][9]
Significant Formation of 4-Hydroxypyridine - Excessively High Reaction Temperatures: Temperatures exceeding 300°C can lead to the formation of 4-hydroxypyridine as a major byproduct.[4][5]- Maintain Optimal Temperature Range: When using sulfuric acid with a mercury catalyst, keep the reaction temperature below 300°C, ideally around 275°C, to minimize this side reaction.[4][5]
Reaction is Sluggish or Fails to Proceed - Insufficiently Reactive Sulfonating Agent: The deactivated nature of the pyridine ring requires a strong electrophile.[4] - Low Reaction Temperature: The activation energy for pyridine sulfonation is high, necessitating elevated temperatures.[4]- Utilize a Stronger Sulfonating Agent: Employ a more reactive agent like oleum to overcome the electron-deficient nature of the pyridine ring.[4] - Increase Reaction Temperature: Pyridine sulfonation often requires high temperatures to proceed at a reasonable rate.[4]
Difficulties in Product Purification - Presence of Pyridine Contamination: Residual pyridine can be challenging to remove from the final product.[10][11] - Product Solubility: Pyridine-3-sulfonic acid is soluble in water, which can complicate isolation.[12][13]- Azeotropic Removal of Pyridine: Attempt to remove residual pyridine by performing an azeotropic distillation with a suitable solvent like toluene.[11] - Recrystallization: Purify the crude product by recrystallization from water or aqueous ethanol.[12][14] - Precipitation: After the reaction work-up, adding the reaction mixture to ethanol can cause the desired product to precipitate.[6]

Frequently Asked Questions (FAQs)

This FAQ section provides answers to common questions regarding the sulfonation of pyridine, offering a deeper understanding of the reaction's nuances.

Q1: What is the underlying mechanism of pyridine sulfonation?

A1: The sulfonation of pyridine is an electrophilic aromatic substitution reaction.[2][15] The electrophile, typically sulfur trioxide (SO₃) generated from fuming sulfuric acid (oleum), attacks the electron-deficient pyridine ring.[2][16] The reaction preferentially occurs at the 3-position (meta-position). This is because the carbocation intermediate formed by attack at the 3-position is more stable than the intermediates formed from attack at the 2- or 4-positions. In the resonance structures of the intermediate from meta-attack, the positive charge is never placed on the electronegative nitrogen atom, leading to greater stability.[15]

Q2: Why is the sulfonation of pyridine so challenging compared to benzene?

A2: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack. This makes pyridine significantly less reactive than benzene in electrophilic aromatic substitution reactions.[16] Consequently, harsher reaction conditions, such as high temperatures and strong sulfonating agents, are required to achieve sulfonation.[17]

Q3: What is the role of a catalyst, such as mercury(II) sulfate, in this reaction?

A3: Catalysts like mercury(II) sulfate are often used to facilitate the sulfonation of pyridine under milder conditions and improve yields.[5][6][17] While the exact mechanism is complex, it is believed that the catalyst can coordinate to the pyridine nitrogen, further influencing the electron distribution in the ring and potentially lowering the activation energy for the electrophilic attack.

Q4: Are there alternative, milder methods for sulfonating pyridine?

A4: Yes, modern synthetic chemistry has developed alternative methods to circumvent the harsh conditions of classical sulfonation. One notable approach involves the use of a sulfur trioxide pyridine complex (SO₃·py), which is a more manageable and less hazardous sulfonating agent.[7][18] This complex can be used for the sulfonation of various organic compounds.[7] Additionally, recent research has explored transition-metal-catalyzed C-H activation and electrochemical methods for the meta-sulfonylation of pyridines, offering pathways that can proceed under milder conditions.[19][20][21] Another innovative strategy involves a base-mediated, C4-selective C-H sulfonylation of pyridine by activating the pyridine with triflic anhydride.[8][9]

Q5: How can I effectively monitor the progress of my pyridine sulfonation reaction?

A5: Monitoring the reaction progress can be challenging due to the high reaction temperatures and corrosive nature of the reaction mixture. However, taking small, carefully quenched aliquots of the reaction mixture at different time points and analyzing them by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the consumption of starting material and the formation of the product.

Experimental Protocols

Protocol 1: Classical Sulfonation of Pyridine using Oleum

This protocol outlines the traditional high-temperature method for the synthesis of pyridine-3-sulfonic acid.

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (optional, as a catalyst)[6]

  • Ethanol

  • Water

  • Activated charcoal[14]

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Carefully charge the flask with fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath. Slowly add pyridine dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is controlled.[6]

  • Catalyst Addition: After the addition of pyridine is complete, mercury(II) sulfate can be added as a catalyst.[6]

  • Sulfonation: Heat the reaction mixture to 230-240°C and maintain this temperature for an extended period (e.g., 13-14 hours) with continuous stirring.[6]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into ethanol, which will cause the product to precipitate.[6]

  • Purification: Collect the precipitated pyridine-3-sulfonic acid by filtration. For further purification, the crude product can be dissolved in water, treated with activated charcoal at 80°C, filtered, and then recrystallized by concentrating the aqueous solution and adding ethanol.[14]

Protocol 2: Alternative Synthesis via 3-Chloropyridine-N-oxide

This method provides an alternative route to pyridine-3-sulfonic acid, avoiding the high temperatures of direct sulfonation.

Materials:

  • 3-Chloropyridine-N-oxide

  • Sodium bisulfite or sodium sulfite[14][22]

  • Sodium hydroxide

  • Raney nickel[14][22]

  • Hydrogen gas

  • Ethanol

  • Methanol[14]

Procedure:

  • Sulfonation: Dissolve sodium bisulfite in water and adjust the pH to 9-9.5 with sodium hydroxide. Add 3-chloro-pyridine-N-oxide to this solution and heat the mixture in an autoclave to approximately 145°C for several hours.[14][22]

  • Reduction: After cooling, make the reaction mixture alkaline with sodium hydroxide and add Raney nickel under a nitrogen atmosphere. Heat the suspension to 100-110°C and introduce hydrogen gas at a pressure of around 7 bars. Continue hydrogenation for several hours.[14][22]

  • Isolation and Purification: After cooling and filtering off the catalyst, the pyridine-3-sulfonic acid can be isolated. Further purification can be achieved by dissolving the product in water, adding activated charcoal, filtering, concentrating the filtrate, and then precipitating the pure product by adding ethanol and washing with methanol.[14]

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a general troubleshooting workflow.

Pyridine Sulfonation Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Attack (Rate-Determining Step) cluster_2 Deprotonation & Aromatization 2H2SO4 2 H₂SO₄ SO3 SO₃ 2H2SO4->SO3 H3O+ H₃O⁺ SO3->H3O+ HSO4- HSO₄⁻ H3O+->HSO4- Pyridine Pyridine Intermediate Sigma Complex (Resonance Stabilized) Pyridine->Intermediate + SO₃ Product Pyridine-3-sulfonic acid Intermediate->Product - H⁺

Caption: The mechanism of electrophilic sulfonation of pyridine.

Troubleshooting Workflow Start Low Reaction Yield Check_Temp Is Temperature Optimal? (230-275°C) Start->Check_Temp Check_Agent Is Sulfonating Agent Strong Enough? (e.g., Oleum) Check_Temp->Check_Agent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Sufficient? Check_Agent->Check_Time Yes Use_Stronger_Agent Use Stronger Agent Check_Agent->Use_Stronger_Agent No Check_Byproducts Are Side Products Forming? Check_Time->Check_Byproducts Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Adjust_Conditions Adjust Conditions (e.g., Lower Temp to Reduce Isomerization) Check_Byproducts->Adjust_Conditions Yes Success Optimized Yield Check_Byproducts->Success No Increase_Temp->Check_Agent Use_Stronger_Agent->Check_Time Increase_Time->Check_Byproducts Adjust_Conditions->Success

Caption: A logical workflow for troubleshooting low yields in pyridine sulfonation.

References

Technical Support Center: Purification of Crude Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Pyridine-4-sulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound arise from the synthesis process and typically include:

  • Isomeric Pyridinesulfonic Acids: Pyridine-3-sulfonic acid can form as a byproduct, particularly at elevated temperatures during the sulfonation of pyridine.[1]

  • Unreacted Pyridine: Incomplete sulfonation can result in residual pyridine in the final product.[1]

  • Sulfuric Acid: When sulfuric acid or oleum is used for sulfonation, residual amounts may remain in the crude product.[1]

  • 4-Hydroxypyridine: This can be a byproduct when the sulfonation is carried out at high temperatures.

  • Inorganic Salts: Depending on the workup procedure, salts such as sodium sulfite or sodium chloride may be present.[2]

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

Q2: Which purification methods are most effective for this compound?

A2: Due to its high polarity and water solubility, traditional purification methods like standard silica gel chromatography are often ineffective. The most common and effective methods are:

  • Recrystallization: This is a widely used technique, often employing aqueous ethanol as the solvent.[2]

  • Ion-Exchange Chromatography: This method is well-suited for separating ionic compounds like sulfonic acids from non-ionic or weakly ionic impurities.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the main compound and its organic impurities.[1]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Pure this compound has a melting point of 317-318°C with decomposition.[2]

  • Neutralization Titration: This can be used to determine the total acid content of the sample.[1]

  • NMR Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the compound and detect impurities.

Troubleshooting Guides

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The product is too soluble in the chosen solvent system even at low temperatures.- Presence of impurities inhibiting crystallization.- Evaporate some of the solvent to concentrate the solution.- Add a less polar anti-solvent (e.g., ethanol) dropwise to the aqueous solution until turbidity persists, then heat to redissolve and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.- If significant impurities are suspected, consider a preliminary purification step (e.g., activated carbon treatment).
Oily precipitate forms instead of crystals. - The melting point of the compound is lower than the boiling point of the solvent.- High concentration of impurities.- Try a different solvent system with a lower boiling point.- Ensure the cooling process is slow to allow for proper crystal lattice formation.- Treat the solution with activated charcoal to remove colored and oily impurities before crystallization.
Low recovery of purified product. - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete precipitation.- Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) for a sufficient amount of time.- Minimize the amount of solvent used for dissolution.- Preheat the filtration funnel and flask to prevent premature crystallization.- Recover additional product from the mother liquor by concentrating it and performing a second crystallization.
Purified product is still colored. - Presence of colored impurities.- Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture and then perform a hot filtration to remove the charcoal before crystallization.

General Purification Workflow

General Purification Workflow for this compound start Crude this compound dissolution Dissolve in minimal hot water or aqueous ethanol start->dissolution charcoal Optional: Add activated charcoal for decolorization dissolution->charcoal hot_filtration Hot gravity filtration dissolution->hot_filtration If no charcoal treatment charcoal->hot_filtration crystallization Slowly cool the filtrate to induce crystallization hot_filtration->crystallization isolation Isolate crystals by vacuum filtration crystallization->isolation washing Wash crystals with cold solvent (e.g., 70% ethanol) isolation->washing drying Dry the purified product under vacuum washing->drying analysis Analyze purity (HPLC, MP, NMR) drying->analysis end Pure this compound analysis->end

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Crude this compound

  • 70% aqueous ethanol (70 mL ethanol mixed with 30 mL deionized water)

  • Activated charcoal (optional)

  • Erlenmeyer flask, reflux condenser, heating mantle, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude product, add approximately 15-20 mL of 70% aqueous ethanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Colorless crystals should start to form. To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold 70% aqueous ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Quantitative Data:

ParameterValueReference
Initial Yield (from synthesis)45-50%[2]
Melting Point (pure)317-318 °C (decomposes)[2]
Purity (after one recrystallization)>99%[3][4] (by analogy)
Protocol 2: Purification by Ion-Exchange Chromatography (General Guidance)

This protocol provides a general framework for purifying this compound using ion-exchange chromatography. The specific resin and buffer conditions may need to be optimized.

Principle: this compound is a strong acid and will be negatively charged (anionic) over a wide pH range. Therefore, an anion-exchange resin (positively charged) is suitable for its purification. Impurities like unreacted pyridine (basic) will be positively charged at acidic to neutral pH, while neutral impurities will not bind to the resin.

Materials:

  • Crude this compound

  • Strong basic anion-exchange resin (e.g., Dowex 1x8 or Amberlite IRA-400)

  • Deionized water

  • A volatile acid for elution (e.g., formic acid or acetic acid)

  • A suitable buffer for equilibration (e.g., water or a dilute buffer)

  • Chromatography column

Procedure:

  • Resin Preparation and Packing: Swell the anion-exchange resin in deionized water according to the manufacturer's instructions. Pack a chromatography column with the slurry of the resin.

  • Equilibration: Wash the column with several column volumes of deionized water or the starting buffer until the pH and conductivity of the eluate are the same as the influent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the starting buffer. The sample should be free of particulate matter. Apply the sample solution to the top of the column and allow it to enter the resin bed.

  • Washing: Wash the column with the starting buffer to elute any neutral or positively charged impurities. Monitor the eluate with a UV detector or by TLC to ensure all non-binding impurities have been removed.

  • Elution: Elute the bound this compound by passing a solution of a volatile acid (e.g., 0.1-1 M formic acid) through the column. The negatively charged sulfonate will be displaced by the anion of the eluting acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the volatile acid and solvent by rotary evaporation or lyophilization to obtain the purified this compound.

Troubleshooting Ion-Exchange Chromatography:

Troubleshooting Ion-Exchange Chromatography issue Issue Encountered no_binding Product does not bind to the column issue->no_binding poor_resolution Poor separation of product and impurities issue->poor_resolution low_recovery Low recovery of the product issue->low_recovery cause1 Incorrect pH of loading buffer (product is not charged) no_binding->cause1 cause2 Ionic strength of sample is too high no_binding->cause2 cause3 Inappropriate resin choice no_binding->cause3 cause4 Column overloading poor_resolution->cause4 cause5 Flow rate is too high poor_resolution->cause5 cause6 Elution gradient is too steep poor_resolution->cause6 cause7 Product is irreversibly bound low_recovery->cause7 cause8 Product precipitated on the column low_recovery->cause8 solution1 Adjust buffer pH to ensure product is anionic cause1->solution1 solution2 Desalt sample before loading cause2->solution2 solution3 Use a strong anion-exchange resin cause3->solution3 solution4 Reduce sample load cause4->solution4 solution5 Decrease the flow rate cause5->solution5 solution6 Use a shallower elution gradient cause6->solution6 solution7 Use a stronger eluent (higher concentration or stronger acid) cause7->solution7 solution8 Check solubility in elution buffer and adjust conditions cause8->solution8

Caption: A troubleshooting guide for common issues in ion-exchange chromatography.

References

stability and degradation pathways of Pyridine-4-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and potential degradation pathways of Pyridine-4-sulfonic acid. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store it in a cool, dry, well-ventilated area in its original, securely sealed container.[1] Some suppliers recommend refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[2][3] It is crucial to protect the compound from moisture and incompatible materials.[1]

Q2: What is the general stability of this compound?

A2: this compound is a relatively stable solid compound. It has a high melting point, decomposing at approximately 330°C.[3] It is not considered a significant fire risk and is non-combustible, though it may emit corrosive fumes upon burning.[1] Specific data on its stability under various pH, light, and ambient temperature conditions is limited in publicly available literature. Therefore, it is advisable to perform stability studies under your specific experimental conditions.

Q3: Are there any known degradation pathways for this compound?

A3: While detailed degradation pathways under typical laboratory conditions are not well-documented, some information exists for high-temperature conditions. At approximately 330°C in the presence of 100% sulfuric acid and a mercuric sulfate catalyst, Pyridine-3-sulfonic acid can isomerize to this compound, and both can be converted to 4-hydroxypyridine. This suggests that under harsh acidic and high-temperature conditions, the sulfonic acid group can be substituted by a hydroxyl group.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected experimental results or reaction byproducts Degradation of this compound due to harsh experimental conditions (e.g., high temperature, extreme pH).- Analyze the purity of the this compound before use.- If possible, perform the reaction at a lower temperature.- Evaluate the pH of the reaction mixture and consider if buffering is necessary.- Perform a forced degradation study under your experimental conditions to identify potential degradants.
Inconsistent results between batches Improper storage leading to degradation or moisture uptake.- Ensure the compound is stored according to the manufacturer's recommendations (cool, dry, sealed).- Use a fresh bottle of the reagent and compare the results.- Characterize the material from different batches (e.g., by melting point, spectroscopy) to check for inconsistencies.
Difficulty in dissolving the compound This compound is a solid and its solubility can be dependent on the solvent and pH.- Consult solubility data from the supplier if available.- Try different solvents or solvent mixtures.- Adjusting the pH of aqueous solutions may improve solubility.

Stability and Degradation Data

Currently, there is a lack of specific quantitative data in the public domain detailing the stability of this compound under various conditions such as a range of pH values, temperatures, and light exposure. Researchers are encouraged to perform their own stability studies relevant to their specific experimental setups. A general protocol for a forced degradation study is provided below.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water

  • Suitable organic solvent for dissolving this compound (e.g., methanol, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

2. Procedure:

a. Acid Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M HCl.
  • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • At specified time points, withdraw samples, neutralize them, and dilute with mobile phase for HPLC analysis.

b. Base Hydrolysis:

  • Dissolve a known concentration of this compound in 0.1 M NaOH.
  • Follow the same incubation and sampling procedure as for acid hydrolysis.

c. Oxidative Degradation:

  • Dissolve a known concentration of this compound in a solution of 3% H₂O₂.
  • Incubate at room temperature for a defined period, monitoring for degradation.
  • Withdraw samples at time points for HPLC analysis.

d. Thermal Degradation (Solid State):

  • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
  • After a defined period, remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

e. Photostability:

  • Expose a solution of this compound and a sample of the solid compound to a light source with a specified output (e.g., ICH-compliant photostability chamber).
  • Keep control samples in the dark at the same temperature.
  • After a defined duration of exposure, analyze both the exposed and control samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

degradation_pathway cluster_conditions High Temperature (~330°C) & H₂SO₄ Pyridine-3-sulfonic_acid Pyridine-3-sulfonic_acid Pyridine-4-sulfonic_acid Pyridine-4-sulfonic_acid Pyridine-3-sulfonic_acid->Pyridine-4-sulfonic_acid Isomerization 4-Hydroxypyridine 4-Hydroxypyridine Pyridine-4-sulfonic_acid->4-Hydroxypyridine Substitution

Caption: Potential high-temperature degradation pathway.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants observed Pyridine-4-sulfonic_acid_Sample Pyridine-4-sulfonic_acid_Sample Pyridine-4-sulfonic_acid_Sample->Acid Pyridine-4-sulfonic_acid_Sample->Base Pyridine-4-sulfonic_acid_Sample->Oxidative Pyridine-4-sulfonic_acid_Sample->Thermal Pyridine-4-sulfonic_acid_Sample->Photo

Caption: Forced degradation study workflow.

troubleshooting_logic start Unexpected Experimental Results check_purity Check Purity of Starting Material start->check_purity check_conditions Review Experimental Conditions (Temp, pH) check_purity->check_conditions Pure end Identify Byproducts & Optimize check_purity->end Impure degradation_suspected Degradation Suspected check_conditions->degradation_suspected Harsh check_conditions->end Mild modify_conditions Modify Conditions (e.g., lower temp, buffer) degradation_suspected->modify_conditions forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation modify_conditions->end forced_degradation->end

Caption: Troubleshooting logic for unexpected results.

References

common side products in the sulfonation of pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the sulfonation of pyridine, focusing on the formation of unwanted side products.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired pyridine-3-sulfonic acid - Incomplete reaction. - Reaction temperature is too low. - Insufficient reaction time. - Reversibility of the sulfonation reaction.- Ensure the reaction is heated to the optimal temperature (around 275°C) for a sufficient duration. - Use of a catalyst, such as mercuric sulfate, can facilitate the reaction at lower temperatures. - Periodical addition of oleum during the reaction can help drive the equilibrium towards the product.[1]
Presence of significant amounts of pyridine-4-sulfonic acid and 4-hydroxypyridine - Reaction temperature is too high.- Maintain a strict reaction temperature of around 275°C. At temperatures around 330°C, the formation of these side products becomes significant.[2]
Charring or decomposition of the reaction mixture - Excessively high reaction temperatures.- Carefully control the reaction temperature. Use of a temperature-controlled heating mantle or oil bath is recommended.
Difficulty in isolating and purifying pyridine-3-sulfonic acid - Presence of isomeric sulfonic acids and other byproducts.- Utilize HPLC methods for the separation and quantification of pyridine sulfonic acid isomers.[3][4][5][6][7][8] - Recrystallization from a suitable solvent can help in purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the sulfonation of pyridine?

The primary and desired product of pyridine sulfonation is pyridine-3-sulfonic acid. However, under certain conditions, two major side products can be formed:

  • This compound : An isomer of the desired product.

  • 4-Hydroxypyridine : A substitution product.[2]

The formation of these byproducts is highly dependent on the reaction temperature.[2]

Q2: How does reaction temperature influence the formation of side products?

Temperature is a critical parameter in pyridine sulfonation.

  • At approximately 275°C , pyridine-3-sulfonic acid is the main product, with only very small amounts of byproducts.[2]

  • At higher temperatures, around 330°C , the reaction becomes more complex, leading to the formation of a mixture containing pyridine-3-sulfonic acid, this compound, and a considerable amount of 4-hydroxypyridine.[2]

Q3: Is the sulfonation of pyridine a reversible reaction?

Yes, the sulfonation of pyridine is a reversible process.[2] Heating pyridine-3-sulfonic acid with sulfuric acid and a mercuric sulfate catalyst at approximately 330°C can lead to a mixture containing pyridine, this compound, and 4-hydroxypyridine, in addition to the starting material.[2]

Q4: What is the role of a catalyst in pyridine sulfonation?

A catalyst, such as mercuric sulfate, is often used to facilitate the sulfonation of pyridine.[1][2] It allows the reaction to proceed more smoothly at a somewhat lower temperature than without a catalyst, which can help in minimizing the formation of temperature-dependent side products.

Q5: How can I analyze the product mixture to identify and quantify the main product and side products?

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the components in the reaction mixture.[3][4][5][6][7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural confirmation of the isolated products.

Data Presentation

The following table summarizes the effect of temperature on the product distribution in the sulfonation of pyridine. Please note that the yields are described qualitatively based on available literature, as precise quantitative data is not consistently reported.

Reaction Temperature Pyridine-3-sulfonic acid Yield This compound Yield 4-Hydroxypyridine Yield
~ 275°C Chief ProductVery Small AmountsNot reported as significant
~ 330°C Present in mixturePresent in mixtureConsiderable Amount

Experimental Protocols

Sulfonation of Pyridine to Pyridine-3-sulfonic acid

This protocol is a general method for the synthesis of pyridine-3-sulfonic acid.

Materials:

  • Pyridine

  • 100% Sulfuric Acid or Fuming Sulfuric Acid (Oleum)

  • Mercuric Sulfate (catalyst)

  • Water

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for acidification)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a thermometer, cautiously add pyridine to an excess of fuming sulfuric acid.

  • Add a catalytic amount of mercuric sulfate to the mixture.

  • Heat the reaction mixture to approximately 275°C and maintain this temperature for several hours.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution. This will precipitate mercury salts.

  • Filter the mixture to remove the precipitated inorganic salts.

  • Acidify the filtrate with hydrochloric acid to precipitate the pyridine-3-sulfonic acid.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

Visualizations

The following diagram illustrates the reaction pathways in the sulfonation of pyridine, highlighting the formation of the desired product and the temperature-dependent side products.

SulfonationOfPyridine Reaction Pathways in Pyridine Sulfonation Pyridine Pyridine Intermediate Pyridinium Salt Pyridine->Intermediate Protonation SulfonatingAgent H₂SO₄/SO₃ P3SA Pyridine-3-sulfonic acid (Major Product) Intermediate->P3SA Sulfonation (~275°C) P4SA This compound (Side Product) Intermediate->P4SA Sulfonation (~330°C) HP 4-Hydroxypyridine (Side Product) Intermediate->HP Hydroxylation (~330°C)

References

Technical Support Center: Removal of Mercuric Sulfate Catalyst from Sulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfonation reactions catalyzed by mercuric sulfate.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of mercuric sulfate necessary after a sulfonation reaction?

A1: Mercuric sulfate is a highly toxic substance. Its removal is critical to ensure the safety of the final product, particularly in pharmaceutical applications where stringent limits on heavy metal impurities are in place. Residual mercury can also interfere with downstream processing and pose significant environmental and health risks.

Q2: What are the primary methods for removing mercuric sulfate from a sulfonation reaction mixture?

A2: The most common and effective methods for removing mercuric sulfate are:

  • Precipitation: Converting the soluble mercuric sulfate into an insoluble salt, typically mercuric sulfide (HgS), which can be removed by filtration.

  • Adsorption: Using a solid adsorbent with a high affinity for mercury, such as activated carbon, to remove it from the solution.

Q3: How can I confirm that the mercury catalyst has been successfully removed?

A3: Quantitative analysis is essential to confirm the removal of mercury to acceptable levels. The most common analytical techniques for detecting trace amounts of mercury include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[1][2][3][4]

  • Cold Vapor Atomic Absorption Spectroscopy (CVAAS)[5]

  • Cold Vapor Atomic Fluorescence Spectroscopy (CVAFS)[5]

These methods offer high sensitivity and can detect mercury at parts-per-million (ppm), parts-per-billion (ppb), and even parts-per-trillion (ppt) levels.[6]

Q4: What are the safety precautions I should take when handling mercury and its compounds?

A4: Due to its toxicity, strict safety protocols must be followed when working with mercury compounds.[7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (consult manufacturer's guide for suitability against organo-mercury compounds), safety goggles, and a lab coat.[9][10]

  • Ventilation: All manipulations of mercury and its compounds should be performed in a well-ventilated fume hood.[8][9]

  • Spill Kits: Have a mercury spill kit readily available. These kits typically contain absorbent materials that can amalgamate and contain small spills.[7][9]

  • Waste Disposal: All mercury-contaminated waste, including the precipitated catalyst and used adsorbents, must be disposed of as hazardous waste according to institutional and local regulations.[7][11]

Troubleshooting Guides

Issue 1: Incomplete Precipitation of Mercuric Sulfide

Symptom: After adding a sulfide source, the reaction mixture remains colored, or subsequent analysis shows high levels of residual mercury.

Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure that the sulfide source (e.g., sodium sulfide, hydrogen sulfide) is added in a sufficient molar excess to react with all the mercuric ions. A slight excess is often necessary to drive the precipitation to completion.
Incorrect pH The precipitation of mercuric sulfide is most effective in acidic to neutral conditions. Adjust the pH of the reaction mixture if necessary. In highly acidic solutions, the formation of H₂S gas can reduce the concentration of sulfide ions available for precipitation.
Formation of Colloidal Particles Very fine, colloidal particles of mercuric sulfide may not be effectively removed by standard filtration.[12] Allowing the mixture to stand for a longer period (aging) can promote particle agglomeration. Gentle heating or the addition of a flocculant can also aid in this process.
Presence of Complexing Agents Certain molecules in the reaction mixture might form soluble complexes with mercury, preventing its precipitation. In such cases, a different removal method, like adsorption, may be more effective.
Issue 2: Difficulty in Filtering the Precipitated Mercuric Sulfide

Symptom: The filter paper clogs quickly, or the filtration process is extremely slow.

Possible Cause Suggested Solution
Fine Particle Size As mentioned above, the formation of very fine particles can hinder filtration. Aging the precipitate or using a filter aid like celite can improve the filtration rate.
Gelatinous Precipitate The nature of the precipitate can be influenced by the reaction conditions. Ensure thorough mixing during precipitation to promote the formation of denser, more easily filterable particles.
Issue 3: Low Efficiency of Mercury Removal with Activated Carbon

Symptom: Significant levels of mercury remain in the solution after treatment with activated carbon.

Possible Cause Suggested Solution
Insufficient Contact Time The adsorption process requires adequate time for the mercury ions to diffuse to the active sites on the carbon surface. Increase the stirring time of the reaction mixture with the activated carbon.
Incorrect pH The surface charge of activated carbon and the speciation of mercury are pH-dependent. The optimal pH for mercury adsorption on activated carbon is typically in the acidic range.
Competition from Other Molecules Other organic molecules in the reaction mixture can compete with mercury for adsorption sites on the activated carbon, reducing its efficiency for mercury removal. Increasing the amount of activated carbon may be necessary.
Inappropriate Type of Activated Carbon The effectiveness of activated carbon can vary depending on its source material and activation method. Sulfur-impregnated activated carbon often shows enhanced performance for mercury removal due to the strong affinity between sulfur and mercury.[13][14][15]

Experimental Protocols

Protocol 1: Removal of Mercuric Sulfate by Precipitation as Mercuric Sulfide

Objective: To precipitate and remove mercuric sulfate from a sulfonation reaction mixture.

Materials:

  • Sulfonation reaction mixture containing mercuric sulfate.

  • Sodium sulfide (Na₂S) or a solution of hydrogen sulfide (H₂S) in a suitable solvent.

  • Filter paper and filtration apparatus (e.g., Büchner funnel).

  • Celite (optional, as a filter aid).

  • Appropriate solvent for washing the product.

  • Hazardous waste container for mercury-contaminated solids.

Procedure:

  • Cool the Reaction Mixture: After the sulfonation reaction is complete, cool the mixture to room temperature.

  • Dilution (Optional but Recommended): Carefully dilute the concentrated sulfuric acid mixture by slowly adding it to a stirred vessel of cold water or an appropriate solvent. This helps to control the exotherm and facilitates precipitation.

  • Sulfide Addition: While stirring vigorously, slowly add a solution of sodium sulfide (or bubble hydrogen sulfide gas through the solution). A typical starting point is to use a 1.5 to 2-fold molar excess of the sulfide source relative to the amount of mercuric sulfate used.

  • Precipitation: A black precipitate of mercuric sulfide (HgS) should form immediately.[16]

  • Aging the Precipitate: Continue stirring the mixture for at least 1-2 hours at room temperature to ensure complete precipitation and to allow the particles to grow, which aids in filtration.

  • Filtration: Set up a filtration apparatus. If the precipitate is very fine, pre-coat the filter paper with a layer of celite. Filter the mixture to collect the mercuric sulfide precipitate.

  • Washing: Wash the filter cake with a suitable solvent to remove any entrained product. The choice of solvent will depend on the solubility of the desired sulfonic acid.

  • Product Isolation: The filtrate contains the desired sulfonic acid, which can be further purified as needed.

  • Waste Disposal: Carefully collect the filter cake containing mercuric sulfide and any contaminated filter paper and celite. Place it in a clearly labeled hazardous waste container for proper disposal.[7][11]

Protocol 2: Removal of Mercuric Sulfate by Adsorption on Activated Carbon

Objective: To remove mercuric sulfate from a sulfonation reaction mixture using activated carbon.

Materials:

  • Sulfonation reaction mixture containing mercuric sulfate.

  • Activated carbon (powdered or granular). Sulfur-impregnated activated carbon is recommended for higher efficiency.[13][14][15]

  • Stirring apparatus.

  • Filtration apparatus.

  • Hazardous waste container for mercury-contaminated carbon.

Procedure:

  • Reaction Work-up: After the sulfonation reaction is complete, perform an initial work-up to neutralize the excess sulfuric acid and isolate the crude product in a suitable solvent. The choice of solvent is critical and should be one in which the product is soluble but can be treated with activated carbon.

  • Addition of Activated Carbon: To the solution of the crude product, add activated carbon. The amount of carbon will depend on the concentration of mercury and other impurities, but a typical starting point is 5-10% by weight relative to the crude product.

  • Adsorption: Stir the mixture vigorously at room temperature for several hours (e.g., 2-4 hours). The optimal time should be determined experimentally.

  • Filtration: Filter the mixture to remove the activated carbon. The use of a filter aid like celite may be necessary to ensure all fine carbon particles are removed.

  • Product Isolation: The filtrate, now free of mercury, can be further processed to isolate the pure sulfonic acid.

  • Waste Disposal: The activated carbon, now contaminated with mercury, must be collected and placed in a designated hazardous waste container for proper disposal.[7][11]

Data Presentation

Table 1: Comparison of Mercury Removal Efficiencies

Removal MethodTypical EfficiencyAdvantagesDisadvantages
Precipitation (as HgS) >99%High removal efficiency, relatively low cost of precipitating agent.Can be difficult to filter if particles are too fine. Requires handling of sulfide reagents.
Adsorption (Activated Carbon) 90-99%Simple procedure, can remove other impurities simultaneously.Efficiency can be affected by other components in the mixture. Cost of activated carbon can be higher.

Note: Efficiency can vary depending on the specific reaction conditions and the initial concentration of mercury.

Visualizations

experimental_workflow cluster_reaction Sulfonation Reaction cluster_removal Mercury Removal cluster_analysis Analysis & Product Isolation start Aromatic Compound + Sulfonating Agent + HgSO4 Catalyst precipitation Precipitation (add Sulfide source) start->precipitation Option 1 adsorption Adsorption (add Activated Carbon) start->adsorption Option 2 filtration Filtration precipitation->filtration adsorption->filtration analysis Trace Mercury Analysis (ICP-MS, CVAAS) filtration->analysis product Purified Sulfonic Acid analysis->product If Hg is below limit

Caption: Workflow for the removal of mercuric sulfate catalyst.

troubleshooting_logic cluster_precipitation Precipitation Issues cluster_adsorption Adsorption Issues start High Residual Mercury Detected incomplete_precip Incomplete Precipitation? start->incomplete_precip low_adsorption Low Adsorption Efficiency? start->low_adsorption check_stoichiometry Check Sulfide Stoichiometry incomplete_precip->check_stoichiometry Yes check_ph Adjust pH incomplete_precip->check_ph Yes aging Increase Aging Time incomplete_precip->aging Yes contact_time Increase Contact Time low_adsorption->contact_time Yes carbon_type Use Sulfur-Impregnated Carbon low_adsorption->carbon_type Yes carbon_amount Increase Carbon Amount low_adsorption->carbon_amount Yes

Caption: Troubleshooting logic for mercury removal.

References

Technical Support Center: Improving Regioselectivity of Pyridine Sulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during pyridine sulfonation experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the sulfonation of pyridine challenging, and why does it predominantly yield the 3-substituted product?

A1: The sulfonation of pyridine is an electrophilic aromatic substitution reaction that presents challenges due to the electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophiles.[1] Under the harsh, acidic conditions required for sulfonation (e.g., using fuming sulfuric acid or oleum), the pyridine nitrogen is protonated, further deactivating the ring.[2]

Sulfonation of unsubstituted pyridine typically occurs at the 3-position.[3] This is because the intermediate carbocation formed by attack at the 2- or 4-position has a resonance structure where the positive charge is on the highly electronegative nitrogen atom, which is very unfavorable. The intermediate for 3-substitution avoids this instability, making it the preferred pathway.

Q2: What are the common side reactions and how can they be minimized?

A2: Common side reactions in pyridine sulfonation include charring and the formation of byproducts at high temperatures.[4] To minimize these:

  • Temperature Control: Carefully control the reaction temperature. For direct sulfonation with oleum, a temperature range of 230-270°C is generally optimal for forming pyridine-3-sulfonic acid.[4][5] Temperatures above 300°C can lead to increased byproduct formation.[4]

  • Catalyst Use: The use of a mercury(II) sulfate catalyst can allow for milder reaction conditions and improve efficiency.[5]

  • Gradual Reagent Addition: When preparing the sulfonating mixture, for example, by adding pyridine to oleum, the addition should be slow and controlled with cooling to prevent an excessive exothermic reaction.[6]

Q3: How can I achieve sulfonation at the C4-position of pyridine?

A3: Achieving C4-sulfonylation of unsubstituted pyridine is a significant challenge. However, a modern approach involves a one-pot protocol using triflic anhydride (Tf₂O) activation followed by a base-mediated addition of a sulfinic acid salt.[7][8][9] The choice of base and solvent is crucial for controlling the regioselectivity. For instance, using N-methylpiperidine as the base in chloroform can lead to high C4-selectivity.[7][10]

Another strategy is to use a substituted pyridine. For example, the sulfonation of 4-aminopyridine is directed to the 3-position due to the electron-donating amino group.[11] To achieve substitution at other positions, one might consider multi-step synthetic routes involving blocking groups or starting with a pre-functionalized pyridine ring.

Q4: Is it possible to achieve meta-sulfonylation in substituted pyridines?

A4: Yes, meta-sulfonylation can be achieved in certain substituted pyridines. For instance, a ruthenium-catalyzed reaction of 2-phenylpyridines with sulfonyl chlorides leads to selective meta-sulfonation on the phenyl ring.[12] More recent methods have also demonstrated visible-light-induced and electrochemical meta-selective sulfonylation of the pyridine ring itself.[13][14]

Troubleshooting Guides

IssuePotential Cause(s)Suggested Solution(s)
Low or no yield of sulfonated product 1. Reaction temperature is too low. 2. Insufficiently strong sulfonating agent. 3. Deactivation of the pyridine ring under acidic conditions.1. For direct sulfonation with oleum, ensure the temperature is within the optimal range of 230-270°C.[4][5] 2. Use fuming sulfuric acid (oleum) or consider adding a catalyst like mercury(II) sulfate to enhance reactivity.[5] 3. Consider alternative methods like the multi-step synthesis from 3-chloropyridine or the base-mediated C4-sulfonylation which use different reaction conditions.[5][7]
Poor regioselectivity (mixture of isomers) 1. Reaction conditions are not optimized for the desired isomer. 2. The directing effect of existing substituents is not strong enough.1. For C4-selectivity, explore the base-mediated sulfonylation and optimize the base and solvent combination.[7][10] 2. For C3-selectivity in direct sulfonation, ensure the temperature is appropriate and consider the use of a catalyst.[5] 3. For substituted pyridines, the inherent electronic and steric properties of the substituents will dictate regioselectivity. Consider if an alternative synthetic route is necessary.
Product degradation or charring 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures.1. Carefully monitor and control the reaction temperature, avoiding exceeding 300°C in direct sulfonation.[4] 2. Optimize the reaction time to ensure completion without significant degradation. Monitoring the reaction progress via techniques like TLC or HPLC can be beneficial.
Difficulty in product isolation and purification 1. The product is highly water-soluble. 2. Presence of a large amount of sulfuric acid. 3. Contamination with heavy metal catalysts.1. After neutralization, evaporation of the solvent can yield the salt of the sulfonic acid. Recrystallization from water or aqueous ethanol is a common purification method.[5] 2. Neutralize the reaction mixture carefully with a base like calcium carbonate to precipitate out the excess sulfuric acid as calcium sulfate, which can then be filtered off.[6] 3. If a mercury catalyst is used, its removal is crucial. This can be a complex process and is a significant drawback of this method. Consider mercury-free alternatives if possible.[15]

Quantitative Data Summary

Table 1: Influence of Base and Solvent on C4/C2-Regioselectivity of Pyridine Sulfonylation [7][10]

EntryBaseSolventYield (%)Regioisomeric Ratio (C4:C2)
1DABCOCH₂Cl₂8770:30
2DABCOCHCl₃8378:22
3N-methylpiperidineCH₂Cl₂7383:17
4N-methylpiperidineCHCl₃7994:6
5N-methylpyrrolidineCH₂Cl₂6148:52
6N-methylpyrrolidineCHCl₃7570:30

Table 2: Comparison of Direct vs. Multi-step Sulfonation for Pyridine-3-sulfonic Acid

MethodReagentsTemperatureReaction TimeApproximate YieldReference
Direct SulfonationPyridine, Oleum, HgSO₄ (catalyst)230-270°C13-14 hours68-70%[5]
Multi-step Synthesis1. 3-Chloropyridine, H₂O₂, Acetic Acid 2. 3-Chloropyridine-N-oxide, Na₂SO₃ 3. Pyridine-3-sulfonic acid-N-oxide, Raney Nickel, H₂1. 80°C 2. 145°C 3. 100-110°C1. 8 hours 2. 17 hours 3. 16 hoursHigh (details in patent)[15]

Detailed Experimental Protocols

Protocol 1: Direct Sulfonation of Pyridine to Pyridine-3-sulfonic Acid [5]

  • Preparation: In a suitable reaction vessel, carefully add 250 parts by weight of pyridine to 750 parts of oleum (fuming sulfuric acid) while stirring and cooling, ensuring the temperature does not exceed 75°C.

  • Catalyst Addition: Add 3 parts by weight of mercury(II) sulfate to the mixture.

  • Reaction: Heat the reaction mixture to 230-270°C and maintain this temperature for 13-14 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a larger volume of cold water.

    • Neutralize the solution with calcium carbonate to precipitate calcium sulfate.

    • Filter off the calcium sulfate.

    • The filtrate contains the calcium salt of pyridine-3-sulfonic acid. To obtain the sodium salt, add sodium carbonate to the filtrate to precipitate calcium carbonate.

    • Filter off the calcium carbonate and evaporate the filtrate to dryness to obtain the sodium salt of pyridine-3-sulfonic acid.

  • Purification: The product can be further purified by recrystallization from water or aqueous ethanol.

Protocol 2: Base-Mediated C4-Selective Sulfonylation of Pyridine [7][8]

  • Activation of Pyridine: In a flame-dried flask under an inert atmosphere, dissolve pyridine in anhydrous chloroform (CHCl₃). Cool the solution to -78°C. Add triflic anhydride (Tf₂O) dropwise.

  • Sulfinate Addition: In a separate flask, prepare a solution of a sodium sulfinate salt (e.g., sodium p-toluenesulfinate) in a suitable solvent.

  • Base-Mediated Reaction: To the activated pyridine solution, add N-methylpiperidine as the base, followed by the dropwise addition of the sodium sulfinate solution.

  • Reaction Progression: Allow the reaction to stir at low temperature and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow_direct_sulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification pyridine Pyridine mix Mixing & Cooling pyridine->mix oleum Oleum oleum->mix catalyst HgSO4 Catalyst mix->catalyst heating Heating (230-270°C, 13-14h) catalyst->heating cooling Cooling & Precipitation heating->cooling neutralization Neutralization (CaCO3) cooling->neutralization filtration1 Filtration filtration2 Filtration filtration1->filtration2 neutralization->filtration1 recrystallization Recrystallization filtration2->recrystallization product Pyridine-3-sulfonic Acid recrystallization->product

Caption: Workflow for the direct sulfonation of pyridine.

experimental_workflow_c4_sulfonylation cluster_activation Pyridine Activation cluster_reaction Base-Mediated Sulfonylation cluster_workup Work-up & Purification pyridine Pyridine activation Activation (-78°C) pyridine->activation tf2o Tf2O tf2o->activation reaction Reaction activation->reaction sulfinate Sodium Sulfinate sulfinate->reaction base N-Methylpiperidine base->reaction quench Quenching reaction->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product C4-Sulfonylated Pyridine purification->product

Caption: Workflow for C4-selective sulfonylation of pyridine.

regioselectivity_logic cluster_direct Direct Sulfonation cluster_base_mediated Base-Mediated Sulfonylation cluster_multistep Multi-Step Synthesis start Pyridine Sulfonation direct_conditions Harsh Conditions (Oleum, High Temp) start->direct_conditions base_conditions Tf2O Activation, Base (N-Methylpiperidine), Sulfinate Salt start->base_conditions multistep_conditions From 3-Chloropyridine-N-Oxide start->multistep_conditions c3_product C3-Sulfonated Pyridine direct_conditions->c3_product c4_product C4-Sulfonylated Pyridine base_conditions->c4_product c3_product2 C3-Sulfonated Pyridine multistep_conditions->c3_product2

Caption: Logical pathways to different pyridine sulfonation regioisomers.

References

Technical Support Center: Scaling Up Pyridine-4-sulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Pyridine-4-sulfonic acid, with a focus on the challenges encountered during scale-up from the laboratory to pilot plant and industrial production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

Scaling up the synthesis of this compound from the lab to an industrial scale presents several key challenges that can impact yield, purity, and safety. These challenges include:

  • Reaction Kinetics and Heat Management: Sulfonation reactions are often highly exothermic. What is easily managed in laboratory glassware can become a significant safety hazard in a large reactor, potentially leading to runaway reactions. Poor heat dissipation can also lead to the formation of unwanted byproducts.

  • Mass Transfer Limitations: Inadequate mixing in a large reactor can lead to localized "hot spots" and uneven concentrations of reactants, resulting in lower yields and increased impurity formation.

  • Purification and Isolation: The purification of this compound can be complex on a larger scale. Crystallization processes that work well in the lab may be difficult to reproduce, and the removal of inorganic salts and other impurities can be challenging.

  • Byproduct Formation: At the elevated temperatures often required for sulfonation, the formation of isomeric pyridinesulfonic acids (e.g., Pyridine-3-sulfonic acid) and other degradation products can increase.[1]

  • Material Handling and Safety: Handling large quantities of corrosive reagents like fuming sulfuric acid or chlorosulfonic acid requires specialized equipment and stringent safety protocols.

Q2: My reaction yield has significantly dropped after moving from a lab scale to a pilot plant scale. What are the likely causes?

A significant drop in yield during scale-up is a common issue. Several factors could be responsible:

  • Inefficient Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This can lead to higher internal reaction temperatures and the promotion of side reactions or product decomposition.

  • Poor Mixing: The mixing efficiency of a larger reactor may not be equivalent to that of a small-scale setup. This can result in poor mass transfer, leading to localized areas of high reactant concentration and the formation of byproducts.

  • Inadequate Temperature Control: Fluctuations in temperature within the reactor can significantly affect the reaction kinetics and selectivity, leading to lower yields of the desired product.

  • Quality of Raw Materials: The specifications of raw materials used in the pilot plant may differ from the high-purity reagents used in the laboratory, introducing impurities that can interfere with the reaction.

Q3: We are observing a higher level of impurities in our pilot-scale batches compared to the lab. How can we address this?

Increased impurity levels are often linked to the challenges of controlling reaction conditions on a larger scale. Here are some troubleshooting steps:

  • Impurity Profiling: First, identify the major impurities using analytical techniques such as HPLC and mass spectrometry. Common impurities can include isomeric pyridinesulfonic acids, unreacted starting materials, and sulfones.[1]

  • Optimize Reaction Temperature: Carefully control the reaction temperature to minimize the formation of thermally-driven byproducts. A lower reaction temperature, even if it leads to a longer reaction time, may result in a cleaner product profile.

  • Improve Mixing: Ensure that the reactor's agitation is sufficient to maintain a homogeneous reaction mixture. The use of baffles and appropriately designed impellers is crucial for effective mixing in large vessels.

  • Control Stoichiometry and Addition Rate: The rate of addition of the sulfonating agent can be critical. A slow, controlled addition can help to manage the reaction exotherm and prevent localized high concentrations of the reagent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inadequate Temperature Control: The reaction is highly exothermic, and poor heat removal can lead to byproduct formation.- Ensure the reactor's cooling system is adequate for the scale of the reaction.- Consider a slower, controlled addition of the sulfonating agent to manage the exotherm.- Optimize the reaction temperature; a slightly lower temperature may improve selectivity.
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants and "hot spots."- Increase the agitation speed of the reactor.- Ensure the impeller design is appropriate for the viscosity of the reaction mixture.- Verify that baffles are correctly installed to improve mixing efficiency.
Impure Starting Materials: Impurities in the starting pyridine or sulfonating agent can inhibit the reaction or lead to side reactions.- Use starting materials that meet predefined specifications for purity.- Consider a pre-treatment step to remove critical impurities if necessary.
High Impurity Levels Formation of Isomeric Byproducts: Higher reaction temperatures can favor the formation of thermodynamically more stable, but undesired, isomers.[1]- Lower the reaction temperature to favor the kinetically controlled product.- Investigate the use of a different sulfonating agent or catalyst that may offer higher regioselectivity.
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.- Increase the reaction time and monitor the progress by in-process controls (e.g., HPLC).- Ensure that the reaction temperature is maintained within the optimal range for the duration of the reaction.
Degradation of Product: The product may be degrading under the reaction or work-up conditions.- Minimize the time the product is exposed to high temperatures.- Investigate alternative work-up and isolation procedures that are milder.
Difficult Product Isolation Poor Crystallization: The crystallization process developed in the lab may not be directly transferable to a larger scale.- Carefully control the cooling rate during crystallization.- Experiment with different anti-solvents or seeding strategies to induce crystallization.- Ensure that the vessel geometry and agitation do not hinder crystal growth.
Filtration Issues: The product may form fine particles that are difficult to filter or wash effectively.- Optimize the crystallization process to produce larger, more easily filterable crystals.- Select an appropriate filter medium and ensure that the filtration equipment is correctly sized for the batch.
Safety Concerns Runaway Reaction: The exothermic nature of the sulfonation reaction poses a risk of a thermal runaway.- Conduct a thorough thermal hazard assessment before scaling up.- Implement a robust cooling system and an emergency quenching procedure.- Use a reaction calorimeter to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).
Handling of Corrosive Reagents: Large quantities of fuming sulfuric acid or other sulfonating agents are hazardous.- Use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.- Ensure that all transfers are conducted in a well-ventilated area using closed systems where possible.

Experimental Protocols

While specific industrial-scale protocols are proprietary, the following provides a general methodology for the synthesis of this compound, adapted from laboratory procedures and general principles of scaling up.

Synthesis of this compound via Sulfonation of Pyridine

Materials and Equipment:

  • Glass-lined or stainless steel reactor with temperature control (heating and cooling), a mechanical stirrer, a reflux condenser, and a port for reagent addition.

  • Pyridine (high purity)

  • Fuming Sulfuric Acid (Oleum) or Chlorosulfonic Acid

  • Quenching solution (e.g., ice water)

  • Neutralizing agent (e.g., sodium hydroxide)

  • Filtration and drying equipment

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Pyridine: Charge the reactor with the specified amount of pyridine.

  • Cooling: Cool the pyridine to the desired starting temperature (e.g., 0-5 °C).

  • Addition of Sulfonating Agent: Slowly add the sulfonating agent (e.g., fuming sulfuric acid) to the pyridine while maintaining the internal temperature within the specified range. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction: Once the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 220-240 °C) and hold for several hours, monitoring the reaction progress by a suitable analytical method.

  • Quenching: After the reaction is complete, cool the reaction mixture and carefully quench it by adding it to a stirred vessel containing ice water. This step must be done with extreme caution due to the large amount of heat that will be generated.

  • Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the sodium salt of this compound. The free acid can be obtained by subsequent acidification.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualizations

Troubleshooting Workflow for Low Yield in Scale-Up

low_yield_troubleshooting start Low Yield Observed in Pilot Plant check_temp Review Temperature Logs start->check_temp check_mixing Evaluate Mixing Parameters start->check_mixing check_materials Analyze Raw Materials start->check_materials temp_issue Temperature Excursions or Hot Spots? check_temp->temp_issue mixing_issue Is Mixing Adequate for the Reactor Scale? check_mixing->mixing_issue material_issue Do Raw Materials Meet Specifications? check_materials->material_issue temp_issue->check_mixing No optimize_cooling Optimize Cooling/ Slow Reagent Addition temp_issue->optimize_cooling Yes mixing_issue->check_materials Yes improve_agitation Increase Agitation/ Modify Impeller mixing_issue->improve_agitation No source_new_material Source Higher Purity Raw Materials material_issue->source_new_material No end_node Yield Improved material_issue->end_node Yes optimize_cooling->end_node improve_agitation->end_node source_new_material->end_node synthesis_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification pyridine Pyridine reaction Sulfonation Reaction (Controlled Temperature) pyridine->reaction sulfonating_agent Sulfonating Agent (e.g., Oleum) sulfonating_agent->reaction quench Quenching (Ice Water) reaction->quench neutralization Neutralization (e.g., NaOH) quench->neutralization filtration1 Filtration neutralization->filtration1 crude_product Crude Pyridine-4-sulfonic acid (or salt) filtration1->crude_product recrystallization Recrystallization (e.g., Water/Ethanol) crude_product->recrystallization filtration2 Filtration & Washing recrystallization->filtration2 drying Drying filtration2->drying final_product Pure this compound drying->final_product

References

Technical Support Center: Monitoring Pyridine Sulfonation Reactions using TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring pyridine sulfonation reactions using Thin-Layer Chromatography (TLC). Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in monitoring pyridine sulfonation using TLC?

The main challenge lies in the significant polarity difference between the starting material (pyridine) and the product (pyridine sulfonic acid). Pyridine, as a basic compound, can interact strongly with the acidic silica gel on the TLC plate, leading to streaking.[1] The product, pyridine sulfonic acid, is highly polar and may remain at the baseline (low Rf value) in standard solvent systems.

Q2: How does the polarity of the compounds affect their movement on a TLC plate?

In normal-phase TLC with a polar stationary phase like silica gel, polar compounds adhere more strongly and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).[2][3] Non-polar compounds travel further with the mobile phase, giving them a higher Rf value. Pyridine is a moderately polar base, while the addition of a sulfonic acid group makes the product, pyridine-3-sulfonic acid, significantly more polar.

Q3: How do I calculate the Retention Factor (Rf)?

The Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front from the origin (baseline).[2]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value for good separation is typically between 0.3 and 0.7.[3]

Q4: What is a "co-spot" and why is it important for reaction monitoring?

A co-spot involves applying both the starting material and the reaction mixture at the same point on the TLC plate.[4] This is crucial for confirming if a new spot corresponds to the product and for distinguishing between the starting material and product, especially if their Rf values are very similar.[4]

Q5: How can I visualize the spots on the TLC plate?

Pyridine and its derivatives are often UV-active due to the aromatic ring, so they can typically be visualized under a UV lamp (254 nm) where they will appear as dark spots on a fluorescent background.[5][6][7] For compounds that are not UV-active or for better visualization, various chemical stains can be used.[5][6][7]

Experimental Protocols

Protocol 1: Preparing and Running the TLC Plate
  • Plate Preparation: Gently draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline. Mark small tick marks for each lane (e.g., Starting Material, Co-spot, Reaction Mixture).

  • Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of pyridine in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (Rxn): Withdraw a small aliquot from the reaction flask using a capillary tube. If the reaction is in a high-boiling solvent like pyridine itself, it may be necessary to dilute the aliquot in a more volatile solvent to prevent streaking.[8]

  • Spotting the Plate:

    • Using a clean capillary tube for each sample, touch the tip to the solution and then gently and briefly touch it to the corresponding tick mark on the baseline of the TLC plate. Aim for small, concentrated spots (1-2 mm in diameter).

    • Lane 1 (SM): Spot the prepared starting material solution.

    • Lane 2 (Co-spot): First, spot the starting material, then, using a different capillary, spot the reaction mixture directly on top of the first spot.

    • Lane 3 (Rxn): Spot the reaction mixture.

  • Developing the Plate:

    • Place a small amount of the chosen eluent (mobile phase) in a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.

    • Carefully place the spotted TLC plate into the chamber and seal it.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp and circle any visible spots with a pencil.

    • If necessary, use a chemical stain for further visualization.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Streaking or "Tailing" of Spots 1. Sample is too concentrated. 2. The compound is acidic or basic (like pyridine) and is interacting too strongly with the silica gel. 3. The sample was applied in a solvent that is too polar.1. Dilute the sample before spotting. 2. For basic compounds like pyridine, add a small amount of a base such as triethylamine (0.1-2.0%) or ammonia to the eluent.[1][4] 3. Ensure the spotting solvent is volatile and not significantly more polar than the eluent.
Spots Remain at the Baseline (Rf ≈ 0) 1. The eluent is not polar enough to move the compound(s). This is common for the highly polar pyridine sulfonic acid product.1. Increase the polarity of the eluent. For example, increase the proportion of methanol in a dichloromethane/methanol mixture.[4]
Spots Run at the Solvent Front (Rf ≈ 1) 1. The eluent is too polar for the compound(s).1. Decrease the polarity of the eluent. For example, increase the proportion of hexane in an ethyl acetate/hexane mixture.
No Spots are Visible 1. The sample was too dilute. 2. The compound is not UV-active. 3. The compound may have evaporated from the plate if it is volatile.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] 2. Use a chemical stain for visualization (e.g., potassium permanganate, iodine).[6][7] 3. This may be an issue with highly volatile starting materials.
Uneven or Slanted Solvent Front 1. The bottom of the TLC plate is not level with the solvent in the developing chamber. 2. The chamber was disturbed during development.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Place the developing chamber in a location where it will not be moved.

Data Presentation

While exact Rf values are highly dependent on specific experimental conditions (temperature, plate manufacturer, chamber saturation), the following table provides recommended solvent systems for separating polar, basic compounds like those in a pyridine sulfonation reaction. The goal is to find a system where the pyridine Rf is approximately 0.6-0.8 and the pyridine sulfonic acid Rf is 0.1-0.3.

Solvent System (Eluent) Typical Ratio (v/v) Notes and Expected Outcome
Dichloromethane (DCM) : Methanol (MeOH)95 : 5 to 90 : 10A good starting point for polar compounds. Increase the proportion of MeOH to increase polarity and lower the Rf of pyridine/move the sulfonic acid off the baseline.
Ethyl Acetate (EtOAc) : Hexane50 : 50 to 100% EtOAcA common system for moderately polar compounds. Pure EtOAc may be needed to move the polar product.
DCM : MeOH with Triethylamine (TEA)95 : 5 : 0.1The addition of a small amount of TEA will help to prevent the basic pyridine from streaking on the acidic silica gel.[1]
Chloroform : Methanol90 : 10Another option for separating polar organic compounds.[1]
Ethyl Acetate : Butanol : Acetic Acid : Water80 : 10 : 5 : 5A highly polar system for very polar compounds that are difficult to elute.[9]

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate: - Lane 1: SM - Lane 2: Co-spot - Lane 3: Rxn prep_plate->spotting prep_sm Prepare Starting Material (SM) Sample prep_sm->spotting prep_rxn Prepare Reaction Mixture (Rxn) Sample prep_rxn->spotting development Develop Plate in Eluent Chamber spotting->development visualization Visualize Spots (UV Lamp / Stain) development->visualization calc_rf Calculate Rf Values visualization->calc_rf interpretation Interpret Results: - Disappearance of SM - Appearance of Product calc_rf->interpretation

Caption: Workflow for Monitoring a Reaction by TLC.

Troubleshooting Logic

TLC_Troubleshooting start Problem with TLC Result streak Spots are Streaking start->streak rf_low Spots at Baseline (Rf ≈ 0) start->rf_low rf_high Spots at Solvent Front (Rf ≈ 1) start->rf_high no_spots No Spots Visible start->no_spots sol_streak Dilute Sample or Add Modifier (e.g., TEA) to Eluent streak->sol_streak Yes sol_rf_low Increase Eluent Polarity (e.g., add more MeOH) rf_low->sol_rf_low Yes sol_rf_high Decrease Eluent Polarity (e.g., add more Hexane) rf_high->sol_rf_high Yes sol_no_spots Concentrate Sample or Use a Chemical Stain no_spots->sol_no_spots Yes

Caption: Troubleshooting Common TLC Issues.

References

safe handling and quenching of fuming sulfuric acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and quenching of fuming sulfuric acid (oleum).

Frequently Asked Questions (FAQs)

Q1: What is fuming sulfuric acid and what makes it so hazardous? A1: Fuming sulfuric acid, or oleum, is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄)[1][2]. Its hazardous nature stems from several properties:

  • Extreme Corrosivity: It causes severe, deep chemical and thermal burns on contact with skin, eyes, or other tissues[3][4][5]. Inhaling its fumes can be fatal and cause significant damage to the respiratory tract[3][4][6].

  • High Reactivity: It reacts violently with water in a highly exothermic reaction that can cause boiling and dangerous splattering of the acid[3][6][7].

  • Strong Oxidizing & Dehydrating Agent: It can ignite combustible materials and rapidly dehydrates many organic substances, which can also lead to fire[5][7][8].

  • Toxic Fumes: The "fumes" are airborne droplets of sulfuric acid formed as the volatile sulfur trioxide reacts with atmospheric moisture[7][9].

Q2: What Personal Protective Equipment (PPE) is mandatory when working with fuming sulfuric acid? A2: A comprehensive PPE setup is non-negotiable. Always use the following:

  • Eye and Face Protection: Tightly fitting chemical safety goggles in combination with a full-face shield (minimum 8 inches) is required to protect against splashes.[3][4][10]

  • Hand Protection: Use gloves specifically rated for high-concentration acids. Materials like Viton®, butyl rubber, or neoprene are often recommended.[10][11] Standard nitrile gloves offer very limited protection and should be avoided or doubled up with immediate changing after any contact.[5]

  • Body Protection: A chemical-resistant apron or a complete acid-resistant suit over a lab coat is necessary.[4][8] Ensure legs are fully covered and wear closed-toe, chemical-resistant footwear.[12]

  • Respiratory Protection: All work must be conducted in a properly functioning chemical fume hood.[5][10][12] In some situations, a full-face respirator with appropriate acid gas cartridges may be required as a backup to engineering controls.[10]

Q3: What are the correct storage conditions for fuming sulfuric acid? A3: Proper storage is critical to prevent dangerous reactions.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[13][14]

  • Use secondary containment, such as a non-reactive plastic bin.[5][11]

  • Ensure containers are tightly closed to prevent moisture absorption.[14]

  • Store below eye level but not on the floor.[5][11][15]

  • Crucially, store it isolated from incompatible materials.[5][10][11]

Q4: What substances are incompatible with fuming sulfuric acid? A4: Fuming sulfuric acid is incompatible with a wide range of materials, and mixing can cause fires or explosions.[3] Avoid contact with:

  • Water[3][6]

  • Bases and alkaline substances[10][13]

  • Organic materials, combustibles, and reducing agents[5][8][10]

  • Metals (reacts to produce flammable hydrogen gas)[3][5]

  • Chlorates, perchlorates, permanganates, and other strong oxidizing agents[5][10]

Troubleshooting Guide

Q5: My reaction is fuming more than expected and splattering. What should I do? A5: This indicates a potential loss of control over the reaction, likely due to an excessive exothermic reaction, possibly caused by moisture contamination or too-rapid addition of reagents.

  • Immediate Action: Ensure the fume hood sash is as low as possible to act as a physical barrier.[5] Do not introduce water.

  • Cooling: If the reaction vessel is in an ice bath, ensure there is good contact and add more ice if necessary.

  • Stop Additions: Immediately cease adding any further reagents to the mixture.

  • Alert Others: Inform colleagues in the lab of the situation.

  • Prepare for Quenching: If the reaction continues to escalate, prepare for an emergency quench by adding the reaction mixture to a large volume of a suitable, stirred, and cooled quenching agent (see Protocol 1). This should only be done if you can do so safely.

Q6: I see discoloration or degradation of my storage container. What does this mean? A6: This is a serious issue that could indicate container incompatibility or contamination.

  • Contamination: Water contamination can dilute the acid near the container wall, making it more corrosive to certain metals.[16]

  • Incompatible Material: Ensure the container is made of appropriate materials (e.g., glass, PTFE) and not an incompatible metal.[17]

  • Action: Plan to safely transfer the acid to a new, appropriate container in a fume hood. Do not use metal spatulas or equipment for the transfer.[10][13] Dispose of the compromised container as hazardous waste.[6]

Q7: I've spilled a small amount of fuming sulfuric acid in the fume hood. How do I clean it up? A7: For small spills (<200 ml) inside a fume hood, trained personnel can manage the cleanup.[13][15]

  • Containment: Ensure the spill is contained within the hood.

  • Neutralization: Cautiously cover the spill with a dry, inert, alkaline material like sodium bicarbonate or soda ash.[4][9] Start from the outside of the spill and work inwards.[15] Avoid using combustible absorbents like sawdust.[5][8]

  • Absorption: Once the fuming and fizzing have stopped, absorb the mixture with an inert material like dry sand or vermiculite.[5][8][18]

  • Disposal: Scoop the neutralized material into a designated, labeled hazardous waste container.[11][13]

  • Decontamination: Wipe the area with a soap and water solution.[11][15]

Q8: What constitutes a large spill and what is the emergency procedure? A8: A spill larger than 1 liter is generally considered a large spill.[13] Any spill outside of a fume hood should be treated as a major incident.

  • Evacuate: Immediately alert everyone and evacuate the immediate area.[10][18]

  • Isolate: Restrict access to the spill area.[10][13]

  • Call for Help: Contact your institution's emergency response team or local fire department.[13][18] Untrained personnel should not attempt to clean up a large spill.[18]

Data Presentation

Table 1: Personal Protective Equipment (PPE) Summary

Protection TypeStandard OperationHigh-Risk (Large Volume / Splash Potential)
Eye/Face Tightly-fitting safety goggles[3][6]Safety goggles AND a full-face shield[3][10]
Hands Acid-resistant gloves (e.g., Butyl, Neoprene)[11]Elbow-length, heavy-duty acid-resistant gloves[19]
Body Lab coat[12]Chemical-resistant apron or full acid suit[4][8][19]
Respiratory Chemical fume hood[5][12]Chemical fume hood; respirator as secondary protection[10]
Feet Closed-toe shoes[12]Chemical-resistant boots[4]

Table 2: Spill Control Materials

Recommended MaterialsMaterials to AVOID
Neutralizers: Sodium Bicarbonate, Soda Ash, Lime[4][8][9]Water: Reacts violently, especially on a concentrated spill[3][6]
Absorbents: Dry Sand, Vermiculite, Chemizorb®[6][8][18]Combustibles: Sawdust, Paper Towels (can ignite)[5][8]

Experimental Protocols

Protocol 1: Standard Quenching of a Fuming Sulfuric Acid Reaction Mixture

  • Objective: To safely neutralize the reactive components of a completed reaction involving fuming sulfuric acid.

  • Methodology:

    • Prepare Quenching Station: In a chemical fume hood, place a large beaker or flask containing a stirred solution of a suitable quenching agent (e.g., a large volume of ice and water, or a cooled, dilute solution of sodium bicarbonate). The volume of the quenching agent should be at least 10-20 times the volume of the reaction mixture. Place this quenching vessel in a larger secondary container filled with ice to manage the heat generated.

    • Cool Reaction: Cool the completed reaction mixture in a separate ice bath.

    • Slow Addition: Using a dropping funnel or by carefully pipetting, add the cooled reaction mixture slowly and dropwise to the vigorously stirred quenching solution. Crucially, always add the acid mixture to the quenching agent, never the other way around. [4][11][15]

    • Monitor Temperature: Monitor the temperature of the quenching vessel. If the temperature rises significantly, pause the addition until it cools down.

    • Final Neutralization: Once the addition is complete, allow the mixture to stir and come to room temperature. Check the pH of the aqueous solution and adjust to neutral (pH 6-8) by slowly adding a suitable base (like sodium bicarbonate) or acid.[20]

    • Waste Disposal: Transfer the neutralized solution to the appropriate aqueous hazardous waste container.[11][21]

Protocol 2: First Aid for Exposures

  • Objective: To minimize injury following accidental exposure to fuming sulfuric acid. Prompt action is essential.[18]

  • Methodology:

    • Skin Exposure: Immediately flush the affected skin with copious amounts of lukewarm water for at least 30 minutes in a safety shower.[18] Remove all contaminated clothing while flushing.[10][18] Do not scrub the skin.[18] Seek immediate medical attention.[10][18]

    • Eye Exposure: Forcibly hold the eye open and immediately flush with an eyewash station for at least 15-30 minutes.[10][18] Seek immediate medical attention.[18]

    • Inhalation: Move the person to fresh air at once.[10][18] If breathing has stopped, perform artificial respiration.[18] Seek immediate medical attention.[10][18]

    • Ingestion: If the person is conscious, have them rinse their mouth and drink large amounts of water or milk to dilute the acid.[18] Do NOT induce vomiting. [6][13][18] Seek immediate medical attention.[18]

Mandatory Visualizations

SafeHandlingWorkflow prep 1. Preparation ppe_check Verify PPE: - Goggles & Face Shield - Acid Gloves - Apron/Suit prep->ppe_check hood_check Ensure Fume Hood is operational ppe_check->hood_check handling 2. Handling & Reaction hood_check->handling add_reagents Add reagents slowly under cooling handling->add_reagents monitor Monitor reaction for exotherms add_reagents->monitor post_reaction 3. Post-Reaction monitor->post_reaction quench Quench reaction mixture (See Protocol 1) post_reaction->quench decon Decontaminate glassware and work area quench->decon waste Dispose of waste in labeled containers decon->waste

Caption: Workflow for handling fuming sulfuric acid reactions.

SpillResponseLogic spill Spill Occurs assess Assess Situation: Is it safe to approach? spill->assess evacuate EVACUATE AREA Call Emergency Response assess->evacuate No spill_size Assess Spill Size assess->spill_size Yes small_spill Small Spill (<200ml) & Contained in Hood spill_size->small_spill Small large_spill Large Spill (>1L) or Outside Hood spill_size->large_spill Large neutralize Neutralize with Sodium Bicarbonate small_spill->neutralize large_spill->evacuate absorb Absorb with Inert Material (Sand) neutralize->absorb dispose Dispose as Hazardous Waste absorb->dispose

Caption: Decision logic for fuming sulfuric acid spills.

QuenchingProtocol start Start Quenching prep_quench Prepare stirred, cooled quenching solution (e.g., ice/water) start->prep_quench cool_react Cool reaction mixture in separate ice bath start->cool_react add SLOWLY add reaction mixture to quenching solution prep_quench->add cool_react->add monitor Monitor Temperature add->monitor monitor->add Temp OK pause Pause addition and allow to cool monitor->pause Temp High neutralize Check pH and neutralize to pH 6-8 monitor->neutralize Addition Complete pause->monitor dispose Dispose as aqueous hazardous waste neutralize->dispose

Caption: Step-by-step protocol for safe reaction quenching.

References

resolving solubility issues of Pyridine-4-sulfonic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the solubility of Pyridine-4-sulfonic acid in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound, like most sulfonic acids, is a strong acid.[1] Its polarity, due to the sulfonic acid group (-SO₃H), generally results in high solubility in water and other polar solvents.[2][3] Conversely, it typically exhibits low solubility in nonpolar organic solvents.[1] It is often handled as a crystalline solid or powder at ambient temperature.[3][4]

Q2: Why is my this compound not dissolving in an aqueous solution?

While generally water-soluble, several factors can hinder dissolution:

  • Low pH: In highly acidic conditions, the sulfonic acid group remains protonated. The neutral form can be less soluble than its corresponding anionic (salt) form.[5][6]

  • Ionic Strength: High concentrations of other salts in the solution can decrease the solubility of the sulfonic acid through the common ion effect or other ionic interactions.[5]

  • Temperature: Solubility is temperature-dependent. If the solution is cold, solubility may be significantly lower.[7]

  • Aggregation: At high concentrations, molecules may aggregate and precipitate out of the solution.[7]

Q3: I'm trying to run a reaction in an organic solvent, but the this compound won't dissolve. What can I do?

This is a common challenge due to the high polarity of the sulfonic acid group.[1] Strategies to overcome this include:

  • Using a Polar Aprotic Co-solvent: Adding a small amount of a polar aprotic solvent like DMF or DMSO can help solubilize the acid.

  • In-situ Salt Formation: Adding a suitable base (e.g., a tertiary amine like triethylamine or an inorganic base like potassium carbonate) can deprotonate the sulfonic acid, forming a more soluble organic-soluble salt.

  • Phase-Transfer Catalysis: For reactions in two-phase systems (e.g., water and an organic solvent), a phase-transfer catalyst can be used to transport the sulfonate anion into the organic phase.

Q4: How does pH impact the solubility of this compound?

The pH of the solution is a critical factor. This compound is a strong acid, meaning it readily donates its proton.

  • In acidic to neutral solutions (low to moderate pH): The compound exists primarily in its protonated, neutral form (C₅H₅NO₃S).

  • In basic solutions (high pH): The sulfonic acid group is deprotonated to form the pyridine-4-sulfonate anion (C₅H₄NO₃S⁻). This ionic form is generally much more soluble in aqueous solutions.[5][8] Therefore, increasing the pH of an aqueous medium by adding a base is a highly effective method for increasing its solubility.[9]

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation in Aqueous Media

If you observe that this compound is not dissolving or is precipitating from your aqueous reaction mixture, follow this troubleshooting workflow.

start Problem: Poor Solubility in Aqueous Medium check_ph Measure pH of the Solution start->check_ph ph_low Is pH < 7? check_ph->ph_low adjust_ph Action: Incrementally add a base (e.g., NaOH, K₂CO₃) to raise pH > 7. Monitor for dissolution. ph_low->adjust_ph  Yes ph_ok Is the reagent fully dissolved? ph_low->ph_ok  No adjust_ph->ph_ok warm Action: Gently warm the solution (e.g., to 40-50°C). Caution: Check thermal stability. ph_ok->warm  No success Success: Reagent Solubilized ph_ok->success  Yes dissolved_warm Is the reagent fully dissolved? warm->dissolved_warm sonicate Action: Sonicate the mixture for 5-10 minutes to break aggregates. dissolved_warm->sonicate  No dissolved_warm->success  Yes dissolved_sonic Is the reagent fully dissolved? sonicate->dissolved_sonic dissolved_sonic->success  Yes fail Consider buffer screening or adjusting ionic strength. dissolved_sonic->fail  No

Troubleshooting workflow for aqueous solubility issues.
Issue 2: Poor Solubility in Organic Solvents

When working in nonpolar or weakly polar organic solvents, use the following strategies.

Summary of Troubleshooting Strategies

StrategyDescriptionSuitable SolventsConsiderations
Co-Solvent Addition Add a minimal amount of a miscible polar aprotic solvent to the main reaction solvent until the reagent dissolves.[7]Toluene, THF, DCMStart with 5-10% v/v of co-solvent (e.g., DMF, DMSO, NMP). Ensure co-solvent is inert to reaction conditions.
In-situ Salt Formation Add a suitable base to form the corresponding sulfonate salt, which may have better solubility in the organic medium.Ethers, Chlorinated SolventsUse an organic base like Triethylamine (TEA) or DBU. The resulting salt's solubility is still variable.
Phase-Transfer Catalyst (PTC) For biphasic systems (aqueous/organic), a PTC can shuttle the sulfonate anion into the organic phase for reaction.Water/DCM, Water/TolueneCommon PTCs include quaternary ammonium salts (e.g., TBAB). Requires vigorous stirring.
Solvent Screening Test solubility in a range of different polar aprotic solvents to find a suitable reaction medium.Acetonitrile, DMF, DMSOThe ideal solvent must not interfere with the reaction chemistry.

Experimental Protocols

Protocol 1: pH Adjustment for Aqueous Solubilization

Objective: To dissolve this compound in an aqueous medium by converting it to its more soluble conjugate base.

Materials:

  • This compound

  • Aqueous buffer or deionized water

  • 1 M Sodium Hydroxide (NaOH) or 1 M Potassium Carbonate (K₂CO₃) solution

  • pH meter or pH strips

  • Stir plate and stir bar

Procedure:

  • Suspend the this compound in the desired volume of water or buffer at your target concentration.

  • Begin stirring the suspension.

  • Place the pH probe in the suspension and measure the initial pH.

  • Slowly add the base solution (e.g., 1 M NaOH) dropwise to the mixture.

  • Monitor the dissolution of the solid as the pH increases.

  • Continue adding the base incrementally until all the solid has dissolved. Record the final pH of the solution.

  • Caution: Avoid excessive pH changes if your reaction is pH-sensitive. Buffer the final solution if necessary.

Protocol 2: Co-solvent Screening for Organic Reactions

Objective: To identify a suitable co-solvent system for dissolving this compound in an organic reaction.

Materials:

  • This compound

  • Primary organic solvent (e.g., Toluene, THF)

  • Potential co-solvents (e.g., DMF, DMSO, NMP, Acetonitrile)

  • Several small vials or test tubes

  • Vortex mixer

Procedure:

  • Weigh a small, identical amount of this compound into each vial (e.g., 5 mg).

  • Add a fixed volume of the primary organic solvent to each vial (e.g., 1 mL) and vortex. The solid will likely remain undissolved.

  • To each vial, add one of the potential co-solvents in small, measured increments (e.g., 50 µL at a time).

  • After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.

  • Continue adding the co-solvent until the solid is fully dissolved.

  • The co-solvent that achieves dissolution with the smallest volume percentage is likely the most effective. Record this percentage to scale up for your reaction.

  • Critical Step: Run a control reaction to ensure the chosen co-solvent does not negatively impact your reaction yield or selectivity.

Visualizing Key Concepts

Effect of pH on Ionization and Solubility

The ionization state of this compound is directly dependent on the pH of the solution, which in turn governs its solubility, particularly in water.

cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated This compound (Neutral Form) Sol_Low Lower Aqueous Solubility Higher Organic Solubility Protonated->Sol_Low Deprotonated Pyridine-4-sulfonate (Anionic Form) Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺ Sol_High Higher Aqueous Solubility Lower Organic Solubility Deprotonated->Sol_High

Relationship between pH, ionization, and solubility.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridine-2-, 3-, and 4-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of pyridine-2-, 3-, and 4-sulfonic acid. The position of the sulfonic acid group on the pyridine ring significantly influences the electronic properties, and consequently, the reactivity of these isomers. This document summarizes their key differences in electrophilic and nucleophilic aromatic substitution reactions, supported by established chemical principles and experimental data.

Physicochemical Properties

The fundamental properties of the three pyridine sulfonic acid isomers offer initial insights into their relative stability and handling.

PropertyPyridine-2-sulfonic acidPyridine-3-sulfonic acidPyridine-4-sulfonic acid
Molecular Formula C₅H₅NO₃S[1]C₅H₅NO₃S[2]C₅H₅NO₃S
Molar Mass 159.16 g/mol [1]159.16 g/mol [2]159.17 g/mol
Appearance White to light yellow powder/crystal[1][3]White crystalline powder[2]No data available
Melting Point 244-249 °C[3]>300 °C[2]No data available
Water Solubility Soluble[1]Soluble[2]No data available
pKa (sulfonic acid) ~ -2.92 (Predicted)[1][3]~ -2.30 (Predicted)[2]No data available

Reactivity Analysis

The reactivity of the pyridine ring is governed by the electronegativity of the nitrogen atom, which makes the ring electron-deficient compared to benzene. This inherent property renders pyridine less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack, particularly at the ortho (2-) and para (4-) positions. The introduction of a strongly electron-withdrawing sulfonic acid group further deactivates the ring towards electrophiles and influences the regioselectivity of both electrophilic and nucleophilic substitutions.[4][5]

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The addition of a sulfonic acid group, also a potent electron-withdrawing group, makes electrophilic substitution on pyridinesulfonic acids exceptionally challenging.[5]

Direct sulfonation of pyridine itself requires harsh conditions, such as fuming sulfuric acid at high temperatures, often with a mercuric sulfate catalyst, and predominantly yields pyridine-3-sulfonic acid.[6][7][8] This preference for the 3-position is because the intermediates formed by attack at the 2- and 4-positions are significantly destabilized by placing a positive charge on the already electron-deficient nitrogen atom.[9][10]

EAS_Reactivity cluster_reactivity Relative Reactivity in EAS cluster_products Major Product of Pyridine Sulfonation Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid Pyridine-2-sulfonic acid Pyridine-2-sulfonic acid Pyridine-3-sulfonic acid->Pyridine-2-sulfonic acid More Reactive This compound This compound Pyridine Pyridine Pyridine-3-sulfonic acid_product Pyridine-3-sulfonic acid Pyridine->Pyridine-3-sulfonic acid_product Harsh Conditions (H₂SO₄/SO₃, HgSO₄, ~275°C)

Diagram 1: Electrophilic Aromatic Substitution Reactivity.
Nucleophilic Aromatic Substitution (SNAr)

In contrast to their inertness towards electrophiles, the electron-deficient nature of the pyridine ring makes pyridinesulfonic acids susceptible to nucleophilic aromatic substitution, where the sulfonate group acts as a good leaving group. The reactivity of the isomers in SNAr reactions is highly dependent on the position of the sulfonate group.

The order of reactivity is generally accepted as: 4- > 2- >> 3- .[4]

  • This compound: This isomer is the most reactive towards nucleophilic attack. The intermediate formed (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative ring nitrogen.[4][11]

  • Pyridine-2-sulfonic acid: This isomer is also highly reactive for the same reason as the 4-isomer—stabilization of the anionic intermediate by the nitrogen atom.[4][11] Its reactivity might be slightly less than the 4-isomer due to potential steric hindrance from the adjacent nitrogen.[4]

  • Pyridine-3-sulfonic acid: This isomer is the least reactive and generally considered resistant to nucleophilic substitution where the sulfonate is the leaving group.[4] Attack at the 3-position does not allow for the delocalization of the negative charge onto the ring nitrogen, making the intermediate significantly less stable.[11]

SNAr_Reactivity cluster_stabilization Intermediate Stabilization Start Relative Reactivity in SNAr (Sulfonate as Leaving Group) 4-isomer This compound 2-isomer Pyridine-2-sulfonic acid 4-isomer->2-isomer > High High (Charge on N) 4-isomer->High Stabilized 3-isomer Pyridine-3-sulfonic acid 2-isomer->3-isomer >> 2-isomer->High Stabilized Low Low (No Charge on N) 3-isomer->Low Not Stabilized

Diagram 2: Nucleophilic Aromatic Substitution Reactivity.

Experimental Protocols

Synthesis of Pyridine-3-sulfonic Acid via Direct Sulfonation

This protocol describes the direct sulfonation of pyridine, which primarily yields the 3-isomer.[12]

Materials:

  • Pyridine

  • Fuming sulfuric acid (oleum)

  • Mercury(II) sulfate (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a well-ventilated fume hood, a three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • The flask is charged with fuming sulfuric acid and cooled in an ice bath.

  • Pyridine is added dropwise from the dropping funnel, maintaining the reaction temperature below 75°C.

  • After the addition of pyridine, mercury(II) sulfate is added as a catalyst.

  • The reaction mixture is heated to 230-240°C for 13-14 hours with continuous stirring.

  • After cooling to room temperature, the mixture is cautiously poured into ethanol under cooling to precipitate the product.

  • The precipitated pyridine-3-sulfonic acid is collected by filtration and can be purified by recrystallization from water or aqueous ethanol.

General Protocol for Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the reaction of a pyridine sulfonic acid with a nucleophile, where the sulfonate group is the leaving group. The expected yield would be highest for the 4-isomer, followed by the 2-isomer, with the 3-isomer showing little to no reactivity under comparable conditions.[4]

Materials:

  • Pyridine-2-, 3-, or 4-sulfonic acid

  • Nucleophile (e.g., sodium methoxide, ammonia, an amine)

  • Appropriate solvent (e.g., methanol, DMF, DMSO)

Procedure:

  • The pyridine sulfonic acid isomer is dissolved or suspended in a suitable solvent in a reaction vessel equipped with a stirrer and a condenser.

  • The nucleophile is added to the mixture. The reaction may be performed at room temperature or require heating, depending on the reactivity of the substrate and the nucleophile.

  • The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until completion.

  • Upon completion, the reaction mixture is worked up. This may involve quenching the reaction, extraction, and purification of the product by chromatography or recrystallization.

General_Workflow cluster_synthesis General Synthesis Workflow Start Starting Material (Pyridine or Substituted Pyridine) Reaction Reaction (e.g., Sulfonation, Nucleophilic Substitution) Start->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Product Final Product Purification->Product

Diagram 3: General Experimental Workflow.

Conclusion

The positional isomerism of pyridine sulfonic acids dictates their chemical reactivity in a predictable manner based on the electronic interplay between the ring nitrogen and the sulfonic acid group.

  • Pyridine-3-sulfonic acid is the most common isomer resulting from direct electrophilic sulfonation of pyridine and is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[4]

  • This compound is expected to be the most reactive towards nucleophilic substitution at the sulfonate position due to maximal electronic stabilization of the reaction intermediate by the ring nitrogen.[4]

  • Pyridine-2-sulfonic acid is also highly reactive towards nucleophiles, though potentially slightly less so than the 4-isomer due to possible steric effects.[4]

This distinct reactivity profile makes each isomer uniquely suited for different synthetic strategies. A clear understanding of these differences is crucial for their effective application in chemical synthesis and drug development.

References

A Comparative Guide to the Synthesis of Pyridine-4-sulfonic Acid and Pyridine-3-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic routes for two positional isomers of pyridine sulfonic acid: Pyridine-4-sulfonic acid and Pyridine-3-sulfonic acid. Understanding the distinct methodologies for the preparation of these isomers is crucial for their application in pharmaceutical synthesis and materials science, where they serve as key intermediates. This document outlines detailed experimental protocols, presents quantitative data for easy comparison, and visualizes the synthetic pathways.

Introduction

Pyridine sulfonic acids are important building blocks in organic synthesis. The position of the sulfonic acid group on the pyridine ring significantly influences the molecule's chemical properties and reactivity. Pyridine-3-sulfonic acid is the more common and readily accessible isomer through direct electrophilic sulfonation of pyridine. In contrast, the synthesis of this compound requires a more specific, multi-step approach. This guide will delve into the practical aspects of synthesizing both isomers, providing a clear comparison of their respective methodologies.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction on a pre-functionalized pyridine ring. A well-established method involves the reaction of N-(4-pyridyl)pyridinium chloride hydrochloride with sodium sulfite.

Experimental Protocol:

The synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride is a precursor step, followed by the sulfonation reaction. The subsequent reaction with sodium sulfite yields the target 4-isomer.[1]

  • Preparation of N-(4-pyridyl)pyridinium chloride hydrochloride: This intermediate is prepared following established literature procedures.

  • Sulfonation Reaction: 115 g (0.50 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride is dissolved in 750 ml of water. To this solution, 378 g (1.50 moles) of solid sodium sulfite heptahydrate is added cautiously.

  • Reflux: After the initial evolution of sulfur dioxide subsides, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.

  • Decolorization: The mixture is cooled slightly, and 20 g of activated charcoal is added. The mixture is then heated under reflux for an additional hour.

  • Work-up and Isolation: The hot solution is filtered. After the addition of 320 ml of 12N hydrochloric acid, the solution is cooled to room temperature. The precipitated sodium chloride is filtered off, and the filtrate is evaporated to dryness under reduced pressure.

  • Crystallization: The residue is crystallized from 600 ml of 70% aqueous ethanol to yield colorless crystals of this compound.

Quantitative Data:
ParameterValueReference
Starting Material N-(4-pyridyl)pyridinium chloride hydrochloride[1]
Reagents Sodium sulfite heptahydrate, Hydrochloric acid[1]
Reaction Time 24 hours (reflux)[1]
Yield 45-50%[1]
Melting Point 317-318 °C (decomposed)[1]

Synthesis Workflow:

G cluster_0 Synthesis of this compound N-(4-pyridyl)pyridinium chloride hydrochloride N-(4-pyridyl)pyridinium chloride hydrochloride Sodium sulfite heptahydrate Sodium sulfite heptahydrate N-(4-pyridyl)pyridinium chloride hydrochloride->Sodium sulfite heptahydrate Reaction Reflux (24h) Reflux (24h) Sodium sulfite heptahydrate->Reflux (24h) Isolation & Purification Isolation & Purification Reflux (24h)->Isolation & Purification This compound This compound Isolation & Purification->this compound

Caption: Workflow for the synthesis of this compound.

Synthesis of Pyridine-3-sulfonic Acid

Pyridine-3-sulfonic acid can be synthesized through two primary routes: direct sulfonation of pyridine or a multi-step synthesis starting from 3-chloropyridine.

Method 1: Direct Sulfonation of Pyridine

This is a classical method but requires harsh reaction conditions.

  • Reaction Setup: Fuming sulfuric acid is added to a dry reaction vessel.

  • Addition of Pyridine: Pyridine is added dropwise to the fuming sulfuric acid under stirring over approximately 2.5 hours.

  • Catalyst Addition: Mercury sulfate is then added to the mixture.[2]

  • Heating: The reaction mixture is heated to 230-240 °C for 13-14 hours.[2]

  • Work-up and Isolation: The reaction mixture is cooled and worked up to isolate the Pyridine-3-sulfonic acid.

ParameterValueReference
Starting Material Pyridine[2]
Reagents Fuming sulfuric acid, Mercury sulfate[2]
Reaction Temperature 230-240 °C[2]
Reaction Time 13-14 hours[2]
Yield ~70% (with catalyst)
Method 2: Multi-step Synthesis from 3-Chloropyridine

This method avoids the use of highly corrosive fuming sulfuric acid at extreme temperatures and provides a heavy-metal-free product.[3]

  • Oxidation: 3-chloropyridine is oxidized to 3-chloro-pyridine-N-oxide.[3]

  • Sulfonation: The 3-chloro-pyridine-N-oxide is reacted with a sulfonating agent, such as sodium bisulfite, in an aqueous solution. For instance, 18.7 kg of sodium bisulfite is dissolved in 55.8 liters of water, the pH is adjusted to 9-9.5 with sodium hydroxide, and then 11.7 kg of 3-chloro-pyridine-N-oxide is added. The mixture is heated in an autoclave to 145 °C for 17 hours.[4]

  • Reduction: The resulting Pyridine-3-sulfonic acid-N-oxide is then reduced to Pyridine-3-sulfonic acid. This is typically achieved by catalytic hydrogenation using Raney nickel in an alkaline solution at elevated temperature and pressure (e.g., 100-110 °C, 7 bars).[4][5]

  • Isolation and Purification: After the reaction, the catalyst is filtered off, and the Pyridine-3-sulfonic acid is isolated and purified, often through crystallization.

ParameterValueReference
Starting Material 3-Chloropyridine[3]
Key Intermediates 3-Chloro-pyridine-N-oxide, Pyridine-3-sulfonic acid-N-oxide[3]
Sulfonation Temperature 145 °C[4]
Sulfonation Time 17 hours[4]
Reduction Catalyst Raney nickel[4][5]
Overall Yield High

Synthesis Workflows:

G cluster_0 Direct Sulfonation of Pyridine Pyridine Pyridine Fuming Sulfuric Acid Fuming Sulfuric Acid Pyridine->Fuming Sulfuric Acid Reaction Mercury Sulfate Mercury Sulfate Fuming Sulfuric Acid->Mercury Sulfate Catalyst Heating (230-240°C) Heating (230-240°C) Mercury Sulfate->Heating (230-240°C) Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid Heating (230-240°C)->Pyridine-3-sulfonic acid G cluster_1 Multi-step Synthesis of Pyridine-3-sulfonic acid 3-Chloropyridine 3-Chloropyridine Oxidation Oxidation 3-Chloropyridine->Oxidation 3-Chloro-pyridine-N-oxide 3-Chloro-pyridine-N-oxide Oxidation->3-Chloro-pyridine-N-oxide Sulfonation Sulfonation 3-Chloro-pyridine-N-oxide->Sulfonation Pyridine-3-sulfonic acid-N-oxide Pyridine-3-sulfonic acid-N-oxide Sulfonation->Pyridine-3-sulfonic acid-N-oxide Reduction (Raney Ni) Reduction (Raney Ni) Pyridine-3-sulfonic acid-N-oxide->Reduction (Raney Ni) Pyridine-3-sulfonic acid Pyridine-3-sulfonic acid Reduction (Raney Ni)->Pyridine-3-sulfonic acid

References

A Comparative Guide to the Catalytic Activity of Pyridine-4-sulfonic Acid and Benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the catalytic performance of Pyridine-4-sulfonic acid (P4SA) and Benzenesulfonic acid (BSA). As organocatalysts, both serve as potent Brønsted acids, yet their structural and electronic differences give rise to distinct catalytic behaviors. This analysis, grounded in fundamental chemical principles and supported by physicochemical data, will explore the causality behind their catalytic activities and provide a framework for experimental validation in your research.

Foundational Comparison: Structure and Acidity

The primary determinant of a Brønsted acid catalyst's activity is its ability to donate a proton, a property quantified by its acid dissociation constant (pKa). The structural environments of the sulfonic acid moiety in BSA and P4SA create a critical difference in their acidity and catalytic potential.

Benzenesulfonic Acid (BSA) is the archetypal aromatic sulfonic acid, consisting of a sulfonic acid group directly attached to a benzene ring.[1] It is a strong, water-soluble acid widely employed as a catalyst in reactions like esterification, dehydration, and polymerization.[2][3]

This compound (P4SA) is a heterocyclic analogue of BSA, where a nitrogen atom replaces a carbon-hydrogen group in the aromatic ring at the position opposite the sulfonic acid group.[4] This substitution is not merely structural; it fundamentally alters the electronic landscape of the molecule. The nitrogen atom is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect across the ring.[5]

This electronic difference directly impacts the acidity of the sulfonic acid proton. The electron-withdrawing pyridine ring provides superior stabilization for the resulting sulfonate anion (the conjugate base) upon deprotonation compared to the less electron-poor benzene ring of BSA. This enhanced stabilization of the conjugate base translates to a stronger acid.

Quantitative Acidity Data

The pKa value is a direct measure of acid strength; a lower pKa indicates a stronger acid. While reported pKa values for strong acids can vary based on the measurement technique and conditions, the available data consistently places both compounds in the category of very strong acids.

CompoundStructurepKa (Predicted/Reported)Rationale for Acidity
Benzenesulfonic Acid C₆H₅SO₃H-2.8 to 0.7[1][6][7][8]The aromatic ring provides moderate stabilization of the sulfonate anion through resonance.
This compound C₅H₄NSO₃H~ -2.85 (Predicted)[9]The electron-withdrawing nitrogen atom in the pyridine ring strongly stabilizes the sulfonate anion, increasing acidity relative to BSA.

Note: The wide range for BSA's pKa reflects the difficulty in measuring such strong acids in aqueous solution. However, the predicted values suggest P4SA is at least as acidic, if not slightly more so, than BSA.

The Catalytic Edge: Beyond Simple Acidity

While Brønsted acidity is paramount, the catalytic narrative of P4SA includes a compelling feature that BSA lacks: the potential for bifunctional catalysis .

Benzenesulfonic Acid: The Classic Brønsted Acid

BSA functions as a straightforward proton donor. In a reaction like Fischer esterification, its role is to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

This compound: A Dual-Action Catalyst

P4SA possesses both a highly acidic site (the -SO₃H group) and a Lewis basic site (the lone pair of electrons on the pyridine nitrogen). This structure allows it to potentially engage in a concerted catalytic cycle, activating both reactants simultaneously.

  • Acidic Site (-SO₃H): Protonates the alcohol, making it a better nucleophile, or protonates the carboxylic acid (as BSA does).

  • Basic Site (Pyridine Nitrogen): Can act as a hydrogen bond acceptor, activating the carboxylic acid by deprotonating it or orienting it within the transition state.

This dual activation mechanism can lower the activation energy of the reaction to a greater extent than a simple monofunctional acid catalyst, potentially leading to higher reaction rates and yields under milder conditions.

cluster_0 Bifunctional Catalysis by P4SA in Esterification P4SA This compound (-SO3H and N:) RCOOH Carboxylic Acid (R-COOH) P4SA->RCOOH ROH Alcohol (R'-OH) P4SA->ROH Protonation (-SO3H) of Alcohol TS Transition State P4SA->TS Dual Activation RCOOH->TS ROH->TS Product Ester + H2O TS->Product

Caption: Proposed bifunctional catalytic pathway for P4SA.

Experimental Design for Comparative Analysis

To empirically validate the theoretical advantages of P4SA, a direct comparative study is essential. The following protocol outlines a self-validating experimental workflow for comparing the catalytic efficiency of P4SA and BSA in a model Fischer esterification reaction. The inclusion of a non-catalyzed control is critical for establishing a baseline and accurately attributing activity to the catalysts.

Protocol: Comparative Catalysis in the Esterification of Butanol with Acetic Acid

Objective: To quantify and compare the catalytic activity of Benzenesulfonic acid (BSA) and this compound (P4SA) under identical reaction conditions.

Materials:

  • n-Butanol

  • Glacial Acetic Acid

  • Benzenesulfonic acid (BSA)

  • This compound (P4SA)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Internal Standard (e.g., Dodecane) for GC analysis

Experimental Workflow Diagram:

References

Spectroscopic Analysis of Pyridine-4-sulfonic Acid: A Comparative Guide for Standard Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the verification of chemical standards is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of the key spectroscopic data for an authentic standard of Pyridine-4-sulfonic acid. To offer a comprehensive analytical perspective, this data is compared with its structural isomers, Pyridine-2-sulfonic acid and Pyridine-3-sulfonic acid.

Spectroscopic Data Summary

The following tables summarize the essential nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data for this compound and its isomers. This quantitative data is fundamental for the structural elucidation and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data of Pyridinesulfonic Acid Isomers

CompoundSolventChemical Shift (δ) in ppm
This compound D₂O8.85 (d, 2H), 8.15 (d, 2H)
Pyridine-2-sulfonic acid D₂O8.65 (d, 1H), 8.25 (t, 1H), 8.05 (d, 1H), 7.85 (t, 1H)
Pyridine-3-sulfonic acid D₂O9.05 (s, 1H), 8.80 (d, 1H), 8.40 (d, 1H), 7.70 (t, 1H)

Note: The specific chemical shifts and coupling patterns are crucial for distinguishing between the isomers.

Table 2: Key IR Absorption Bands of Pyridinesulfonic Acid Isomers (in cm⁻¹)

Functional GroupThis compound (Expected)Pyridine-3-sulfonic acid[1][2]Pyridine-2-sulfonic acid
O-H stretch (sulfonic acid)3400-3200 (broad)~3400 (broad)3400-3200 (broad)
C-H stretch (aromatic)3100-3000~30703100-3000
C=N, C=C stretch (ring)1640-14501628, 1617, 1551, 14701630-1450
S=O stretch (sulfonic acid)~1250 and ~10501035~1250 and ~1050
Pyridine ring breathingNot specified1022 (IR), 1020 (Raman)Not specified
S-O stretchNot specified1035Not specified

Note: The vibrational frequencies of the sulfonyl group and the pyridine ring are characteristic and can be used for identification.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on standardized experimental procedures. Below are typical protocols for the analyses presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyridinesulfonic acid standard in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Carbon-13 NMR requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A standard FTIR spectrometer equipped with a suitable detector (e.g., DTGS) is used.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with reference spectra or theoretical values.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Electrospray ionization (ESI) is a common technique for analyzing polar compounds like pyridinesulfonic acids. This can be coupled with a variety of mass analyzers such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The molecular formula of this compound is C₅H₅NO₃S, with a molecular weight of approximately 159.16 g/mol .[3][4] In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 160.01. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at m/z 158.00.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. Fragmentation patterns, if obtained via tandem MS (MS/MS), can provide further structural information.

Workflow for Spectroscopic Verification of a Chemical Standard

The following diagram illustrates a typical workflow for the verification of an authentic chemical standard using multiple spectroscopic techniques.

Spectroscopic_Verification_Workflow cluster_proc Spectroscopic Analysis Workflow cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation start Receive Authentic Standard prep Sample Preparation (Dissolution/Pelletizing) start->prep nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr Aliquots for each technique ir FTIR Spectroscopy prep->ir ms Mass Spectrometry prep->ms proc_nmr Process NMR Data (Chemical Shifts, Coupling) nmr->proc_nmr proc_ir Process IR Data (Absorption Bands) ir->proc_ir proc_ms Process MS Data (m/z, Fragmentation) ms->proc_ms compare Compare Data with Reference/Literature proc_nmr->compare proc_ir->compare proc_ms->compare pass Standard Verified compare->pass Data Matches fail Standard Fails Verification compare->fail Discrepancy Found report Generate Certificate of Analysis (CoA) pass->report

Caption: Workflow for the spectroscopic verification of a chemical standard.

References

A Comparative Guide to Analytical Methods for the Quantification of Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Pyridine-4-sulfonic acid is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of three prominent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Capillary Electrophoresis (CE). We will delve into the performance characteristics of each method, provide detailed experimental protocols, and present a logical workflow for analytical method validation.

Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, IC, and CE for the analysis of sulfonic acids and related compounds, providing a basis for comparison.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Ion Chromatography (IC)Capillary Electrophoresis (CE)
Linearity (R²) >0.998>0.999[1]>0.999[2]
Accuracy (% Recovery) 97.8 - 102.5%[2]97% - 102%[1]98.5 - 101.2%[2]
Precision (RSD%) < 2.0%[2]< 2.0%[1]< 1.5%[2]
Limit of Detection (LOD) 1.0 - 2.5 µg/mL[2]0.06 - 0.16 µM[3]0.5 - 1.5 µg/mL[2]
Limit of Quantitation (LOQ) 3.0 - 7.5 µg/mL[2]Not Specified1.5 - 4.5 µg/mL[2]
Analysis Time per Sample 10 - 30 minutes15 - 25 minutes5 - 20 minutes

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for each of the discussed techniques, which can be adapted and optimized for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of a broad range of compounds. For this compound, a reversed-phase method is often suitable.

Instrumentation:

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD) for compounds lacking a strong UV chromophore.[4]

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and an organic modifier (e.g., acetonitrile or methanol).[2] The gradient or isocratic elution will depend on the sample complexity.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.[2]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.2 mL/min.[2]

    • Injection Volume: 10 - 20 µL.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or using ELSD/CAD.[4]

  • Quantification: Generate a calibration curve using standard solutions of this compound of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Ion Chromatography (IC)

IC is a powerful technique for the determination of ionic species. Given that this compound is a strong acid and exists as an anion in solution, IC with suppressed conductivity detection is a highly suitable method for its quantification.[1]

Instrumentation:

  • Ion chromatograph equipped with a suppressed conductivity detector.[1]

  • Anion-exchange column (e.g., Metrosep A Supp1, 250 mm x 4.0 mm, 5.0 µm).[1]

Eluent:

  • A carbonate/bicarbonate or hydroxide eluent is typically used. For example, a mixture of sodium carbonate and sodium bicarbonate in Milli-Q water.[5]

Procedure:

  • Sample Preparation: Dilute the sample containing this compound with Milli-Q water to a concentration within the linear range of the instrument.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[5]

    • Injection Volume: 20 - 100 µL.[5]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).[5]

  • Quantification: Prepare a series of calibration standards of this compound. The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and short analysis times, making it an attractive alternative for the analysis of charged molecules like this compound. Capillary Zone Electrophoresis (CZE) is the most common mode for this application.[6]

Instrumentation:

  • Capillary electrophoresis system with a UV detector.[2]

  • Fused silica capillary (e.g., 50 µm I.D., 50-60 cm total length).[2]

Background Electrolyte (BGE):

  • A buffer solution with a pH that ensures the analyte is in its charged form. For example, a 25 mM sodium phosphate buffer at pH 6.5 containing a flow modifier like 0.5 mM cetyltrimethylammonium bromide (CTAB).[2]

Procedure:

  • Sample Preparation: Dissolve the sample in the BGE or a solvent with lower conductivity than the BGE to achieve sample stacking and enhance sensitivity.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[2]

    • Separation Voltage: -25 kV to +25 kV, depending on the charge of the analyte and the direction of the electroosmotic flow.[2]

    • Capillary Temperature: 25°C.[2]

    • Detection: Indirect or direct UV detection at a suitable wavelength (e.g., 254 nm).[2]

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions. The concentration of this compound in the sample is then calculated from this curve.

Method Validation Workflow

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation, based on ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Protocol Validation Protocol Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Analytical Method Validation Workflow

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the processes involved, the following diagrams illustrate a simplified signaling pathway for method selection and a general experimental workflow for quantitative analysis.

G cluster_0 Analyte & Matrix Considerations cluster_1 Method Selection cluster_2 Detector Choice Analyte This compound (Anionic, UV active) HPLC HPLC (Versatile, common) Analyte->HPLC IC Ion Chromatography (Specific for ions) Analyte->IC CE Capillary Electrophoresis (High efficiency, low sample volume) Analyte->CE Matrix Sample Matrix (e.g., API, formulation) Matrix->HPLC Matrix->IC Matrix->CE UV UV Detector HPLC->UV ELSD_CAD ELSD / CAD HPLC->ELSD_CAD Conductivity Conductivity Detector IC->Conductivity CE->UV

Method Selection Pathway

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting StdPrep Standard Preparation InstrumentSetup Instrument Setup StdPrep->InstrumentSetup SamplePrep Sample Preparation SamplePrep->InstrumentSetup Sequence Run Sequence (Standards & Samples) InstrumentSetup->Sequence DataAcq Data Acquisition Sequence->DataAcq Integration Peak Integration DataAcq->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Generate Report Quantification->Report

General Experimental Workflow

References

A Comparative Analysis of Experimental and Calculated Vibrational Frequencies of Pyridine-3-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the vibrational properties of molecules like pyridine-3-sulfonic acid is crucial for structural elucidation and predicting molecular interactions. This guide provides a direct comparison of experimentally measured and theoretically calculated vibrational frequencies of pyridine-3-sulfonic acid, supported by detailed experimental and computational protocols.

Data Presentation: Experimental vs. Calculated Frequencies

The following table summarizes the observed vibrational frequencies from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy alongside the calculated frequencies obtained using the Hartree-Fock (HF) method with a 6-31G(d) basis set.[1] All values are in wavenumbers (cm⁻¹).

Vibrational Mode AssignmentExperimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated (HF/6-31G(d)) (cm⁻¹)
Ring Stretching1628, 1617, 1551, 14701629, 16181625, 1615, 1488, 1432
Symmetric SO₂ Stretching118611861188
S-O Stretching103510341034
Ring Breathing102210201033
C-S Stretching742742741
In-plane Ring Deformation742, 633, 608, 568742, 630, 607, 571, 380741, 618, 593, 360
SO₂ Scissors633, 608630, 607-
Out-of-plane Deformation681670, 481, 405696, 470, 450, 408

Note: The calculated values have been scaled. Dashes indicate modes that were not explicitly assigned or observed in the cited study.

Experimental and Computational Protocols

A clear understanding of the methodologies used to obtain the vibrational data is essential for accurate interpretation and replication.

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

The experimental vibrational spectra were obtained for solid pyridine-3-sulfonic acid, which was procured from Sigma-Aldrich, USA.[1]

  • Instrumentation : A Bruker IFS 66V FT-IR/FT-Raman spectrometer was utilized for recording both the FT-IR and FT-Raman spectra.[1]

  • FT-IR Spectroscopy : The FT-IR spectrum was recorded in the region of 4000-400 cm⁻¹.[2] The sample was prepared using the KBr pellet technique.[3][4]

  • FT-Raman Spectroscopy : The FT-Raman spectrum was recorded in the 3500-100 cm⁻¹ region.[2]

Computational Protocol: Ab Initio Calculations

The theoretical vibrational frequencies were calculated using ab initio quantum chemical computations.

  • Software : The Gaussian03 program package was employed for the calculations.[1]

  • Method : The Hartree-Fock (HF) method was used.[1][5]

  • Basis Sets : The calculations were performed using the 6-31G(d), HF/6-31G(d,p), and HF/6-311G(d,p) basis sets to determine the molecular geometry and vibrational wavenumbers.[1][6]

  • Geometry Optimization : The molecular geometry was optimized by minimizing the energy with respect to all geometrical parameters without imposing any symmetry constraints.[1] The absence of imaginary frequencies in the optimized structure confirmed that a true minimum on the potential energy surface was found.[1]

Visualization of the Comparison Workflow

The following diagram illustrates the workflow for comparing the experimental and calculated vibrational frequencies of pyridine-3-sulfonic acid.

Vibrational_Frequency_Comparison cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_comparison Comparative Analysis exp_sample Pyridine-3-Sulfonic Acid Sample ftir FT-IR Spectroscopy exp_sample->ftir ft_raman FT-Raman Spectroscopy exp_sample->ft_raman exp_data Experimental Frequencies ftir->exp_data ft_raman->exp_data comparison Comparison of Frequencies exp_data->comparison comp_model Molecular Model hf_calc Hartree-Fock Calculation (Gaussian03) comp_model->hf_calc calc_data Calculated Frequencies hf_calc->calc_data calc_data->comparison assignment Vibrational Mode Assignment comparison->assignment

Caption: Workflow for comparing experimental and calculated vibrational frequencies.

Discussion

The comparison reveals a good agreement between the experimental and calculated vibrational wavenumbers for pyridine-3-sulfonic acid.[1][5] The minor discrepancies observed can be attributed to factors such as the calculations being performed for a single molecule in the gas phase, while the experimental data were obtained from a solid sample, and the inherent anharmonicity in molecular vibrations which is not fully accounted for in the harmonic approximation used in the calculations.[1] The Hartree-Fock method, while foundational, provides a reasonable prediction of the vibrational spectrum for this molecule. More advanced computational methods, such as Density Functional Theory (DFT), could potentially offer even closer agreement with the experimental results.[2]

References

Unambiguous Structural Confirmation of Pyridine-4-sulfonic Acid via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of the crystallographic structure of Pyridine-4-sulfonic acid against common alternative sulfonic acids, methanesulfonic acid and p-toluenesulfonic acid, underscoring the definitive structural elucidation offered by single-crystal X-ray crystallography.

This compound is a valuable building block in medicinal chemistry and materials science. Its structural integrity is crucial for its function in drug design and the development of new materials. While various analytical techniques offer insights into its chemical composition, single-crystal X-ray crystallography provides unparalleled detail of its solid-state architecture, including bond lengths, bond angles, and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and two commonly used sulfonic acid alternatives, methanesulfonic acid and p-toluenesulfonic acid monohydrate. This data allows for a direct comparison of their solid-state structures.

ParameterThis compoundMethanesulfonic acidp-Toluenesulfonic acid monohydrate
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/cP2₁/c
a (Å) 5.335.6695.89
b (Å) 7.948.8417.48
c (Å) 14.287.74920.12
α (°) 909090
β (°) 9098.2497.9
γ (°) 909090
Volume (ų) 604383.6878.1
Z 444

Data for this compound was obtained from the Cambridge Crystallographic Data Centre (CCDC) deposition number associated with the publication: Akiri, K., et al. Crystal Growth & Design, 2012, 12 (9), 4567–4573. Data for methanesulfonic acid and p-toluenesulfonic acid monohydrate is sourced from publicly available crystallographic databases.

Experimental Protocols

The determination of the crystal structure of a small organic molecule like this compound through single-crystal X-ray diffraction involves a series of critical steps. The following is a generalized protocol representative of the methodology employed for such analyses.

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For a compound like this compound, a common method for crystal growth is slow evaporation from a suitable solvent.

  • Materials:

    • This compound (high purity)

    • Solvent (e.g., water, ethanol, or a mixture)

    • Small, clean crystallization vessel (e.g., vial or test tube)

    • Filter paper

  • Procedure:

    • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to increase solubility.

    • Filter the warm solution through filter paper into the crystallization vessel to remove any particulate matter.

    • Cover the vessel loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

    • Place the vessel in a vibration-free environment at a constant, controlled temperature.

    • Monitor the vessel over several days to weeks for the formation of well-defined single crystals.

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

  • Instrumentation:

    • Single-crystal X-ray diffractometer

    • X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å)

    • Goniometer

    • Detector (e.g., CCD or CMOS)

    • Cryosystem (for low-temperature data collection, optional but recommended)

  • Procedure:

    • A suitable single crystal is carefully selected and mounted on a goniometer head.

    • The crystal is placed in the X-ray beam of the diffractometer.

    • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

    • The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays.

    • The detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

    • The collected data is processed to determine the unit cell parameters and the intensities of the reflections.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.

  • Software:

    • Software suite for crystallographic data processing and structure solution (e.g., SHELX, Olex2).

  • Procedure:

    • The space group is determined from the symmetry of the diffraction pattern.

    • An initial structural model is obtained using direct methods or Patterson methods.

    • The atomic positions and displacement parameters of the model are refined against the experimental data using least-squares methods.

    • Hydrogen atoms are typically located from the difference Fourier map and refined.

    • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Workflow Visualizations

To illustrate a relevant experimental process, the following diagram outlines a common synthetic route for the preparation of this compound.[1]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification N-(4-pyridyl)pyridinium_chloride_hydrochloride N-(4-pyridyl)pyridinium chloride hydrochloride Reaction_Mixture Aqueous Solution Reflux N-(4-pyridyl)pyridinium_chloride_hydrochloride->Reaction_Mixture Sodium_sulfite Sodium sulfite Sodium_sulfite->Reaction_Mixture Charcoal_Treatment Charcoal Treatment Reaction_Mixture->Charcoal_Treatment Cooling Acidification Acidification (HCl) Charcoal_Treatment->Acidification Reflux Filtration Filtration Acidification->Filtration Cooling Evaporation Evaporation Filtration->Evaporation Crystallization Crystallization (70% Ethanol) Evaporation->Crystallization Pyridine-4-sulfonic_acid Pyridine-4-sulfonic_acid Crystallization->Pyridine-4-sulfonic_acid Final Product

Synthesis of this compound.

The following diagram illustrates the logical workflow for the structural confirmation of this compound using X-ray crystallography.

G Start Start: Pure this compound Crystal_Growth Crystal Growth (Slow Evaporation) Start->Crystal_Growth Crystal_Selection Single Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least Squares) Structure_Solution->Structure_Refinement Validation Structural Validation & Analysis Structure_Refinement->Validation End End: Confirmed 3D Structure Validation->End

X-ray Crystallography Workflow.

References

Navigating the Nuances of Pyyridine-4-Sulfonic Acid: A Comparative Guide to Impurity Analysis and Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. Pyridine-4-sulfonic acid, a key building block in the synthesis of versatile catalysts like 4-dimethylaminopyridine (DMAP), is no exception. Understanding its impurity profile is crucial for reaction optimization, reproducibility, and ensuring the quality of the final product. This guide provides a comprehensive analysis of potential impurities in commercially available this compound, details experimental protocols for their detection, and offers a comparative overview of alternative synthetic routes to DMAP.

The Impurity Landscape of Commercial this compound

While commercial suppliers typically guarantee a purity of ≥95% or ≥97% for this compound, the remaining percentage can contain several process-related impurities.[1][2] The primary synthesis of this compound involves the sulfonation of pyridine. This process can lead to the formation of several byproducts that may persist in the final product.

Based on the chemistry of pyridine sulfonation, the following are the most probable impurities:

  • Isomeric Pyridinesulfonic Acids: The sulfonation of pyridine can occur at different positions on the ring, leading to the formation of Pyridine-2-sulfonic acid and Pyridine-3-sulfonic acid as isomeric impurities. The relative amounts of these isomers can vary depending on the reaction conditions, particularly the temperature.

  • Unreacted Pyridine: Incomplete sulfonation can result in residual pyridine in the final product. The presence of this basic impurity can significantly impact reactions where precise pH control is necessary.

  • Residual Sulfuric Acid: As the sulfonating agent, excess sulfuric acid is often present in the reaction mixture and can be carried through the purification process. Its presence can alter the acidity of subsequent reaction media.

  • Water: this compound is hygroscopic and can absorb moisture from the atmosphere.

The following table summarizes the potential impurities and their likely sources.

ImpuritySourcePotential Impact
Pyridine-2-sulfonic acidIsomeric byproduct of pyridine sulfonation.May lead to the formation of undesired side products in subsequent reactions.
Pyridine-3-sulfonic acidIsomeric byproduct of pyridine sulfonation.May lead to the formation of undesired side products in subsequent reactions.
PyridineIncomplete reaction during sulfonation.Can act as a base, interfering with pH-sensitive reactions.
Sulfuric AcidExcess reagent from the sulfonation process.Can alter the acidity of the reaction medium and catalyze unwanted side reactions.
WaterAbsorption from the atmosphere due to the product's hygroscopicity.Can affect reaction kinetics and stoichiometry.

A Comprehensive Analytical Workflow for Impurity Profiling

To ensure the quality of this compound, a multi-step analytical approach is recommended to identify and quantify the potential impurities.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Prep Weigh and dissolve sample in a suitable solvent (e.g., Water/Acetonitrile) HPLC HPLC-UV for Isomeric Impurities Prep->HPLC Inject aliquot GCMS GC-MS for Pyridine Prep->GCMS Inject aliquot (after derivatization if necessary) Titration Acid-Base Titration for Sulfuric Acid Prep->Titration Use aliquot Quant Quantification of Impurities HPLC->Quant GCMS->Quant Titration->Quant Report Generate Purity Report Quant->Report DMAP_Synthesis_Comparison cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Key Considerations Py4SA This compound Cond_Py4SA Reaction with Dimethylamine Py4SA->Cond_Py4SA Py4Cl 4-Chloropyridine Cond_Py4Cl Reaction with Dimethylamine Py4Cl->Cond_Py4Cl Py Pyridine Cond_Py Multi-step synthesis via pyridyl pyridinium salt Py->Cond_Py Yield_Py4SA Moderate to good yields Cond_Py4SA->Yield_Py4SA Yield_Py4Cl High yields Cond_Py4Cl->Yield_Py4Cl Yield_Py Variable yields, multi-step Cond_Py->Yield_Py Cost_Py4SA Potentially higher cost of starting material Yield_Py4SA->Cost_Py4SA Cost_Py4Cl Cost-effective starting material Yield_Py4Cl->Cost_Py4Cl Cost_Py Economical starting material, but more complex process Yield_Py->Cost_Py

References

Pyridine-4-sulfonic Acid vs. Other Pyridinium Salt Catalysts: A Performance Comparison in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinium salts have carved a niche as versatile and effective catalysts in a myriad of organic transformations. Their utility as mild Brønsted acids makes them particularly valuable in reactions where sensitive functional groups are present. This guide provides an objective comparison of the catalytic performance of Pyridine-4-sulfonic acid and other prominent pyridinium salt catalysts, with a focus on esterification reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection for synthesis and drug development.

Performance in Esterification Reactions: A Quantitative Analysis

Esterification is a fundamental reaction in organic synthesis, and the choice of catalyst can significantly impact yield, reaction time, and selectivity. Pyridinium p-toluenesulfonate (PPTS) is a widely studied catalyst for this transformation. Recent research has also explored modifications to the pyridinium structure to enhance catalytic activity.

A study by Kao and colleagues investigated the catalytic efficiency of PPTS and its lipid-modified analogues in the esterification of 4-phenylbutyric acid with 1-octanol. The results, summarized in the table below, demonstrate the impact of structural modifications on the catalyst's performance.

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Pyridinium p-toluenesulfonate (PPTS)525729
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate5257276
2-Oleamido-5-nitro-pyridinium p-toluenesulfonate5807299
2-(Octadecanamido)pyridinium p-toluenesulfonate5257216
5-Nitro-2-(octadecanamido)pyridinium p-toluenesulfonate5257248
2-Acetamidopyridinium p-toluenesulfonate5257249

Data sourced from Kao, et al.[1][2]

The data clearly indicates that while PPTS itself is a relatively weak catalyst under these conditions, the introduction of a lipid chain and an electron-withdrawing nitro group to the pyridinium ring significantly boosts the catalytic activity.[1] The 2-oleamido-5-nitro-pyridinium p-toluenesulfonate catalyst, in particular, shows exceptional performance, achieving a 99% yield at 80°C.[1]

This compound: A Potential Catalyst

This compound is a Brønsted acid due to its sulfonic acid group. In principle, it can act as a catalyst in acid-catalyzed reactions such as esterification and acetalization. The pyridinium nitrogen further enhances its acidity. However, a comprehensive search of the current literature did not yield specific quantitative data on the catalytic performance of this compound in direct comparison to PPTS or other pyridinium salts in esterification or similar reactions. Its application appears to be more prevalent as a reagent or intermediate in organic synthesis.[3][4]

While direct experimental comparisons are lacking, a qualitative assessment suggests that this compound's strong acidity could make it a potent catalyst. However, its solubility and potential for side reactions would need to be experimentally evaluated for specific applications.

Experimental Protocols

For reproducibility and accurate comparison, detailed experimental protocols are crucial. The following is a general procedure for the esterification reaction catalyzed by pyridinium salts, based on the work of Kao and colleagues.

General Experimental Protocol for Esterification

Materials:

  • Carboxylic acid (e.g., 4-phenylbutyric acid)

  • Alcohol (e.g., 1-octanol)

  • Pyridinium salt catalyst (e.g., 2-oleamido-5-nitro-pyridinium p-toluenesulfonate)

  • Solvent (e.g., isooctane)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.0 mmol) in the chosen solvent (2 mL), add the pyridinium salt catalyst (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., 25°C or 80°C) for the specified time (e.g., 72 hours).

  • Monitor the progress of the reaction by an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified using standard techniques like column chromatography.

Visualizing the Catalytic Process

To better understand the workflow of pyridinium salt-catalyzed reactions, a generalized diagram for acid-catalyzed esterification is provided below.

EsterificationWorkflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_products Products carboxylic_acid Carboxylic Acid (R-COOH) protonation Protonation of Carbonyl Oxygen carboxylic_acid->protonation Mixing alcohol Alcohol (R'-OH) alcohol->protonation Mixing catalyst Pyridinium Salt (e.g., PPTS) catalyst->protonation Mixing nucleophilic_attack Nucleophilic Attack by Alcohol protonation->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate Formation nucleophilic_attack->tetrahedral_intermediate proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer elimination Elimination of Water proton_transfer->elimination ester Ester (R-COOR') elimination->ester Deprotonation & Catalyst Regeneration water Water (H2O) elimination->water Deprotonation & Catalyst Regeneration

Caption: Generalized workflow for pyridinium salt-catalyzed esterification.

Conclusion

Based on the available experimental data, pyridinium p-toluenesulfonate and its structurally modified analogues are effective catalysts for esterification reactions. The catalytic performance can be significantly enhanced by the introduction of functional groups, such as lipid chains and nitro groups, to the pyridinium ring.

While this compound possesses the requisite chemical properties to function as a Brønsted acid catalyst, there is a notable absence of direct, quantitative performance data in the scientific literature to facilitate a robust comparison with other pyridinium salts in common organic reactions. Researchers are therefore encouraged to consider the well-documented efficacy of catalysts like 2-oleamido-5-nitro-pyridinium p-toluenesulfonate for applications requiring high yields in ester formation. Further experimental investigation into the catalytic activity of this compound is warranted to fully assess its potential in organic synthesis.

References

Unraveling the Enigma: A Comparative Guide to the Cross-Reactivity of Pyridine-4-sulfonic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of catalytic chemistry, the selection and performance of catalytic systems are paramount. The presence of seemingly innocuous molecules can lead to unexpected catalyst deactivation or altered reactivity, a phenomenon known as cross-reactivity or catalyst poisoning. This guide provides a comprehensive comparison of the potential cross-reactivity of Pyridine-4-sulfonic acid in various catalytic systems, drawing upon experimental data from related compounds to offer insights into its likely behavior.

This compound, a molecule combining a pyridine ring and a sulfonic acid group, presents a dual threat to many catalytic systems. The nitrogen atom of the pyridine ring can act as a Lewis base, while the sulfur-containing sulfonic acid group is a known poison for many metal catalysts. Understanding the potential for cross-reactivity is crucial for optimizing reaction conditions and ensuring the longevity of expensive catalysts.

The Dual Nature of this compound in Catalyst Interactions

The structure of this compound suggests two primary mechanisms through which it can interact with and potentially deactivate a catalyst:

  • Pyridine Ring Interaction: The lone pair of electrons on the nitrogen atom of the pyridine ring can coordinate to the metal center of a catalyst. This is a well-documented mechanism of catalyst inhibition, particularly in hydrogenation reactions where pyridine and its derivatives can act as poisons.[1] This interaction can block active sites, alter the electronic properties of the catalyst, and hinder the adsorption of reactants.

  • Sulfonic Acid Group Interaction: Sulfur-containing compounds are notorious poisons for a wide range of metal catalysts, including those based on palladium, platinum, nickel, and rhodium.[1] The sulfur atom can strongly and often irreversibly bind to the catalyst surface, leading to a significant loss of activity. While the sulfur in a sulfonic acid is in a high oxidation state, it can still participate in catalyst deactivation, particularly under reductive reaction conditions.

Comparative Analysis of Potential Cross-Reactivity

Direct experimental data on the cross-reactivity of this compound across a broad range of catalytic systems is limited in publicly available literature. However, by examining data from analogous compounds—pyridine derivatives and other sulfur-containing molecules—we can construct a comparative assessment of its likely impact.

Performance in Hydrogenation Reactions

Hydrogenation catalysts are particularly susceptible to poisoning by nitrogen and sulfur compounds.

Table 1: Comparative Performance of Hydrogenation Catalysts in the Presence of Potential Poisons

Catalyst SystemSubstratePotential PoisonObserved Effect on Catalyst PerformanceReference
Pd/CPyridinecarbonitrilesPyridine (substrate/product)Substrate-induced deactivation, altering reaction pathways.[1]
Pt/CVarious unsaturated compoundsThiophenesSevere deactivation at low concentrations.Inferred from general knowledge on sulfur poisoning.
Rh/CPyridinePyridine (self-poisoning)Inhibition of hydrogenation activity.[2]
Ni-basedMethane (Dry Reforming)H₂SComplete deactivation at low temperatures due to sulfur chemisorption.[3]

Based on this data, it is highly probable that this compound would act as an inhibitor in hydrogenation reactions, with both the pyridine and sulfonic acid moieties contributing to catalyst deactivation.

Performance in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry. While some pyridine derivatives are utilized as ligands, the potential for catalyst inhibition exists.

Table 2: Impact of Pyridine Derivatives on Palladium-Catalyzed Cross-Coupling Reactions

Catalyst SystemReaction TypePyridine DerivativeRole / Observed EffectReference
Pd(OAc)₂ / P(Cy)₃Suzuki-MiyauraPyridine-3-sulfinateNucleophilic coupling partner (desired reactivity).[4]
Pd/CHomocoupling4-MethylpyridineDeactivation of the catalyst, likely by the product (a bipyridine).[5]
Pd(II) complexesReduction2,6-pyridinedihydroxamic acidReduction of Pd(IV) to Pd(II), indicating a redox interaction.[6]

The role of pyridine derivatives in palladium catalysis is complex. While pyridine sulfinates can be effective coupling partners, other pyridine compounds can lead to catalyst deactivation. The sulfonic acid group in this compound could potentially influence the electronic properties of the palladium catalyst or participate in side reactions.

Experimental Protocols for Assessing Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound in a specific catalytic system, a standardized experimental protocol is essential.

General Protocol for Catalyst Poisoning Studies
  • Catalyst Pre-treatment: The catalyst is activated according to standard procedures (e.g., reduction under H₂ flow for hydrogenation catalysts).

  • Baseline Activity Measurement: A catalytic reaction is performed under standard conditions without the presence of this compound to establish a baseline for activity, selectivity, and conversion.

  • Introduction of the Potential Poison: A known concentration of this compound is introduced into the reaction mixture. This can be done either at the beginning of the reaction or after a certain period of baseline activity.

  • Monitoring of Reaction Progress: The reaction is monitored over time, and key performance indicators (conversion, selectivity, yield) are measured at regular intervals.

  • Data Analysis: The catalyst activity in the presence of this compound is compared to the baseline activity to quantify the extent of inhibition or deactivation.

  • Catalyst Characterization (Optional): Post-reaction characterization of the catalyst (e.g., using techniques like XPS, TEM, or chemisorption) can provide insights into the mechanism of deactivation.

Visualizing Reaction Pathways and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the potential pathways of catalyst deactivation and a typical experimental workflow for studying cross-reactivity.

CatalystDeactivation cluster_pyridine Pyridine Moiety cluster_sulfonic Sulfonic Acid Moiety Pyridine This compound (Nitrogen Lone Pair) Catalyst Active Catalyst (e.g., Pd, Pt, Ni) Pyridine->Catalyst Coordination to Metal Center Sulfonic This compound (Sulfur Atom) Sulfonic->Catalyst Strong Adsorption to Surface Deactivated_N Deactivated Catalyst (N-Coordination) Catalyst->Deactivated_N Deactivated_S Deactivated Catalyst (S-Adsorption) Catalyst->Deactivated_S

Caption: Potential pathways for catalyst deactivation by this compound.

ExperimentalWorkflow Start Start Pretreat Catalyst Pre-treatment Start->Pretreat Baseline Baseline Activity Measurement Pretreat->Baseline IntroducePoison Introduce This compound Baseline->IntroducePoison Monitor Monitor Reaction Progress IntroducePoison->Monitor Analyze Data Analysis and Comparison Monitor->Analyze Characterize Optional: Post-reaction Catalyst Characterization Analyze->Characterize End End Analyze->End Characterize->End

Caption: A generalized experimental workflow for studying catalyst cross-reactivity.

Alternatives and Mitigation Strategies

When the cross-reactivity of this compound is a concern, several strategies can be employed:

  • Selection of a More Robust Catalyst: Some catalysts exhibit higher tolerance to sulfur and nitrogen poisoning. For example, certain bimetallic catalysts or catalysts with specific support materials may be less susceptible to deactivation.

  • Modification of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent can sometimes mitigate the poisoning effect. For instance, higher temperatures can sometimes help to desorb weakly bound poisons.

  • Use of an Alternative Reagent: If the presence of this compound is not essential to the desired transformation, replacing it with a non-poisonous alternative is the most straightforward solution.

  • Guard Beds: In continuous flow processes, a guard bed containing a material that selectively adsorbs this compound can be placed upstream of the main catalytic reactor to protect the primary catalyst.

References

Safety Operating Guide

Proper Disposal of Pyridine-4-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of Pyridine-4-sulfonic acid are critical for ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety information, step-by-step disposal procedures, and logistical plans for researchers, scientists, and drug development professionals. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage and may be corrosive to metals.[1][2] Adherence to the following protocols is imperative for minimizing risks and environmental impact.

Immediate Safety and Handling

Before beginning any work that will generate this compound waste, ensure all appropriate personal protective equipment (PPE) is in use. All handling and waste collection should be performed in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile.[3]

  • Body Protection: A laboratory coat.[3]

In the event of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[1][4][5] An emergency eyewash and shower station must be accessible.[4]

Hazardous Waste Accumulation and Storage

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[6] this compound waste must be collected and managed as hazardous waste and should never be disposed of down the drain or in regular trash.[7][8][9]

Key Waste Management Regulations:

The following table summarizes common quantitative limits for the accumulation of hazardous waste in a designated Satellite Accumulation Area (SAA).[10][11] Researchers should always consult their institution's specific Environmental Health & Safety (EHS) guidelines, as local regulations may vary.

ParameterLimitDescription
Maximum Volume 55 GallonsThis is the total maximum volume of all hazardous waste that can be stored in a single SAA.[6][10]
Acutely Toxic Waste 1 Quart (Liquid) or 1 kg (Solid)This is the limit for any "P-listed" acutely toxic waste.[6][10]
Maximum Accumulation Time 9-12 MonthsContainers may remain in an SAA for up to one year from the initial date of waste addition, provided volume limits are not met.[7][10]
Full Container Removal Within 3 DaysOnce a waste container is full, it must be removed from the SAA by EHS personnel within three calendar days.[10]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a Container: Use a compatible, leak-proof container with a secure screw cap for collecting this compound waste.[4][7] The container material should not react with the acidic contents.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound".[3][7] List all constituents if it is a mixed waste stream.

  • Collection: Collect all waste solutions and contaminated solids (e.g., pipette tips, absorbent paper) in the designated container.[3] Keep the container closed at all times except when actively adding waste.[7][10]

2. Waste Storage:

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[10][11]

  • Segregation: Ensure the container is segregated from incompatible materials. Store acids separately from bases, cyanides, sulfides, and oxidizing agents.[4][11]

  • Secondary Containment: Place the waste container in a clean, compatible secondary containment bin or tub to contain any potential leaks or spills.[6][7]

3. Arranging for Disposal:

  • Request Pickup: Once the waste container is full or is no longer being used, schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[6][10] Do not transport hazardous waste yourself.[6]

  • Final Disposal: The EHS department will transport the waste for final treatment and disposal at a licensed facility, which may involve neutralization followed by incineration or burial in a designated landfill.[1]

Experimental Protocol: Spill Cleanup

Immediate and correct response to a spill is crucial for safety. Spill cleanup materials must also be disposed of as hazardous waste.[6]

Methodology for a Small Spill (Solid or Liquid):

  • Alert and Restrict: Immediately alert personnel in the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.[3]

  • Contain and Absorb:

    • For liquid spills, cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or dry lime.[3][12]

    • For solid spills, gently cover the material to avoid generating dust.[1][3] Do not use water.[12]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[1][3]

  • Decontaminate: Wipe the spill area with a damp cloth, followed by soap and water. Dispose of the cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_0 Waste Generation & Collection cluster_1 Storage in Laboratory cluster_2 Disposal Request & Pickup cluster_3 Final Disposition A Waste Generated (this compound) B Select Compatible Waste Container A->B C Affix Hazardous Waste Label B->C D Add Waste to Container C->D E Store in Secondary Containment D->E Store Securely F Place in Designated Satellite Accumulation Area (SAA) E->F G Segregate from Incompatible Chemicals (e.g., Bases, Oxidizers) F->G H Keep Container Closed F->H I Container Full or No Longer in Use G->I H->I J Submit Chemical Collection Request to EHS Dept. I->J K EHS Personnel Collects Waste J->K L Transport to Licensed Waste Management Facility K->L Official Transport M Treatment (e.g., Neutralization) & Final Disposal L->M

This compound Waste Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Pyridine-4-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for the handling and disposal of Pyridine-4-sulfonic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing risks associated with this corrosive and hazardous chemical.

Hazard Identification and Risk Assessment

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[1] Inhalation of dust or fumes should be avoided as it may cause respiratory irritation.[2][3] Ingestion can be harmful.[2] A thorough risk assessment should be conducted before commencing any work with this substance.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 are required.[4] A face shield should be used in addition to goggles where there is a high risk of splashing.[5]
Skin Protection A lab coat or chemical-resistant apron must be worn.[6] Wear protective gloves made of nitrile or butyl rubber; do not use latex gloves.[5][7] Inspect gloves before each use.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust and fumes.[6][7] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[2][5]
Footwear Closed-toe shoes must be worn in the laboratory.
Step-by-Step Operational Plan

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids (especially nitric acid), and bases.[2] The storage area should be designated for corrosive materials. Keep containers tightly sealed.[3][7] Store in the original packaging, which may include lined metal or plastic containers.

3.2. Handling and Use

  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[7] An emergency eyewash station and safety shower must be accessible within the immediate work area.[8]

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood. Avoid generating dust.[1][4]

  • During Use: Keep the container sealed when not in use. Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1][3]

3.3. Spill Management

  • Evacuation: In case of a large spill, evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert, dry absorbent material to contain the spill. Do not use combustible materials.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4] Avoid creating dust.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent, followed by water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
Disposal Plan
  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed disposal company.[4] Treatment may involve neutralization and subsequent incineration or burial in a licensed landfill.[1] Do not dispose of down the drain.[3][4] Contaminated packaging should be disposed of as unused product.[4]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Shower/Eyewash prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Keep Containers Sealed handle2->handle3 spill Spill Response handle2->spill If Spill Occurs exposure First Aid handle2->exposure If Exposure Occurs clean1 Decontaminate Work Area handle3->clean1 End of Work clean2 Collect Waste in Labeled Container clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.